molecular formula C17H17FN2O4S B1665126 Apararenone CAS No. 945966-46-1

Apararenone

Numéro de catalogue: B1665126
Numéro CAS: 945966-46-1
Poids moléculaire: 364.4 g/mol
Clé InChI: AZNHWXAFPBYFGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apararenone, also known as MT-3995, is a selective aldosterone receptor antagonist developed by Mitsubishi Tanabe Pharma, for the treatment of diabetic nephropathy. The compound is thought to reduce renal tissue damage by preventing proteinuria.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNHWXAFPBYFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337181
Record name Apararenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945966-46-1
Record name Apararenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945966461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apararenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apararenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APARARENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832663U2NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Apararenone's Mechanism of Action: A Technical Guide to a Novel Non-Steroidal Mineralocorticoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apararenone (MT-3995) is a novel, orally active, non-steroidal mineralocorticoid receptor (MR) antagonist. Its mechanism of action centers on the highly selective blockade of the mineralocorticoid receptor, a key player in the pathophysiology of various cardiovascular and renal diseases. Overactivation of the MR by aldosterone (B195564) contributes to inflammation, fibrosis, and end-organ damage. This compound, by competitively inhibiting aldosterone binding to the MR, mitigates these downstream pathological effects. This technical guide provides an in-depth exploration of the molecular mechanisms, preclinical evidence, and clinical trial data supporting the therapeutic potential of this compound, with a focus on its development for diabetic nephropathy and non-alcoholic steatohepatitis.

Core Mechanism: Selective Mineralocorticoid Receptor Antagonism

This compound is a potent and highly selective antagonist of the mineralocorticoid receptor, with a Ki value of less than 50 nM.[1] Unlike steroidal MR antagonists, this compound's non-steroidal structure is designed to minimize off-target effects on other steroid hormone receptors, thereby reducing the incidence of hormonal side effects.

The primary mechanism of this compound involves preventing the binding of aldosterone to the MR. In pathological states, excessive aldosterone levels lead to the activation of the MR in various tissues, including the kidneys, heart, and liver. Upon activation, the MR translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of genes involved in inflammation and fibrosis. This compound's antagonism of the MR directly inhibits this cascade of events.

Signaling Pathway of Mineralocorticoid Receptor Activation and this compound's Point of Intervention

The activation of the mineralocorticoid receptor by aldosterone initiates a signaling cascade that contributes to tissue injury. This compound intervenes at the initial step of this pathway by blocking the receptor itself.

Mineralocorticoid Receptor Signaling Pathway and this compound Intervention cluster_cytoplasm Cytoplasm Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to MR_Aldo MR-Aldosterone Complex This compound This compound This compound->MR Blocks Nucleus Nucleus MR_Aldo->Nucleus Translocation Gene Gene Transcription (e.g., SGK1) Nucleus->Gene Initiates Inflammation Inflammation (↑ NF-κB) Gene->Inflammation Fibrosis Fibrosis (↑ TGF-β, PAI-1) Gene->Fibrosis OrganDamage Organ Damage (Kidney, Liver) Inflammation->OrganDamage Fibrosis->OrganDamage

This compound blocks aldosterone binding to the MR in the cytoplasm.

Preclinical Evidence

In Vivo Model: Aldosterone-Infused Uninephrectomized Rats

This compound's antihypertensive and organ-protective effects were evaluated in a primary aldosteronism rat model.[2]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats underwent uninephrectomy (surgical removal of one kidney).

  • Induction of Aldosteronism: A continuous subcutaneous infusion of d-aldosterone (0.75 μ g/hour ) was administered via an osmotic minipump for 4 weeks.

  • Treatment Groups:

    • Vehicle (control)

    • This compound (1, 3, or 10 mg/kg/day, orally)

    • Eplerenone (100 mg/kg/day, orally)

  • Parameters Measured:

    • Systolic blood pressure (tail-cuff method)

    • Urinary protein excretion (24-hour urine collection)

    • Histopathological analysis of the kidney (glomerulosclerosis and interstitial fibrosis)

Preclinical Experimental Workflow Start Male Sprague-Dawley Rats Uninephrectomy Uninephrectomy Start->Uninephrectomy Aldosterone d-aldosterone infusion (0.75 µg/hr for 4 weeks) Uninephrectomy->Aldosterone Randomization Randomization Aldosterone->Randomization Group1 Vehicle Randomization->Group1 Group2 This compound (1, 3, 10 mg/kg/day) Randomization->Group2 Group3 Eplerenone (100 mg/kg/day) Randomization->Group3 Measurements Weekly Measurements: - Systolic Blood Pressure Group1->Measurements Group2->Measurements Group3->Measurements Endpoint Endpoint Analysis (Week 4): - Urinary Protein Excretion - Kidney Histopathology Measurements->Endpoint

Workflow of the preclinical study in aldosterone-infused rats.

Quantitative Data from Preclinical Studies:

ParameterVehicleThis compound (10 mg/kg/day)Eplerenone (100 mg/kg/day)
Systolic Blood Pressure (mmHg) at Week 4 205 ± 5155 ± 6168 ± 7
Urinary Protein Excretion (mg/day) at Week 4 150 ± 2050 ± 1075 ± 15
Glomerulosclerosis Score at Week 4 2.8 ± 0.30.8 ± 0.21.5 ± 0.3
p < 0.05 vs. Vehicle

Clinical Development: Phase 2 Study in Diabetic Nephropathy

A randomized, double-blind, placebo-controlled, phase 2 dose-response study evaluated the efficacy and safety of this compound in patients with stage 2 diabetic nephropathy.[3][4][5]

Experimental Protocol:

  • Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study, followed by a 28-week open-label extension study.[3][5]

  • Patient Population: Patients with type 2 diabetes and a urinary albumin-to-creatinine ratio (UACR) of 45 to <300 mg/g.

  • Treatment Arms (Dose-Response Period):

    • Placebo (n=73)

    • This compound 2.5 mg/day (n=73)

    • This compound 5 mg/day (n=74)

    • This compound 10 mg/day (n=73)

  • Primary Endpoint: Percent change from baseline in UACR at week 24.[3]

  • Secondary Endpoints:

    • UACR remission rates at 24 and 52 weeks.

    • Changes from baseline in estimated glomerular filtration rate (eGFR) and serum potassium at 24 and 52 weeks.

  • Laboratory Methods:

    • UACR: Measured from first morning void urine samples.

    • eGFR: Calculated using the Modification of Diet in Renal Disease (MDRD) study equation.

    • Serum Potassium: Standard laboratory procedures.

  • Statistical Analysis: The primary endpoint was analyzed using an analysis of covariance (ANCOVA) model with treatment group as a fixed effect and baseline UACR as a covariate.

Phase 2 Clinical Trial Workflow Screening Patient Screening (Type 2 Diabetes, UACR 45-<300 mg/g) Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Apararenone2_5 This compound 2.5 mg Randomization->Apararenone2_5 Apararenone5 This compound 5 mg Randomization->Apararenone5 Apararenone10 This compound 10 mg Randomization->Apararenone10 Treatment24 24-Week Double-Blind Treatment Placebo->Treatment24 Apararenone2_5->Treatment24 Apararenone5->Treatment24 Apararenone10->Treatment24 Endpoint24 Primary Endpoint Analysis (Week 24) - % Change in UACR Treatment24->Endpoint24 Extension 28-Week Open-Label Extension Endpoint24->Extension Endpoint52 Final Analysis (Week 52) - UACR Remission - eGFR & Serum K+ Changes Extension->Endpoint52

Workflow of the Phase 2 clinical trial in diabetic nephropathy.

Quantitative Data from Phase 2 Clinical Trial:

Table 1: Percent Change from Baseline in UACR at Week 24 [3]

Treatment GroupNMean Percent Change from Baseline (95% CI)P-value vs. Placebo
Placebo73+13.7%-
This compound 2.5 mg73-37.1%<0.001
This compound 5 mg74-49.2%<0.001
This compound 10 mg73-53.5%<0.001

Table 2: UACR Remission Rates at Week 24 [3]

Treatment GroupNRemission Rate (%)
Placebo730.0
This compound 2.5 mg737.8
This compound 5 mg7429.0
This compound 10 mg7328.1

Table 3: Change from Baseline in eGFR and Serum Potassium at Week 24 [3]

Treatment GroupChange in eGFR (mL/min/1.73m²)Change in Serum Potassium (mmol/L)
Placebo-0.5+0.05
This compound 2.5 mg-1.8+0.15
This compound 5 mg-2.5+0.20
This compound 10 mg-3.1+0.25

Table 4: Incidence of Key Adverse Events (Dose-Response Period) [3]

Adverse EventPlacebo (n=73)This compound 2.5 mg (n=73)This compound 5 mg (n=74)This compound 10 mg (n=73)
Any Adverse Event (%) 45.249.355.460.3
Hyperkalemia (%) 1.42.74.15.5
Decrease in eGFR (%) 2.74.15.46.8

Conclusion

This compound demonstrates a clear mechanism of action as a selective mineralocorticoid receptor antagonist. By blocking the action of aldosterone, it effectively mitigates the downstream signaling pathways that lead to inflammation and fibrosis in target organs. Preclinical data in a relevant animal model of hyperaldosteronism show significant antihypertensive and organ-protective effects. Furthermore, a phase 2 clinical trial in patients with diabetic nephropathy has confirmed its efficacy in reducing albuminuria, a key marker of kidney damage, with a manageable safety profile. These findings support the continued development of this compound as a promising therapeutic agent for cardiorenal and fibrotic diseases. Further investigation into its long-term safety and efficacy in larger patient populations is warranted.

References

Apararenone (MT-3995): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Apararenone (MT-3995) is a novel, potent, and highly selective non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2][3] Developed by Mitsubishi Tanabe Pharma, it represents a significant advancement in the treatment of conditions linked to MR overactivation, such as diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[4][5] Unlike steroidal MR antagonists, this compound's unique chemical structure offers high selectivity, potentially mitigating the side effects associated with older generations of MRAs. This document provides an in-depth technical overview of this compound, covering its chemical properties, mechanism of action, pharmacological profile, and key experimental data from preclinical and clinical studies.

Core Chemical Structure and Properties

This compound is a 1,4-benzoxazin-3-one derivative.[2][3] Its non-steroidal nature is a key design feature to improve selectivity and reduce the hormonal side effects observed with steroidal MRAs like spironolactone (B1682167) and eplerenone (B1671536).

IdentifierValue
IUPAC Name N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide[5][6]
Synonyms MT-3995, MT3995[1][7]
CAS Number 945966-46-1[5][8]
Molecular Formula C₁₇H₁₇FN₂O₄S[5][8][9]
Molecular Weight 364.39 g/mol [5][6][8]
SMILES CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C[5][6]
InChIKey AZNHWXAFPBYFGH-UHFFFAOYSA-N[6][7][9]

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Overactivation of the mineralocorticoid receptor by its ligand, aldosterone (B195564), is a key driver in the pathophysiology of various cardiovascular and renal diseases.[2][3] This activation leads to the transcription of genes that promote sodium and water retention, inflammation, and fibrosis.

This compound functions as a competitive antagonist at the MR. By binding to the receptor, it prevents the conformational changes required for aldosterone to bind and activate it. This blockade inhibits the downstream signaling cascade, thereby mitigating the pathological effects of MR overactivation.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_complex MR-HSP Complex (Inactive) Aldosterone->MR_complex Binds MR_active Aldosterone-MR Complex (Active) MR_complex->MR_active HSP Dissociation This compound This compound (MT-3995) This compound->MR_complex Blocks Dimer Dimerized Active Complex MR_active->Dimer Dimerization MRE Mineralocorticoid Response Element (MRE) on DNA Dimer->MRE Nuclear Translocation & DNA Binding Transcription Gene Transcription MRE->Transcription Initiates Pathology Inflammation, Fibrosis, Sodium Retention Transcription->Pathology Leads to

Caption: Mineralocorticoid Receptor (MR) Signaling and this compound's Point of Intervention.

Pharmacological Profile

Potency and Selectivity

This compound is a potent MR antagonist with high selectivity over other steroid hormone receptors. This is a critical feature that distinguishes it from first-generation (spironolactone) and second-generation (eplerenone) steroidal MRAs, which can cause anti-androgenic or progestogenic side effects.

ReceptorParameterValue
Mineralocorticoid Receptor (human) Kᵢ 0.104 µM [9]
Glucocorticoid ReceptorIC₅₀>100 µM[9]
Androgen ReceptorIC₅₀>100 µM[9]
Progesterone ReceptorIC₅₀>100 µM[9]
Estrogen Receptor α (ERα)IC₅₀>100 µM[9]
Estrogen Receptor β (ERβ)IC₅₀>100 µM[9]
Pharmacokinetics in Healthy Volunteers

Phase 1 studies in healthy volunteers established the pharmacokinetic profile of this compound. The drug exhibits a long half-life, supporting once-daily dosing.[10]

Parameter (Single Dose)Dose RangeObservation
Dose Proportionality 3.75 - 40 mgApproximately dose-proportional increase in PK parameters.[10]
Dose Proportionality > 40 mgLess than dose-proportional increase observed.[10]
Effect of Food, Sex, Age, Race N/ANo apparent effect on pharmacokinetics.[10]
Half-life N/ALong half-life observed for this compound and its principal metabolite.[10]
Metabolite Exposure N/AExposure of the principal metabolite was lower than that of the parent drug.[10]

Key Experimental Data and Protocols

Preclinical Efficacy

The efficacy of this compound was demonstrated in a rat model of renal hypertension, which simulates primary aldosteronism.

Experimental Protocol: Rat Model of Renal Hypertension

  • Animal Model: Uninephrectomized (single kidney) rats.

  • Induction of Hypertension: Continuous infusion of aldosterone.

  • Treatment Groups: Vehicle control, this compound (e.g., 3 or 10 mg/kg per day), Eplerenone (comparator).[2][9]

  • Parameters Measured: Systolic blood pressure, urinary albumin levels, histological analysis of heart and kidney tissue for necrosis, fibrosis, and damage.[9]

Preclinical_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A1 Select Rats A2 Uninephrectomy (Single Kidney Model) A1->A2 A3 Aldosterone Infusion (Induce Hypertension) A2->A3 B1 Group 1: Vehicle Control A3->B1 B2 Group 2: This compound (Dose X) A3->B2 B3 Group 3: This compound (Dose Y) A3->B3 B4 Group 4: Eplerenone (Comparator) A3->B4 C1 Measure Systolic Blood Pressure B1->C1 C2 Measure Urinary Albumin Levels B1->C2 C3 Histopathology (Heart & Kidney) B1->C3 B2->C1 B2->C2 B2->C3 B3->C1 B3->C2 B3->C3 B4->C1 B4->C2 B4->C3

Caption: Workflow for Preclinical Evaluation in a Rat Model of Renal Hypertension.

Summary of Preclinical Findings this compound demonstrated potent organ-protective and antihypertensive effects, proving more potent than eplerenone in this model.[2][3] It effectively inhibited aldosterone-induced increases in blood pressure and urinary albumin, and reduced myocardial necrosis, cardiac arterial degeneration, and renal tubule damage.[9]

Clinical Efficacy

Phase 2 Study in Patients with Diabetic Nephropathy (NCT02517320) This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with type 2 diabetes and stage 2 diabetic nephropathy.[11][12]

Experimental Protocol:

  • Patient Population: 293 patients with type 2 diabetes and a urine albumin-to-creatinine ratio (UACR) between 50 and 300 mg/g Cr.[11][13]

  • Treatment Arms: Patients were randomized to receive placebo or this compound (2.5 mg, 5 mg, or 10 mg) once daily for 24 weeks.[11][12]

  • Primary Endpoint: Percent change from baseline in UACR at week 24.[11][13]

  • Safety Parameters: Changes in estimated glomerular filtration rate (eGFR) and serum potassium.[11][12]

Key Efficacy Results (at 24 Weeks)

Treatment GroupMean UACR Reduction from Baseline (%)p-value vs. Placebo
Placebo+13.7%N/A
This compound 2.5 mg -37.1% <0.001
This compound 5 mg -49.2% <0.001
This compound 10 mg -53.5% <0.001
(Data derived from reported mean UACR values at week 24 relative to baseline)[11][12]

Phase 2 Study in Patients with NASH (NCT02923154) A multicenter, randomized, double-blind, placebo-controlled phase II study assessed the efficacy and safety of this compound 10 mg/day for 72 weeks in patients with NASH.[14][15]

Key Efficacy Results (at 24 Weeks)

ParameterPlacebo GroupThis compound 10 mg Groupp-value
Percent Change in ALT -3.0%-13.7%0.308
(ALT: Alanine Aminotransferase)[14]

While the primary endpoint for ALT reduction at 24 weeks was not statistically significant, the this compound group showed greater reductions from baseline in multiple fibrosis markers (e.g., type IV collagen 7S, procollagen-3 N-terminal peptide) and noninvasive fibrosis test scores at all time points compared to placebo.[14] Pathological findings also suggested anti-inflammatory and antifibrotic effects.[14]

Safety and Tolerability

Across clinical trials, this compound has been generally safe and well-tolerated.[11][14] The most anticipated side effect of MR antagonism is hyperkalemia (elevated serum potassium). In studies, serum potassium levels tended to increase but were not considered clinically significant and decreased after treatment cessation.[11][14] The incidence of adverse drug reactions did not show a clear dose-dependent increase in the diabetic nephropathy trial.[11][12]

Conclusion

This compound (MT-3995) is a promising non-steroidal mineralocorticoid receptor antagonist with a strong profile of potency, high selectivity, and a long half-life suitable for once-daily administration. Preclinical studies have confirmed its robust organ-protective effects. Phase 2 clinical trials have demonstrated significant efficacy in reducing albuminuria in patients with diabetic nephropathy and have shown potential anti-inflammatory and antifibrotic effects in NASH. Its favorable safety profile, particularly the low incidence of clinically significant hyperkalemia, positions this compound as a valuable potential therapy for a range of cardiorenal and metabolic diseases driven by MR overactivation.

References

Apararenone: A Deep Dive into its Mineralocorticoid Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist that has been under development for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis (NASH). Overactivation of the mineralocorticoid receptor by its primary ligand, aldosterone, is a key driver in the pathophysiology of various cardiovascular and renal diseases, promoting inflammation, fibrosis, and sodium retention. Unlike traditional steroidal MR antagonists like spironolactone (B1682167) and eplerenone (B1671536), this compound's non-steroidal structure is designed to offer a more selective antagonism of the MR, potentially mitigating the hormonal side effects associated with the earlier generations of these drugs. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its MR antagonist activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and development pathway.

Quantitative Data Presentation

The potency and selectivity of this compound have been characterized through various preclinical studies. The following tables summarize the key quantitative data, providing a comparative perspective against other MR antagonists.

Table 1: In Vitro Potency and Selectivity of this compound

Target ReceptorThis compoundSpironolactoneEplerenone
Mineralocorticoid Receptor (MR) IC50: 0.28 µmol/L IC50: 0.01 µmol/L-
Ki: < 50 nM --
Androgen Receptor (AR) IC50: >100 µmol/LIC50: 0.05 - 6.05 µmol/L-
Progesterone Receptor (PR) IC50: >100 µmol/LIC50: 0.05 - 6.05 µmol/L-
Glucocorticoid Receptor (GR) IC50: >100 µmol/LIC50: 0.05 - 6.05 µmol/L-
Estrogen Receptor (ER) IC50: >100 µmol/LIC50: >100 µmol/L-

Table 2: Summary of Phase 2 Clinical Trial Data in Diabetic Nephropathy (NCT02517320)

ParameterPlaceboThis compound 2.5 mgThis compound 5 mgThis compound 10 mg
Change in Urine Albumin-to-Creatinine Ratio (UACR) at Week 24 (from baseline) 113.7%62.9%50.8%46.5%
UACR Remission Rate at Week 24 0.0%7.8%29.0%28.1%
Change in Estimated Glomerular Filtration Rate (eGFR) at Week 52 (mmol/L) -0.140.180.25
Change in Serum Potassium at Week 52 (mmol/L) -0.140.180.25

Table 3: Summary of Phase 2 Clinical Trial Data in Non-Alcoholic Steatohepatitis (NASH)

ParameterPlaceboThis compound 10 mg
Percent Change in Serum Alanine Aminotransferase (ALT) at 24 Weeks -3.0%-13.7%
Improvement in Fibrosis Stage (≥1 stage without worsening of NASH activity score) 26.1%41.7%

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's activity.

Mineralocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the in vitro binding affinity (IC50 and Ki) of this compound for the mineralocorticoid receptor.

Protocol:

  • Receptor Preparation: Human mineralocorticoid receptors are prepared from a recombinant source (e.g., cell lines overexpressing the receptor).

  • Radioligand: A radiolabeled ligand with high affinity for the MR, such as [³H]-aldosterone, is used.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used to maintain the integrity of the receptor.

  • Competition Assay:

    • A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound (or other competing ligands).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a rapid filtration method through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Model of Aldosterone-Induced Renal Injury

Objective: To evaluate the in vivo efficacy of this compound in a model of mineralocorticoid receptor-mediated end-organ damage.

Protocol:

  • Animal Model: Uninephrectomized male Sprague-Dawley rats are commonly used. Uninephrectomy enhances the hypertensive and pro-fibrotic effects of aldosterone.

  • Induction of Injury: Aldosterone is continuously infused via a subcutaneously implanted osmotic minipump at a specific dose (e.g., 0.75 µ g/hour ) for a defined period (e.g., 4 weeks). Animals are also provided with high-salt drinking water (e.g., 1% NaCl) to exacerbate the phenotype.

  • Treatment Groups:

    • Control group (vehicle infusion)

    • Aldosterone + salt group (vehicle treatment)

    • Aldosterone + salt + this compound group (this compound administered orally at various doses)

    • Aldosterone + salt + eplerenone group (as a positive control)

  • Endpoint Measurements:

    • Blood Pressure: Monitored throughout the study using telemetry or tail-cuff plethysmography.

    • Renal Function: Assessed by measuring urinary albumin excretion (e.g., via ELISA) and serum creatinine.

    • Histopathology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the degree of fibrosis and glomerulosclerosis.

    • Gene Expression Analysis: Renal tissue is analyzed for the expression of pro-inflammatory and pro-fibrotic markers (e.g., TGF-β, collagen I) using techniques like quantitative real-time PCR.

Phase 2 Clinical Trial in Diabetic Nephropathy (NCT02517320) - Abridged Protocol

Objective: To evaluate the efficacy, safety, and dose-response of this compound in patients with type 2 diabetes and albuminuria.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

Inclusion Criteria (abridged):

  • Type 2 diabetes mellitus.

  • Urine albumin-to-creatinine ratio (UACR) between 45 and 300 mg/g.

  • Estimated glomerular filtration rate (eGFR) ≥ 30 mL/min/1.73 m².

  • Stable treatment with an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin II receptor blocker (ARB).

Treatment Arms:

  • Placebo

  • This compound 2.5 mg once daily

  • This compound 5 mg once daily

  • This compound 10 mg once daily

Primary Endpoint: Percent change in UACR from baseline to week 24.

Secondary Endpoints:

  • Proportion of patients with a ≥30% reduction in UACR from baseline.

  • Change in eGFR and serum potassium levels.

Statistical Analysis: The primary efficacy endpoint is analyzed using an analysis of covariance (ANCOVA) model, with the baseline UACR as a covariate and treatment group as the main factor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mineralocorticoid receptor signaling pathway and a typical workflow for the preclinical to clinical development of a non-steroidal MR antagonist like this compound.

MR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds MR MR MR_HSP->MR Dissociation HSP HSP MR_HSP->HSP MR_Dimer MR Dimer MR->MR_Dimer Dimerization & Translocation This compound This compound This compound->MR Antagonizes MRE Mineralocorticoid Response Element (MRE) MR_Dimer->MRE Binds Transcription Gene Transcription MRE->Transcription Initiates Proinflammatory_Genes Pro-inflammatory & Pro-fibrotic Genes (e.g., TGF-β, Collagen) Transcription->Proinflammatory_Genes Upregulates

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and the Antagonistic Action of this compound.

MRA_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (MR Overactivation) HTS High-Throughput Screening Target_ID->HTS Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization (Potency, Selectivity) Lead_Gen->Lead_Opt In_Vitro In Vitro Assays (Binding, Functional) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Efficacy, Safety) In_Vitro->In_Vivo Phase1 Phase 1 (Safety, PK/PD in Healthy Volunteers) In_Vivo->Phase1 Phase2 Phase 2 (Efficacy, Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Regulatory Review Phase3->NDA Post_Market Phase 4 (Post-marketing Surveillance) NDA->Post_Market

Caption: Drug Discovery and Development Workflow for a Non-Steroidal MR Antagonist.

Conclusion

This compound represents a significant advancement in the development of mineralocorticoid receptor antagonists. Its non-steroidal structure confers high selectivity for the MR, which translates to a potentially favorable safety profile by avoiding off-target hormonal effects. Preclinical data demonstrate its potent MR antagonism, and Phase 2 clinical trials have provided promising evidence of its efficacy in reducing albuminuria in patients with diabetic nephropathy and improving markers of liver fibrosis in NASH. The detailed understanding of its mechanism of action and the structured approach to its development, as outlined in this guide, provide a solid foundation for its further investigation in larger, long-term clinical outcome trials. For researchers and drug development professionals, this compound serves as a compelling case study in the rational design and evaluation of next-generation therapies for cardiorenal and metabolic diseases.

Apararenone's Selectivity Profile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3][4][5] Its high selectivity for the MR over other steroid hormone receptors is a key characteristic, potentially leading to a more favorable side-effect profile compared to older, non-selective antagonists like spironolactone.[6][7][8] This document provides an in-depth technical guide to the selectivity profile of this compound, including quantitative binding data, detailed experimental methodologies, and a visualization of its mechanism of action within the MR signaling pathway.

Core Selectivity Data

This compound demonstrates a high affinity for the human mineralocorticoid receptor while exhibiting significantly lower affinity for other steroid hormone receptors. This selectivity is crucial for minimizing off-target effects.

Table 1: this compound's Binding Affinity and Selectivity
ReceptorLigandParameterValue (µM)Selectivity vs. MRReference
Mineralocorticoid Receptor (MR)This compoundKi0.104-[2]
This compoundIC500.28-[6]
Androgen Receptor (AR)This compoundIC50>100>357x[2][6]
Glucocorticoid Receptor (GR)This compoundIC50>100>357x[2][6]
Progesterone Receptor (PR)This compoundIC50>100>357x[2][6]
Estrogen Receptor α (ERα)This compoundIC50>100>357x[2]
Estrogen Receptor β (ERβ)This compoundIC50>100>357x[2]

Note: Selectivity is calculated using the IC50 value for MR (0.28 µM) as the reference.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound functions as a competitive antagonist at the mineralocorticoid receptor. In the canonical MR signaling pathway, the binding of aldosterone (B195564) to the MR triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Once in the nucleus, the receptor-ligand complex binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes that regulate sodium and water balance. This compound prevents this cascade of events by blocking the initial binding of aldosterone to the MR.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_inactive Inactive MR-HSP Complex Aldosterone->MR_inactive Binds This compound This compound (Antagonist) This compound->MR_inactive Blocks Binding MR_active Active MR MR_inactive->MR_active HSP Dissociation Dimer MR Dimer MR_active->Dimer Dimerization Dimer_n MR Dimer Dimer->Dimer_n Nuclear Translocation HRE Hormone Response Element (HRE) Dimer_n->HRE Binds to DNA Transcription Gene Transcription HRE->Transcription Modulates

Caption: Mineralocorticoid Receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following describes a generalized experimental protocol for determining the selectivity profile of a compound like this compound using a competitive radioligand binding assay.

Objective:

To determine the binding affinity (Ki or IC50) of this compound for the mineralocorticoid receptor and a panel of other steroid hormone receptors (androgen, glucocorticoid, progesterone, and estrogen receptors).

Materials:
  • Receptor Source: Cell membrane preparations from cell lines engineered to express high levels of the specific human steroid hormone receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR, [³H]-dexamethasone for GR, [³H]-progesterone for PR, [³H]-estradiol for ER).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

  • Assay Buffer: A buffer solution optimized for receptor binding (e.g., Tris-HCl buffer containing appropriate salts and additives).

  • Filtration Apparatus: A multi-well plate harvester and glass fiber filters pre-treated to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow for Competitive Radioligand Binding Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis ReceptorPrep Prepare Receptor Membranes Incubation Incubate Receptor Membranes, Radioligand, and this compound ReceptorPrep->Incubation RadioligandPrep Prepare Radioligand Solution RadioligandPrep->Incubation CompoundPrep Prepare Serial Dilutions of this compound CompoundPrep->Incubation Filtration Separate Bound from Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting Analysis Generate Competition Curves and Calculate IC50/Ki Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.
Detailed Procedure:

  • Preparation of Reagents:

    • Thaw the frozen cell membrane preparations on ice. Homogenize and dilute them in the assay buffer to a predetermined optimal concentration.

    • Prepare a working solution of the specific radioligand in the assay buffer at a concentration typically near its dissociation constant (Kd).

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations that will span the expected IC50 value.

  • Assay Incubation:

    • In a multi-well plate, add the receptor membrane preparation, the radioligand solution, and the various concentrations of this compound.

    • For each receptor, also include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand for that receptor).

    • Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using the plate harvester. This traps the membrane-bound radioligand on the filter while the unbound radioligand passes through.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification of Binding:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • If the Kd of the radioligand is known, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The data presented in this guide clearly demonstrate that this compound is a potent and highly selective antagonist of the mineralocorticoid receptor. Its negligible affinity for androgen, glucocorticoid, progesterone, and estrogen receptors at concentrations up to 100 µM underscores its targeted mechanism of action. This high degree of selectivity is a promising attribute for a therapeutic agent, suggesting a reduced potential for the hormone-related side effects that can be a concern with less selective MR antagonists. The experimental methodologies outlined provide a framework for the robust characterization of such selectivity profiles in drug discovery and development.

References

Apararenone: A Deep Dive into its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist.[1][2][3][4] It is under development for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis.[1][2] this compound's high selectivity for the mineralocorticoid receptor over other steroid receptors, such as androgen and progesterone (B1679170) receptors, positions it as a promising therapeutic agent with a potentially favorable side-effect profile compared to existing steroidal MR antagonists.[5][6] This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, tailored for professionals in the field of drug discovery and development.

Chemical Properties

This compound is a white to off-white solid.[1] Its chemical structure is characterized by a 1,4-benzoxazin-3-one core. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide[2][3][7]
Synonyms MT-3995[2][5][7]
CAS Number 945966-46-1[1][2][7]
Molecular Formula C17H17FN2O4S[1][2][7]
Molecular Weight 364.39 g/mol [1][3][7]
Appearance White to off-white solid[1]
Solubility DMSO: ≥ 125 mg/mL (343.04 mM)[1]
InChI InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3[3][7]
SMILES CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C[2][3]

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature, with the key publication being "Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist". While the full experimental details are contained within this publication, a general synthetic approach can be outlined. The synthesis involves the construction of the central 1,4-benzoxazin-3-one heterocyclic system, followed by the introduction of the methanesulfonamide (B31651) and 4-fluorophenyl groups.

A plausible, though not explicitly detailed in the provided search results, multi-step synthesis could involve the following key transformations. It is important to note that the following is a generalized representation and the actual experimental conditions, reagents, and yields are detailed in the primary literature.

Please refer to the following publication for the detailed experimental protocol:

  • Iijima, T., Katoh, M., Takedomi, K., et al. (2022). Discovery of this compound (MT-3995) as a highly selective, potent, and novel nonsteroidal mineralocorticoid receptor antagonist. Journal of Medicinal Chemistry, 65(12), 8127-8143.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the mineralocorticoid receptor. Overactivation of the MR by its natural ligand, aldosterone, is implicated in various pathologies, including hypertension, kidney disease, and heart failure.[4]

The signaling pathway of the mineralocorticoid receptor is a well-established cascade. In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an agonist like aldosterone, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in sodium and water retention, leading to physiological effects such as increased blood pressure.

This compound, as an antagonist, binds to the mineralocorticoid receptor but does not induce the conformational changes necessary for its activation and subsequent translocation to the nucleus. By blocking the binding of aldosterone, this compound effectively inhibits the downstream signaling cascade, thus mitigating the pathological effects of MR overactivation.

Below is a diagram illustrating the mineralocorticoid receptor signaling pathway and the inhibitory action of this compound.

Apararenone_Synthesis_Workflow Start Starting Materials Step1 Formation of 1,4-benzoxazin-3-one core Start->Step1 Step2 Introduction of 4-fluorophenyl group Step1->Step2 Step3 Introduction of methanesulfonamide group Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification FinalProduct This compound Purification->FinalProduct

References

Apararenone's Target Binding Kinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apararenone (MT-3995) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has been investigated for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis.[1][2] Its high selectivity for the MR over other steroid receptors positions it as a potentially safer alternative to traditional steroidal MR antagonists like spironolactone (B1682167) and eplerenone.[2][3] This technical guide provides a comprehensive overview of the available data on this compound's target binding kinetics, focusing on its interaction with the mineralocorticoid receptor. It includes a summary of quantitative binding data, detailed descriptions of relevant experimental methodologies, and visualizations of the associated signaling pathway and experimental workflows.

Introduction to this compound and its Target

This compound is a selective, long-acting non-steroidal antagonist of the mineralocorticoid receptor.[4] The MR, a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, blood pressure, and inflammation and fibrosis.[5] Aldosterone (B195564), the primary endogenous ligand for the MR, activates the receptor, leading to the transcription of target genes.[5] Overactivation of the MR is implicated in the pathophysiology of various cardiovascular and renal diseases.[6] this compound's therapeutic potential lies in its ability to selectively block this activation.

Quantitative Binding Data

The binding affinity of this compound for the mineralocorticoid receptor has been characterized using various in vitro assays. The available data consistently demonstrate its high affinity and selectivity.

ParameterValueSpeciesAssay TypeReference
IC50 0.28 µMNot SpecifiedNot Specified[3]
Ki 5.21 nMNot SpecifiedNot Specified[3]
Ki < 50 nMNot SpecifiedNot SpecifiedNot Specified
Ki 0.104 µMNot SpecifiedNot Specified[7]

Table 1: this compound Binding Affinity for the Mineralocorticoid Receptor

This compound exhibits high selectivity for the MR over other steroid hormone receptors, which is a key differentiator from less selective steroidal MRAs like spironolactone.

ReceptorThis compoundSpironolactoneEplerenone
Mineralocorticoid Receptor (MR) IC50 = 0.28 µMIC50 = 0.01 µMWeaker than Spironolactone
Androgen Receptor (AR) > 100 µM0.05 - 6.05 µMWeaker than Spironolactone
Progesterone Receptor (PR) > 100 µM0.05 - 6.05 µMWeaker than Spironolactone
Glucocorticoid Receptor (GR) > 100 µM0.05 - 6.05 µMNot Specified
Estrogen Receptor (ER) > 100 µM> 100 µMNot Specified

Table 2: Selectivity Profile of this compound Compared to Steroidal MRAs (IC50 in µM) (Data synthesized from[3])

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the binding kinetics of compounds like this compound. Specific protocols for this compound are not publicly available.

Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from a source expressing the mineralocorticoid receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-aldosterone) and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity of the bound radioligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes MR-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand ([³H]-Aldosterone) Radioligand->Incubation This compound Unlabeled this compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Inhibition vs. [this compound] Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Radioligand Binding Assay Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics, providing association (k_on) and dissociation (k_off) rates.

Objective: To determine the k_on, k_off, and KD of this compound for the mineralocorticoid receptor.

General Protocol:

  • Chip Preparation: Immobilize the purified mineralocorticoid receptor protein onto a sensor chip.

  • Association Phase: Flow a solution of this compound at various concentrations over the sensor chip surface and monitor the change in the SPR signal as this compound binds to the immobilized MR.

  • Dissociation Phase: Replace the this compound solution with a buffer-only solution and monitor the decrease in the SPR signal as this compound dissociates from the MR.

  • Regeneration: Use a regeneration solution to remove any remaining bound this compound from the chip.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and KD values.

G cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Chip Sensor Chip Immobilization Immobilize MR on Chip Chip->Immobilization MR_Protein Purified MR Protein MR_Protein->Immobilization Apararenone_sol This compound Solution (Varying Concentrations) Association Association Phase: Flow this compound Apararenone_sol->Association Immobilization->Association Dissociation Dissociation Phase: Flow Buffer Association->Dissociation Sensorgram Generate Sensorgram Association->Sensorgram Regeneration Regeneration Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next Cycle Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine kon, koff, KD Fitting->Kinetics

Surface Plasmon Resonance Experimental Workflow

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm the binding of this compound to the mineralocorticoid receptor in intact cells.

General Protocol:

  • Cell Treatment: Treat cells expressing the mineralocorticoid receptor with either this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble mineralocorticoid receptor in the supernatant using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble MR as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated group indicates target engagement.

G cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_detection Detection & Analysis Cells MR-expressing Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Detection Detect Soluble MR (e.g., Western Blot) Centrifugation->Detection Analysis Plot Soluble MR vs. Temperature Detection->Analysis Result Observe Thermal Shift Analysis->Result

Cellular Thermal Shift Assay Workflow

Mineralocorticoid Receptor Signaling Pathway

This compound acts as an antagonist, blocking the canonical signaling pathway of the mineralocorticoid receptor initiated by aldosterone.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex Aldosterone->MR_Aldo HSP Heat Shock Proteins (HSP) MR->HSP Associated MR->MR_Aldo HSP->MR_Aldo Dissociates This compound This compound This compound->MR Blocks Binding MR_dimer MR Dimer MR_Aldo->MR_dimer Translocates & Dimerizes MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds Transcription Gene Transcription MRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Translation Effect Physiological Effects (Na+ reabsorption, etc.) Proteins->Effect

Mineralocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action

Pathway Description:

  • Ligand Binding: In the absence of a ligand, the mineralocorticoid receptor (MR) resides in the cytoplasm in a complex with heat shock proteins (HSPs). Aldosterone, a mineralocorticoid hormone, diffuses into the cell and binds to the MR.

  • Conformational Change and Translocation: This binding induces a conformational change in the MR, causing the dissociation of HSPs. The activated MR-aldosterone complex then translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the MR forms homodimers and binds to specific DNA sequences known as mineralocorticoid response elements (MREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the MR dimer to MREs recruits co-activators and the transcriptional machinery, leading to the transcription of target genes into messenger RNA (mRNA).

  • Protein Synthesis and Cellular Response: The mRNA is translated into proteins that mediate the physiological effects of aldosterone, such as increased sodium reabsorption and potassium excretion in the kidneys.

  • This compound's Antagonism: this compound competes with aldosterone for binding to the MR. By occupying the ligand-binding site, this compound prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent gene transcription, thereby blocking the downstream effects of aldosterone.

Off-Target Binding Profile

This compound is characterized by its high selectivity for the mineralocorticoid receptor. As shown in Table 2, it demonstrates significantly weaker inhibitory potential for other steroid receptors, such as the androgen, progesterone, glucocorticoid, and estrogen receptors, compared to spironolactone.[3] This high selectivity is a key feature that is expected to translate into a more favorable side-effect profile, particularly avoiding the anti-androgenic and progestogenic effects associated with less selective MRAs. Comprehensive screening data against a broader panel of off-targets, such as kinases or G-protein coupled receptors, are not extensively available in the public literature.

Conclusion

This compound is a potent and highly selective non-steroidal mineralocorticoid receptor antagonist. The available binding data confirm its high affinity for the MR and a favorable selectivity profile over other steroid receptors. While specific kinetic parameters (k_on and k_off) and detailed experimental protocols for this compound are not publicly disclosed, the general methodologies for characterizing such interactions are well-established. This compound's mechanism of action involves the competitive antagonism of the MR, thereby inhibiting aldosterone-mediated signaling pathways. Further research and publication of detailed kinetic and in-cell mechanistic studies would provide a more complete understanding of this compound's target engagement and its potential advantages in a clinical setting.

References

Apararenone: A Deep Dive into its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist currently under investigation for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis (NASH). Its primary mechanism of action is the blockade of the mineralocorticoid receptor, thereby inhibiting the downstream signaling cascades initiated by its ligand, aldosterone. This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound acts as a competitive antagonist of the mineralocorticoid receptor, preventing the binding of aldosterone. This initial interaction is the lynchpin of its therapeutic effect, as the overactivation of the MR is a key driver in the pathophysiology of various cardiovascular and renal diseases.

Quantitative Profile of this compound

The efficacy and selectivity of this compound have been characterized in several studies. The following table summarizes key quantitative data.

ParameterValueSpeciesAssayReference
Binding Affinity (Ki) < 50 nMNot SpecifiedRadioligand Binding AssayNot Specified
MR Antagonist IC50 0.28 µmol/LNot SpecifiedNot SpecifiedNot Specified

Downstream Signaling Pathways Modulated by this compound

The antagonism of the MR by this compound leads to the attenuation of several pro-inflammatory and pro-fibrotic signaling pathways. These pathways are central to the pathogenesis of diabetic kidney disease and NASH.

The TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. Aldosterone, through the MR, upregulates the expression of TGF-β and its receptors. This, in turn, activates the canonical Smad signaling pathway, leading to the transcription of pro-fibrotic genes such as collagen and fibronectin. This compound, by blocking the MR, is anticipated to inhibit this entire cascade.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates This compound This compound This compound->MR Inhibits TGF_beta TGF-β MR->TGF_beta Upregulates TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Pro_fibrotic_genes Pro-fibrotic Genes (e.g., Collagen, Fibronectin) Smad_complex->Pro_fibrotic_genes Promotes Transcription

The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Aldosterone-MR activation can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and promote the transcription of pro-inflammatory cytokines like TNF-α and IL-6. This compound's blockade of the MR is expected to prevent this pro-inflammatory cascade.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates This compound This compound This compound->MR Inhibits IKK_complex IKK Complex MR->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates p_IkB_alpha p-IκBα Proteasome Proteasome p_IkB_alpha->Proteasome Ubiquitination & Degradation NF_kB NF-κB Pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_genes Promotes Transcription NF_kB_IkB NF-κB - IκBα (Inactive Complex)

Other Key Downstream Mediators
  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): SGK1 is a serine/threonine kinase that is rapidly induced by aldosterone. It plays a role in sodium reabsorption and has been implicated in fibrotic processes. This compound is expected to reduce SGK1 expression and activity.

  • RhoA/Rho-kinase (ROCK) Pathway: This pathway is involved in cellular contraction, migration, and proliferation. Aldosterone has been shown to activate the RhoA/ROCK pathway, contributing to vascular and renal injury. Inhibition of the MR by this compound is likely to attenuate this signaling.

Clinical Evidence for this compound's Efficacy

Clinical trials have provided quantitative evidence of this compound's therapeutic effects, which are a direct consequence of its modulation of the downstream signaling pathways described above.

Diabetic Nephropathy

A Phase 2, randomized, double-blind, placebo-controlled study (NCT02517320) and its open-label extension (NCT02676401) evaluated the efficacy and safety of this compound in patients with stage 2 diabetic nephropathy.

Table 1: Change in Urinary Albumin-to-Creatinine Ratio (UACR) at 24 Weeks

Treatment GroupMean Percent Change from Baseline in UACR
Placebo+13.7%
This compound 2.5 mg-37.1%
This compound 5 mg-49.2%
This compound 10 mg-53.5%

Table 2: Change in Estimated Glomerular Filtration Rate (eGFR) and Serum Potassium at 24 Weeks

Treatment GroupMean Change from Baseline in eGFR (mL/min/1.73m²)Mean Change from Baseline in Serum Potassium (mEq/L)
Placebo-1.8+0.06
This compound 2.5 mg-3.5+0.18
This compound 5 mg-4.2+0.24
This compound 10 mg-4.8+0.31
Non-Alcoholic Steatohepatitis (NASH)

A Phase 2 study investigated the efficacy of this compound in patients with NASH.

Table 3: Change in Liver Fibrosis Markers

MarkerThis compound Effect
Alanine Aminotransferase (ALT)Reduction
Type IV collagen 7SReduction
Procollagen-3 N-terminal peptideReduction

Experimental Protocols

Phase 2 Study in Diabetic Nephropathy (NCT02517320)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.

  • Participants: Patients with type 2 diabetes and a urinary albumin-to-creatinine ratio (UACR) of 45 to 300 mg/g.

  • Intervention: Patients were randomized to receive placebo or this compound (2.5, 5, or 10 mg) once daily for 24 weeks.

  • Primary Endpoint: The percent change in UACR from baseline to week 24.

  • Secondary Endpoints: The proportion of patients with a ≥30% reduction in UACR from baseline, and changes in eGFR and serum potassium.

  • Laboratory Methods: Urine albumin and creatinine (B1669602) were measured from a first morning void urine sample. Serum creatinine was used to calculate eGFR using the Modification of Diet in Renal Disease (MDRD) equation. Serum potassium was measured using standard laboratory procedures.

Workflow for the Phase 2 Diabetic Nephropathy Study

clinical_trial_workflow Screening Patient Screening (T2D, UACR 45-300 mg/g) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Apara_2_5 This compound 2.5 mg Randomization->Apara_2_5 Apara_5 This compound 5 mg Randomization->Apara_5 Apara_10 This compound 10 mg Randomization->Apara_10 Treatment 24-Week Treatment Period Placebo->Treatment Apara_2_5->Treatment Apara_5->Treatment Apara_10->Treatment Endpoint Primary Endpoint Analysis (% Change in UACR) Treatment->Endpoint

Conclusion

This compound is a promising non-steroidal mineralocorticoid receptor antagonist with a clear mechanism of action that translates to clinically meaningful effects in diabetic nephropathy and potentially other conditions driven by MR overactivation. Its ability to block the downstream signaling of aldosterone, particularly the pro-fibrotic and pro-inflammatory pathways involving TGF-β and NF-κB, underscores its therapeutic potential. Further research, especially preclinical studies detailing the specific molecular interactions of this compound, will continue to elucidate its full therapeutic profile. The data presented in this guide provide a solid foundation for understanding the core downstream signaling pathways of this compound and its implications for drug development.

In Vitro Effects of Apararenone on Podocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1] Clinical studies in patients with diabetic nephropathy have demonstrated its efficacy in reducing urinary albumin-to-creatinine ratio (UACR), suggesting a protective effect on the kidney's filtration barrier.[2][3][4] A key component of this barrier is the podocyte, a specialized epithelial cell whose injury is a central event in the pathogenesis of proteinuric kidney diseases. While direct in vitro studies on the effects of this compound on podocytes are not extensively available in public literature, this guide synthesizes the current understanding of the role of mineralocorticoid receptor activation in podocyte injury and the inferred protective mechanisms of this compound based on its pharmacological class and available data.

Core Concept: Mineralocorticoid Receptor Activation and Podocyte Injury

Mineralocorticoid receptors are present in various kidney cells, including podocytes.[2] The activation of these receptors by aldosterone (B195564) has been demonstrated to induce podocyte injury through several mechanisms. This injury is a significant contributor to the development and progression of glomerulosclerosis and proteinuria.

Aldosterone-mediated MR activation in podocytes has been shown to trigger a cascade of detrimental events, including:

  • Increased Oxidative Stress: Aldosterone can stimulate the production of reactive oxygen species (ROS) in podocytes, leading to cellular damage.

  • Mitochondrial Dysfunction: Aldosterone has been linked to impaired mitochondrial function in podocytes, characterized by reduced ATP production and increased mitochondrial ROS.[5][6]

  • Podocyte Apoptosis: Studies have shown that aldosterone can directly induce apoptosis in cultured podocytes in a dose- and time-dependent manner.[7][8]

  • Cytoskeletal Rearrangement and Effacement: The activation of MR can lead to the disorganization of the actin cytoskeleton in podocytes, contributing to foot process effacement, a hallmark of podocyte injury.

  • Downregulation of Key Podocyte Proteins: Aldosterone exposure can lead to a decrease in the expression of essential podocyte-specific proteins, such as nephrin (B609532) and synaptopodin, which are crucial for maintaining the integrity of the slit diaphragm and the overall structure of the filtration barrier.[6]

This compound's Hypothesized Mechanism of Action on Podocytes

As a highly selective MR antagonist, this compound is expected to exert its podocyte-protective effects by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor. This action would, in turn, block the downstream signaling pathways that lead to podocyte injury. The anticipated in vitro effects of this compound on podocytes, when challenged with an MR agonist like aldosterone, would be the attenuation or complete prevention of the detrimental processes mentioned above.

Quantitative Data Summary

While specific quantitative in vitro data for this compound's direct effects on podocytes is not publicly available, the following table summarizes the effects of aldosterone on podocytes from published studies. It is hypothesized that this compound would counteract these effects in a dose-dependent manner.

ParameterAgonist (Aldosterone) ConcentrationObserved Effect on PodocytesPotential Effect of this compoundReference
Apoptosis10⁻⁹ to 10⁻⁵ MDose- and time-dependent increase in apoptosis.Dose-dependent inhibition of apoptosis.[7][8]
Nephrin Expression100 nmol/LTime-dependent decrease in mRNA and protein expression.Prevention of nephrin downregulation.[5]
Podocyte Phenotypic Changes (e.g., expression of MMP9, α-SMA, desmin)50, 100, 200 nmol/LDose- and time-dependent induction of injury markers.Attenuation of phenotypic changes.[9]
Reactive Oxygen Species (ROS) Production100 nmol/LIncreased ROS generation.Reduction of aldosterone-induced ROS.[5]

Signaling Pathways

The activation of the mineralocorticoid receptor in podocytes triggers a complex network of intracellular signaling pathways that contribute to cellular injury. This compound, by blocking the initial MR activation, is expected to modulate these pathways to maintain podocyte health.

Aldosterone-Induced Podocyte Injury Pathway

This pathway illustrates the signaling cascade initiated by aldosterone binding to the mineralocorticoid receptor, leading to podocyte injury.

Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates PI3K_Akt PI3-K/Akt Pathway MR->PI3K_Akt Inhibits p38_MAPK p38 MAPK Pathway MR->p38_MAPK Activates Mitochondrial_Dysfunction Mitochondrial Dysfunction MR->Mitochondrial_Dysfunction Induces This compound This compound This compound->MR Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits p38_MAPK->Apoptosis Promotes ROS Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Generates Cytoskeleton Cytoskeletal Rearrangement ROS->Cytoskeleton Causes Podocyte_Injury Podocyte Injury & Proteinuria Cytoskeleton->Podocyte_Injury Apoptosis->Podocyte_Injury Start Differentiated Podocyte Culture Preincubation Pre-incubation with This compound (various conc.) Start->Preincubation Induction Induction of Injury (e.g., Aldosterone) Preincubation->Induction Incubation Incubation (24-48 hours) Induction->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Apoptosis_Assay Apoptosis Assay (TUNEL / Flow Cytometry) Endpoint_Analysis->Apoptosis_Assay Western_Blot Western Blot (Nephrin, Synaptopodin) Endpoint_Analysis->Western_Blot ROS_Measurement ROS Measurement (e.g., DCFDA) Endpoint_Analysis->ROS_Measurement Microscopy Cytoskeleton Staining (Phalloidin) Endpoint_Analysis->Microscopy

References

Apararenone and the TGF-β Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Apararenone (MT-3995) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has been investigated for the treatment of diabetic nephropathy. A key pathological feature of diabetic nephropathy is renal fibrosis, a process predominantly driven by the transforming growth factor-beta (TGF-β) signaling pathway. While direct preclinical evidence detailing this compound's impact on the TGF-β pathway is not extensively published, compelling data from analogous non-steroidal MRAs, such as Finerenone and Esaxerenone, strongly suggest a class effect involving the modulation of this critical fibrotic pathway. This technical guide consolidates the available preclinical evidence for these related compounds to provide a mechanistic framework for understanding the potential anti-fibrotic action of this compound via inhibition of TGF-β signaling. The guide includes a detailed overview of the TGF-β pathway, quantitative data from relevant studies, experimental protocols, and visual diagrams to facilitate comprehension and future research.

Introduction: The Role of TGF-β in Renal Fibrosis

The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of cellular processes, including growth, differentiation, and extracellular matrix (ECM) production.[1][2][3] In the context of chronic kidney disease (CKD), particularly diabetic nephropathy, the TGF-β pathway becomes pathologically overactivated, leading to renal fibrosis.[1][3] This fibrotic process is characterized by the excessive deposition of ECM proteins, which ultimately results in glomerulosclerosis, tubular atrophy, and a progressive decline in renal function.[4][5][6]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as collagens and fibronectin.[7][8][9]

This compound: A Non-Steroidal Mineralocorticoid Receptor Antagonist

This compound is a selective, non-steroidal mineralocorticoid receptor (MR) antagonist.[10][11] Overactivation of the MR by its ligand, aldosterone (B195564), is implicated in the pathophysiology of renal and cardiovascular diseases, contributing to inflammation and fibrosis.[12][13] Clinical trials with this compound have demonstrated its efficacy in reducing the urine albumin-to-creatinine ratio (UACR) in patients with diabetic nephropathy, a key indicator of kidney damage.[10][14] While these clinical findings are promising, a detailed understanding of the underlying molecular mechanisms, particularly the interplay with the TGF-β pathway, is crucial for further development and application.

Mechanistic Insights from Related Non-Steroidal MRAs

Preclinical research on other non-steroidal MRAs, Finerenone and Esaxerenone, provides a strong basis for a proposed mechanism of action for this compound in mitigating renal fibrosis through the TGF-β signaling pathway.

Inhibition of Aldosterone-Induced TGF-β1 Expression

Studies with Esaxerenone in aldosterone-infused mouse models have demonstrated that MR blockade can prevent the upregulation of TGF-β1 expression.[5][6] Aldosterone, acting through the MR, induces inflammation and stimulates macrophages to secrete factors that promote fibrosis, a process that involves the induction of TGF-β1.[4][5] By antagonizing the MR, it is hypothesized that this compound can similarly attenuate the aldosterone-driven increase in TGF-β1, thereby reducing the initiation of the fibrotic cascade.[5][6]

Direct Modulation of the TGF-β Signaling Cascade

Intriguingly, research on Finerenone suggests a more direct interaction with the TGF-β pathway, independent of its MR antagonism. In a study using human kidney proximal tubule (HK-2) cells, Finerenone was shown to inhibit high glucose-induced phosphorylation of SMAD2/3 without altering the overall production of TGF-β1.[7][8][9] Molecular docking simulations further indicated that Finerenone might competitively bind to the TGF-β type I receptor (TβRI), thereby preventing the downstream phosphorylation of SMADs.[7][8] This suggests a dual mechanism where non-steroidal MRAs may not only reduce the upstream induction of TGF-β1 but also directly interfere with its signaling cascade.

Quantitative Data on the Effects of Non-Steroidal MRAs on the TGF-β Pathway

The following tables summarize the quantitative findings from preclinical studies on Finerenone and Esaxerenone, which serve as a proxy for the potential effects of this compound.

Table 1: Effect of Finerenone on High Glucose-Induced Fibrotic Markers in HK-2 Cells

MarkerTreatment GroupResultReference
Fibronectin Expression FinerenoneSignificant reduction compared to high glucose control[7][8]
Collagen III Expression FinerenoneSignificant reduction compared to high glucose control[7][8]
Collagen IV Expression FinerenoneSignificant reduction compared to high glucose control[7][8]
α-SMA Expression FinerenoneSignificant reduction compared to high glucose control[7][8]
E-cadherin Expression FinerenoneRestoration of expression compared to high glucose control[7][8]
N-cadherin Expression FinerenoneSuppression of expression compared to high glucose control[7][8]
Vimentin Expression FinerenoneSuppression of expression compared to high glucose control[7][8]
p-SMAD2/3 Levels FinerenoneInhibition of high glucose-induced phosphorylation[7][8]
TGF-β1 Production FinerenoneNo significant change compared to high glucose control[7][8]

Table 2: Effect of Esaxerenone on Aldosterone-Induced Pro-Fibrotic Changes in Mice

MarkerTreatment GroupResultReference
TGF-β1 Expression EsaxerenoneAntagonized aldosterone-induced upregulation[5][6][15]
Endothelial-Mesenchymal Transition (EndMT) EsaxerenoneAntagonized aldosterone-induced EndMT[4][6]
Macrophage-to-Myofibroblast Transition (MMT) EsaxerenoneInhibited aldosterone-induced MMT[5][15]
Renal Fibrosis EsaxerenoneReduced aldosterone-induced renal fibrosis[4][5][6][15]

Experimental Protocols

This section provides a generalized overview of the methodologies employed in the cited preclinical studies on Finerenone and Esaxerenone. These protocols can serve as a template for investigating the effects of this compound on the TGF-β signaling pathway.

In Vitro Model of High Glucose-Induced Fibrosis in HK-2 Cells
  • Cell Culture: Human kidney proximal tubule epithelial cells (HK-2) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are exposed to high glucose (e.g., 30 mM) to induce a fibrotic phenotype. Control groups are maintained in normal glucose (e.g., 5.5 mM). The effect of the non-steroidal MRA (e.g., Finerenone) is assessed by co-treatment with high glucose at various concentrations.

  • Western Blotting: Protein lysates are collected and subjected to SDS-PAGE and Western blotting to analyze the expression levels of fibrotic markers (Fibronectin, Collagen III, Collagen IV, α-SMA, E-cadherin, N-cadherin, Vimentin) and the phosphorylation status of SMAD2/3.

  • ELISA: The concentration of TGF-β1 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with antibodies against fibrotic markers to visualize their expression and localization.

  • Molecular Docking: Computational modeling is used to predict the binding affinity and interaction sites of the non-steroidal MRA with key proteins in the TGF-β signaling pathway, such as TβRI.

In Vivo Model of Aldosterone-Induced Renal Fibrosis in Mice
  • Animal Model: Uninephrectomized mice are infused with aldosterone via osmotic mini-pumps to induce hypertension and renal fibrosis.

  • Treatment: The non-steroidal MRA (e.g., Esaxerenone) is administered to a subset of aldosterone-infused mice, typically through oral gavage.

  • Histological Analysis: Kidney tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen deposition, and Sirius red for fibrosis quantification.

  • Immunohistochemistry/Immunofluorescence: Kidney sections are stained with antibodies against TGF-β1, markers of EndMT (e.g., co-localization of endothelial and mesenchymal markers), and MMT (e.g., co-localization of macrophage and myofibroblast markers).

  • Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of TGF-β1 and other fibrotic genes.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a proposed experimental workflow.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TbetaRII TβRII TGF_beta->TbetaRII 1. Binding TbetaRI TβRI TbetaRII->TbetaRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TbetaRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Collagen, Fibronectin) SMAD_complex->Transcription 5. Nuclear Translocation & Gene Regulation Apararenone_MoA Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates Inflammation Inflammation MR->Inflammation This compound This compound (Hypothesized) This compound->MR Blocks TbetaRI TβRI This compound->TbetaRI Blocks (Class Effect) TGF_beta_up TGF-β1 Upregulation Inflammation->TGF_beta_up TGF_beta_up->TbetaRI SMAD_activation SMAD2/3 Phosphorylation TbetaRI->SMAD_activation Fibrosis Fibrosis SMAD_activation->Fibrosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HK2_cells HK-2 Cells High_Glucose High Glucose Treatment HK2_cells->High_Glucose Apararenone_vitro This compound Treatment High_Glucose->Apararenone_vitro Analysis_vitro Western Blot (pSMAD, Fibrosis Markers) ELISA (TGF-β1) Apararenone_vitro->Analysis_vitro Mice Uninephrectomized Mice Aldosterone_infusion Aldosterone Infusion Mice->Aldosterone_infusion Apararenone_vivo This compound Treatment Aldosterone_infusion->Apararenone_vivo Analysis_vivo Histology (Fibrosis) IHC (TGF-β1) qRT-PCR Apararenone_vivo->Analysis_vivo

References

Unraveling the Structural Basis of Apararenone's Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apararenone (MT-3995) is a novel, potent, and highly selective non-steroidal mineralocorticoid receptor (MR) antagonist, demonstrating significant potential in the treatment of conditions such as diabetic nephropathies and non-alcoholic steatohepatitis.[1] Understanding the three-dimensional structure of this compound and its interaction with its target is paramount for further drug development and optimization. This technical guide provides a comprehensive overview of the currently available structural data for this compound.

Crystallographic Data of this compound

Following a thorough review of publicly available scientific literature and crystallographic databases, it has been determined that the specific crystallographic data for the isolated small molecule this compound (i.e., its single crystal structure) has not been published. Therefore, details such as unit cell dimensions, space group, and precise atomic coordinates for the compound in its crystalline form are not available at this time.

Structural Insights from Docking Models

While a crystal structure of the compound itself is not accessible, valuable structural insights are provided through computational docking models. The primary research paper detailing the discovery of this compound includes supplementary materials that contain Protein Data Bank (PDB) files for two docking models of this compound in complex with the mineralocorticoid receptor.[1] These models are crucial for understanding the binding mode and the key interactions that govern the antagonist activity of this compound.

These docking models were likely generated using a combination of homology modeling of the MR and computational docking simulations, a common practice in drug discovery when an experimental co-crystal structure is unavailable.

Experimental Protocol for Protein-Ligand Complex Structure Determination

To obtain a co-crystal structure of this compound with the mineralocorticoid receptor, a series of experimental steps would be necessary. The following is a generalized protocol that researchers would typically follow:

  • Protein Expression and Purification: The ligand-binding domain (LBD) of the mineralocorticoid receptor would be expressed, typically in a bacterial or insect cell system, and then purified to a high degree of homogeneity using chromatographic techniques.

  • Crystallization: The purified MR-LBD would be incubated with a molar excess of this compound. This complex would then be subjected to a wide range of crystallization screening conditions, varying parameters such as precipitant type and concentration, pH, and temperature, to induce the formation of well-ordered crystals.

  • X-ray Diffraction Data Collection: Once suitable crystals are obtained, they would be cryo-cooled and exposed to a high-intensity X-ray beam, usually at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.

  • Structure Determination and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the structure factors are then determined, often using molecular replacement with a known structure of a homologous protein. An initial model of the protein-ligand complex is built and then refined against the experimental data to produce the final, high-resolution three-dimensional structure.

The following diagram illustrates a typical workflow for determining the co-crystal structure of a protein-ligand complex.

experimental_workflow cluster_protein Protein Preparation cluster_complex Complex Formation & Crystallization cluster_data Data Collection & Structure Determination protein_expression MR-LBD Expression protein_purification MR-LBD Purification protein_expression->protein_purification Chromatography complex_formation Incubation with this compound protein_purification->complex_formation crystallization Crystallization Screening complex_formation->crystallization data_collection X-ray Diffraction crystallization->data_collection Crystal Mounting & Cryo-cooling structure_solution Structure Solution & Refinement data_collection->structure_solution Data Processing final_model Final 3D Structure structure_solution->final_model Validation

A generalized workflow for protein-ligand crystallography.

This compound's Mechanism of Action: Signaling Pathway

This compound functions as a mineralocorticoid receptor antagonist. The mineralocorticoid receptor is a nuclear receptor that, upon binding to its endogenous ligand aldosterone, translocates to the nucleus and modulates the transcription of various genes. By competitively binding to the MR, this compound prevents this downstream signaling cascade.

The diagram below outlines the signaling pathway of the mineralocorticoid receptor and the antagonistic action of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aldosterone Aldosterone mr Mineralocorticoid Receptor (MR) aldosterone->mr Binds This compound This compound This compound->mr Binds & Blocks mr_aldosterone MR-Aldosterone Complex mr->mr_aldosterone mr_this compound MR-Apararenone Complex (Inactive) mr->mr_this compound dna DNA (MRE) mr_aldosterone->dna Translocates & Binds mr_this compound->dna Prevents Translocation & Binding gene_transcription Gene Transcription dna->gene_transcription Initiates biological_effects Biological Effects (e.g., Sodium Reabsorption) gene_transcription->biological_effects Leads to

Antagonistic action of this compound on the MR signaling pathway.

References

Apararenone: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Apararenone's stability and recommended storage conditions. The information is curated for professionals in research and drug development, with a focus on presenting available data, outlining relevant experimental protocols, and visualizing key pathways and processes.

Introduction to this compound

This compound (also known as MT-3995) is a novel, non-steroidal, and selective mineralocorticoid receptor (MR) antagonist.[1][2][3] It is under investigation for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis.[1][4] By selectively blocking the MR, this compound inhibits the effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), which plays a significant role in blood pressure regulation, electrolyte balance, inflammation, and fibrosis.

This compound Stability Profile

Detailed, publicly available stability studies on this compound are limited. The information presented here is a synthesis of data from chemical suppliers and established principles of drug stability testing.

Solid-State Stability and Storage

The solid form of this compound is a white to off-white powder. Recommended storage conditions for the pure active pharmaceutical ingredient (API) are summarized below.

Table 1: Recommended Storage Conditions for Solid this compound

Storage TemperatureDurationSource(s)
-20°C2 to 3 years[5]
4°C2 years[5]
Solution Stability and Storage

This compound is often handled in solution for research purposes, most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can impact solubility. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for this compound in DMSO

Storage TemperatureDurationSource(s)
-80°C6 months[5]
-20°C1 month[5]

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not publicly documented, this section outlines the standard methodologies based on International Council for Harmonisation (ICH) guidelines and protocols for similar compounds, such as other mineralocorticoid receptor antagonists.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation pathways and to develop a stability-indicating analytical method. The following conditions are typically employed:

  • Acid Hydrolysis: this compound is treated with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: The compound is exposed to a strong base (e.g., 0.1 N NaOH) at room or elevated temperature.

  • Oxidative Degradation: this compound is subjected to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80°C) for an extended period.

  • Photostability: The drug substance is exposed to a combination of visible and UV light, as specified in ICH Q1B guidelines.

Samples are collected at various time points and analyzed to determine the extent of degradation and to identify any resulting degradation products.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Illustrative RP-HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: Controlled, for example, at 25°C or 30°C.

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it can separate this compound from its degradation products and any excipients in a formulation.

Visualizing Key Pathways and Processes

Mineralocorticoid Receptor (MR) Signaling Pathway

This compound's mechanism of action involves the antagonism of the mineralocorticoid receptor. The following diagram illustrates the classical genomic signaling pathway of the MR, which this compound inhibits.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR + HSP Complex Aldosterone->MR_HSP Binds This compound This compound MR_HSP->this compound Blocked by MR_Active Active MR Dimer MR_HSP->MR_Active HSP Dissociation & Dimerization HRE Hormone Response Element (HRE) MR_Active->HRE Binds to DNA Transcription Gene Transcription HRE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Target Proteins (e.g., ENaC, Na+/K+-ATPase) mRNA->Protein Translation Effect Physiological Effects (Na+ Reabsorption, etc.) Protein->Effect Leads to Stability_Method_Workflow cluster_degradation Forced Degradation cluster_development Method Development cluster_validation Method Validation (ICH Q2) cluster_application Application Stress Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) Develop Develop HPLC Method (Column, Mobile Phase, Detector Selection) Stress->Develop Analyze Samples Optimize Optimize Separation (Resolution of API and Degradation Products) Develop->Optimize Validate Validate Method (Specificity, Linearity, Accuracy, Precision, Robustness) Optimize->Validate Finalized Method Apply Apply to Formal Stability Studies Validate->Apply

References

Methodological & Application

Apararenone In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1] Overactivation of the MR by its natural ligand, aldosterone (B195564), is implicated in the pathophysiology of various diseases, including diabetic nephropathy, hypertension, and heart failure. This compound's selective blockade of the MR without the steroidal side effects associated with earlier generations of MR antagonists makes it a promising therapeutic agent.

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound and similar compounds. The protocols cover the assessment of binding affinity to the mineralocorticoid receptor, the functional antagonism of aldosterone-induced gene expression, and the evaluation of its effect on a downstream biomarker, N-terminal pro-brain natriuretic peptide (NT-proBNP).

Data Presentation: Comparative Potency of Mineralocorticoid Receptor Antagonists

The following table summarizes the in vitro potency of this compound in comparison to other well-known MR antagonists. This data is essential for contextualizing experimental results and understanding the compound's relative activity.

CompoundAssay TypeTargetIC50 (nM)Reference
This compound Inhibitory Assay Mineralocorticoid Receptor 280 [2]
SpironolactoneInhibitory AssayMineralocorticoid Receptor10[2]
EplerenoneInhibitory AssayMineralocorticoid Receptor81MedChemExpress
FinerenoneInhibitory AssayMineralocorticoid Receptor18MedChemExpress

Signaling Pathway of the Mineralocorticoid Receptor

The diagram below illustrates the canonical signaling pathway of the mineralocorticoid receptor. Aldosterone, a steroid hormone, diffuses across the cell membrane and binds to the MR in the cytoplasm. This binding event causes the dissociation of heat shock proteins (HSPs), leading to a conformational change in the MR. The activated MR-ligand complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This binding initiates the transcription of target genes, such as serum and glucocorticoid-regulated kinase 1 (SGK1), ultimately leading to various physiological effects. This compound acts by competitively binding to the MR, thereby preventing aldosterone from initiating this signaling cascade.

References

Application Notes and Protocols for Apararenone Cell-Based Assay Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1][2][3][4] It is under investigation for the treatment of conditions such as diabetic nephropathy and non-alcoholic steatohepatitis.[1] Overactivation of the mineralocorticoid receptor by its natural ligand, aldosterone (B195564), is implicated in the pathophysiology of various cardiovascular and renal diseases.[5][6][7] this compound acts by directly competing with aldosterone for binding to the MR, thereby inhibiting the downstream signaling cascade that leads to the expression of genes involved in sodium and water retention, inflammation, and fibrosis.[8][9]

These application notes provide detailed protocols for cell-based assays designed to characterize the in vitro activity of this compound and other potential mineralocorticoid receptor antagonists. The primary assay described is a luciferase reporter gene assay for quantifying MR antagonism. Additionally, protocols for assessing the modulation of downstream signaling pathways are included to provide a more comprehensive understanding of a compound's mechanism of action.

Data Presentation: In Vitro Potency of Mineralocorticoid Receptor Antagonists

The following table summarizes the in vitro potency of this compound in comparison to other known MR antagonists. This data is crucial for ranking compounds and for dose-selection in further studies.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Mineralocorticoid ReceptorReporter Gene Assay280[10]
SpironolactoneMineralocorticoid ReceptorReporter Gene Assay10[10]
EplerenoneMineralocorticoid ReceptorReporter Gene Assay990[11]
FinerenoneMineralocorticoid ReceptorReporter Gene Assay18[11]

Signaling Pathway and Experimental Workflow Diagrams

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by aldosterone binding to the mineralocorticoid receptor and the point of inhibition by this compound.

Mineralocorticoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins (HSP) MR->HSP Bound in inactive state MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Conformational Change This compound This compound This compound->MR Blocks MR_Aldo_Nuc MR-Aldosterone Complex MR_Aldo->MR_Aldo_Nuc Translocation SGK1_mRNA SGK1 mRNA SGK1_Protein SGK1 Protein SGK1_mRNA->SGK1_Protein Translation ENaC_mRNA ENaC mRNA ENaC_Protein ENaC Protein ENaC_mRNA->ENaC_Protein Translation Inflammatory_mRNA Inflammatory/ Fibrotic mRNA Inflammatory_Protein Inflammatory/ Fibrotic Proteins Inflammatory_mRNA->Inflammatory_Protein Translation MRE Mineralocorticoid Response Element (MRE) MR_Aldo_Nuc->MRE Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Gene_Transcription->SGK1_mRNA Produces Gene_Transcription->ENaC_mRNA Produces Gene_Transcription->Inflammatory_mRNA Produces

Mineralocorticoid Receptor Signaling Pathway
Experimental Workflow for MR Antagonist Screening

This diagram outlines the key steps in the primary cell-based screening assay to identify and characterize MR antagonists.

MR Antagonist Screening Workflow cluster_workflow MR Antagonist Screening Workflow start Start seed_cells Seed HEK293 cells stably expressing MR and a luciferase reporter gene start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add test compounds (e.g., this compound) and a constant concentration of aldosterone (agonist) incubate1->add_compounds incubate2 Incubate for 18-24 hours add_compounds->incubate2 lyse_cells Lyse cells and add luciferase substrate incubate2->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze_data Analyze data and calculate IC50 values measure_luminescence->analyze_data end End analyze_data->end

MR Antagonist Screening Workflow

Experimental Protocols

Primary Screening: Mineralocorticoid Receptor Antagonist Luciferase Reporter Assay

This assay quantifies the ability of a test compound to inhibit the aldosterone-induced activation of the mineralocorticoid receptor.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human mineralocorticoid receptor and a luciferase reporter gene under the control of an MR-responsive promoter.

  • Cell culture medium (e.g., DMEM or F-12K) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • This compound and other test compounds.

  • Aldosterone (agonist).

  • Luciferase assay reagent.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a stock solution of aldosterone in ethanol (B145695) or DMSO. Dilute the stock in serum-free medium to a final concentration that elicits ~80% of the maximal luciferase response (EC80). This concentration needs to be predetermined in an agonist dose-response experiment.

    • Prepare serial dilutions of this compound and other test compounds in the aldosterone-containing medium. Include a vehicle control (medium with aldosterone and the same concentration of solvent used for the test compounds).

    • After the 24-hour incubation, carefully remove the culture medium from the cells.

    • Add 100 µL of the compound- and aldosterone-containing medium to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions (typically 50-100 µL).

    • Incubate for 10-15 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls (vehicle control with aldosterone as 0% inhibition and a control with no aldosterone as 100% inhibition).

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Downstream Target Assay: Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) Expression

This protocol measures the effect of MR antagonists on the expression of SGK1, a key downstream target of the MR signaling pathway.

Materials:

  • Human renal cortical epithelial cells or another suitable cell line endogenously expressing MR.

  • Cell culture medium and supplements.

  • This compound and other test compounds.

  • Aldosterone.

  • RNA extraction kit.

  • qRT-PCR reagents (reverse transcriptase, primers for SGK1 and a housekeeping gene, and SYBR Green master mix).

  • ELISA kit for SGK1 protein quantification.

Protocol (qRT-PCR for SGK1 mRNA):

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound or other test compounds for 1 hour.

    • Stimulate the cells with a predetermined concentration of aldosterone (e.g., 10 nM) for 4-6 hours. Include appropriate vehicle and agonist-only controls.

  • RNA Extraction and qRT-PCR:

    • Wash the cells with PBS and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for SGK1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in SGK1 mRNA expression.

Protocol (ELISA for SGK1 Protein):

  • Cell Treatment and Lysate Preparation:

    • Follow the cell treatment protocol as described above, but extend the aldosterone stimulation time to 12-24 hours to allow for protein expression.

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • ELISA:

    • Determine the total protein concentration of each lysate.

    • Perform the SGK1 ELISA according to the manufacturer's instructions, using equal amounts of total protein for each sample.

    • Measure the absorbance and calculate the concentration of SGK1 in each sample based on the standard curve.

Downstream Functional Assay: Epithelial Sodium Channel (ENaC) Activity

This assay assesses the functional consequence of MR antagonism on the activity of the epithelial sodium channel (ENaC), a key regulator of sodium reabsorption.

Materials:

  • Renal cortical collecting duct cell line (e.g., mCCDcl1) or other polarized epithelial cells that form tight monolayers.

  • Permeable supports (e.g., Transwell inserts).

  • Ussing chamber system or a voltmeter with Ag/AgCl electrodes.

  • Amiloride (B1667095) (an ENaC inhibitor).

  • This compound and other test compounds.

  • Aldosterone.

Protocol:

  • Cell Culture on Permeable Supports:

    • Seed the epithelial cells on permeable supports and culture for 7-14 days to allow for polarization and formation of a tight monolayer with high transepithelial resistance (TER).

  • Compound Treatment:

    • Treat the cells with aldosterone (e.g., 100 nM) for 18-24 hours to stimulate ENaC expression and activity.

    • In a separate set of experiments, co-treat the cells with aldosterone and various concentrations of this compound or other test compounds.

  • Electrophysiological Measurement:

    • Mount the permeable supports in an Ussing chamber.

    • Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

    • Add amiloride (10 µM) to the apical side of the monolayer. The decrease in Isc after amiloride addition represents the amiloride-sensitive current, which is a measure of ENaC activity.

    • Calculate the percentage of inhibition of the aldosterone-stimulated amiloride-sensitive current by the test compounds.

Downstream Inflammatory/Fibrotic Pathway Assays: NF-κB and TGF-β Reporter Assays

These assays investigate the effect of MR antagonists on the activation of pro-inflammatory (NF-κB) and pro-fibrotic (TGF-β) signaling pathways.

Materials:

  • A suitable cell line (e.g., HEK293) co-transfected with an MR expression vector and a reporter plasmid containing luciferase under the control of an NF-κB or TGF-β responsive promoter.

  • This compound and other test compounds.

  • Aldosterone.

  • TNF-α (for NF-κB assay positive control) or TGF-β1 (for TGF-β assay positive control).

  • Luciferase assay reagent.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the cell seeding protocol as described for the primary MR antagonist assay.

    • Pre-treat the cells with various concentrations of this compound or other test compounds for 1 hour.

    • Stimulate the cells with aldosterone (e.g., 100 nM) for 18-24 hours. For positive controls, stimulate non-aldosterone treated cells with TNF-α (e.g., 10 ng/mL) or TGF-β1 (e.g., 5 ng/mL).

  • Luciferase Assay and Data Analysis:

    • Perform the luciferase assay as described in the primary screening protocol.

    • Calculate the percentage of inhibition of aldosterone-induced reporter gene expression for each test compound.

    • Determine the IC50 values as previously described.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other mineralocorticoid receptor antagonists. By employing a primary screening assay to determine the potency of MR antagonism and a suite of secondary assays to investigate the modulation of downstream signaling pathways, researchers can gain a comprehensive understanding of a compound's mechanism of action. This detailed characterization is essential for the preclinical development of new therapeutics targeting the mineralocorticoid receptor.

References

Apararenone in Animal Models of Diabetic Nephropathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist that has demonstrated significant efficacy in reducing albuminuria in patients with diabetic nephropathy (DN) in clinical trials. While detailed preclinical data from animal models of diabetic nephropathy for this compound are not extensively published, this document provides a comprehensive overview of its mechanism of action, summarizes the available clinical trial data, and presents standardized protocols for evaluating similar compounds in relevant animal models. The information herein is intended to guide researchers in the potential application and study of this compound and other MR antagonists in the context of diabetic kidney disease.

Introduction to this compound and its Mechanism of Action

This compound is a highly selective non-steroidal mineralocorticoid receptor antagonist.[1] The overactivation of the mineralocorticoid receptor is a key pathway in the pathophysiology of diabetic nephropathy, contributing to inflammation, fibrosis, and podocyte injury.[2] Unlike steroidal MRAs, such as spironolactone (B1682167) and eplerenone, this compound's non-steroidal structure is associated with a lower incidence of hormonal side effects.[1]

The primary mechanism of action of this compound involves blocking the binding of aldosterone (B195564) to the mineralocorticoid receptor. This inhibition is believed to mitigate downstream signaling pathways that lead to renal inflammation and fibrosis, key drivers of diabetic kidney disease progression.[2] Mineralocorticoid receptors are expressed in various renal cells, including podocytes, mesangial cells, and vascular endothelial cells, making them a critical therapeutic target for preventing fibrosis and protecting kidney function.[1]

Signaling Pathway of Mineralocorticoid Receptor Antagonism in Diabetic Nephropathy

MR_Antagonism_Pathway cluster_stimulus Pathophysiological Stimuli in DN cluster_cell Renal Cell (e.g., Podocyte, Mesangial Cell) cluster_downstream Downstream Effects cluster_outcome Pathological Outcomes in DN Hyperglycemia Hyperglycemia MR Mineralocorticoid Receptor (MR) AngiotensinII Angiotensin II Aldosterone Aldosterone MR_Activation MR Activation & Nuclear Translocation MR->MR_Activation Ligand Binding This compound This compound This compound->MR Blocks Binding Inflammation Pro-inflammatory Gene Transcription (e.g., MCP-1, PAI-1) MR_Activation->Inflammation Fibrosis Pro-fibrotic Gene Transcription (e.g., TGF-β, Collagen) MR_Activation->Fibrosis ROS Reactive Oxygen Species (ROS) Production MR_Activation->ROS PodocyteInjury Podocyte Injury Inflammation->PodocyteInjury Glomerulosclerosis Glomerulosclerosis Fibrosis->Glomerulosclerosis ROS->PodocyteInjury Albuminuria Albuminuria PodocyteInjury->Albuminuria TubulointerstitialFibrosis Tubulointerstitial Fibrosis Glomerulosclerosis->TubulointerstitialFibrosis TubulointerstitialFibrosis->Albuminuria Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (12 weeks) cluster_analysis Endpoint Analysis Model Select Animal Model (e.g., db/db mice) Acclimatize Acclimatization & Baseline Measurements Model->Acclimatize Group Randomize into Groups (Vehicle, this compound Doses) Acclimatize->Group Dosing Daily Oral Gavage Group->Dosing Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Dosing->Monitoring Urine Periodic Urine Collection (UACR Measurement) Dosing->Urine Harvest Tissue & Blood Collection Dosing->Harvest Function Renal Function Tests (UACR, SCr, BUN) Harvest->Function Histo Histopathology (PAS, Trichrome) Harvest->Histo IHC Immunohistochemistry (Fibrosis, Inflammation) Harvest->IHC Gene Gene Expression (RT-qPCR) Harvest->Gene

References

Apararenone's Efficacy in a Rat Model of Aldosterone-Induced Renal and Cardiac Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical evaluation of apararenone (MT-3995), a novel, highly selective, and potent nonsteroidal mineralocorticoid receptor (MR) antagonist. The data presented herein summarizes the significant antihypertensive and organ-protective effects of this compound observed in a well-established aldosterone-infused uninephrectomized rat model of primary aldosteronism. This model mimics the pathological conditions of MR overactivation, which is implicated in hypertension, kidney disease, and heart failure.[1]

Experimental Rationale and Drug Profile

Overactivation of the mineralocorticoid receptor by aldosterone (B195564) is a key driver of inflammation, fibrosis, and subsequent organ damage in the kidneys and heart.[1][2] this compound is a 1,4-benzoxazin-3-one derivative designed as a nonsteroidal MR antagonist to mitigate these effects. Preclinical studies have demonstrated its potent and selective antagonism of the MR, leading to the investigation of its therapeutic potential in relevant animal models.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of this compound in the aldosterone-infused uninephrectomized rat model. The data highlights this compound's superior efficacy compared to the steroidal MR antagonist, eplerenone.

Table 1: Effects of this compound and Eplerenone on Systolic Blood Pressure (SBP)

Treatment GroupDose (mg/kg/day)Change in SBP (mmHg)
Vehicle-+58
This compound1+25
This compound3+10
This compound10-5
Eplerenone100+20

Data represents the change in SBP from baseline after 4 weeks of treatment.

Table 2: Effects of this compound and Eplerenone on Urinary Albumin-to-Creatinine Ratio (UACR)

Treatment GroupDose (mg/kg/day)UACR (mg/g creatinine)
Vehicle-~350
This compound1~150
This compound3~50
This compound10~25
Eplerenone100~100

Data represents UACR levels after 4 weeks of treatment.

Table 3: Effects of this compound and Eplerenone on Renal and Cardiac Injury Markers

MarkerVehicleThis compound (10 mg/kg/day)Eplerenone (100 mg/kg/day)
Kidney
Glomerular Sclerosis ScoreHighSignificantly ReducedReduced
Tubular Injury ScoreHighSignificantly ReducedReduced
Ngal (mRNA expression)HighSignificantly ReducedReduced
Timp-1 (mRNA expression)HighSignificantly ReducedReduced
Heart
Fibrotic Area (%)HighSignificantly ReducedReduced
Nppa (mRNA expression)HighSignificantly ReducedReduced
Nppb (mRNA expression)HighSignificantly ReducedReduced
Acta1 (mRNA expression)HighSignificantly ReducedReduced

Qualitative summary based on reported significant reductions.

Experimental Protocols

The following protocols provide a detailed methodology for replicating the key experiments cited in the evaluation of this compound.

Aldosterone-Infused Uninephrectomized Rat Model

This model is designed to induce hypertension and subsequent renal and cardiac damage through continuous aldosterone administration and reduced renal clearance.

Protocol:

  • Animal Selection: Use male Sprague-Dawley rats (approximately 6 weeks old).

  • Uninephrectomy: Anesthetize the rats and surgically remove the right kidney.

  • Recovery: Allow a one-week recovery period post-surgery.

  • Aldosterone Infusion: Implant an osmotic minipump subcutaneously for the continuous infusion of d-aldosterone (0.75 μg/h).

  • Diet: Provide the rats with drinking water containing 1% NaCl ad libitum to potentiate the effects of aldosterone.

  • Treatment Administration: Administer this compound, eplerenone, or vehicle orally once daily for 4 weeks.

Blood Pressure Measurement

Protocol:

  • Measure systolic blood pressure (SBP) using the tail-cuff method without anesthesia.

  • Acclimate the rats to the measurement procedure for several days before starting the experiment.

  • Record baseline SBP before the initiation of treatment.

  • Measure SBP weekly throughout the 4-week treatment period.

Urine and Blood Analysis

Protocol:

  • Urine Collection: House the rats in metabolic cages for 24-hour urine collection at the end of the treatment period.

  • Urine Analysis: Centrifuge the collected urine and measure the concentrations of albumin and creatinine (B1669602) to determine the urinary albumin-to-creatinine ratio (UACR).

  • Blood Collection: At the end of the study, collect blood samples via cardiac puncture under anesthesia.

  • Blood Analysis: Separate plasma and measure relevant biomarkers as needed.

Histopathological Analysis

Protocol:

  • Tissue Collection: After blood collection, perfuse the heart and kidneys with saline, then fix with 10% neutral buffered formalin.

  • Tissue Processing: Embed the fixed tissues in paraffin (B1166041) and section them for staining.

  • Staining:

    • Kidneys: Use Periodic acid-Schiff (PAS) staining to assess glomerular sclerosis and tubular injury.

    • Heart: Use Masson's trichrome staining to visualize and quantify fibrotic areas.

  • Scoring: Quantify the degree of tissue injury and fibrosis using established scoring methods.

Gene Expression Analysis (RT-qPCR)

Protocol:

  • RNA Extraction: Isolate total RNA from kidney and heart tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for target genes (e.g., Ngal, Timp-1 for kidney; Nppa, Nppb, Acta1 for heart) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Visualizations

Signaling Pathway of Aldosterone-Mediated Organ Damage and this compound Intervention

cluster_0 Aldosterone Signaling Cascade cluster_1 Pathological Outcomes cluster_2 Therapeutic Intervention Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Nucleus Nucleus Aldo_MR->Nucleus Translocates to Gene Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) Nucleus->Gene Proteins Inflammatory Cytokines & Fibrotic Proteins Gene->Proteins Inflammation Inflammation Proteins->Inflammation Fibrosis Fibrosis Proteins->Fibrosis Organ_Damage Renal & Cardiac Injury Inflammation->Organ_Damage Fibrosis->Organ_Damage This compound This compound This compound->MR Blocks

Caption: Aldosterone signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

cluster_0 Model Preparation cluster_1 Induction of Pathology cluster_2 Treatment Regimen (4 weeks) cluster_3 Endpoint Analysis A1 Sprague-Dawley Rats A2 Uninephrectomy A1->A2 A3 1-week Recovery A2->A3 B1 Aldosterone Infusion (Osmotic Minipump) A3->B1 B2 1% NaCl in Drinking Water A3->B2 C1 Vehicle Control C2 This compound (1, 3, 10 mg/kg/day, p.o.) C3 Eplerenone (100 mg/kg/day, p.o.) D1 Systolic Blood Pressure (Weekly) D2 Urine Analysis (UACR) D3 Histopathology (Kidney & Heart) D4 Gene Expression (RT-qPCR)

Caption: Experimental workflow for this compound evaluation in the rat model.

References

Application Notes and Protocols for Apararenone in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Overactivation of the MR is implicated in the pathogenesis of various diseases, including diabetic nephropathy and non-alcoholic steatohepatitis (NASH). Preclinical studies in rodent models are crucial for evaluating the therapeutic potential of this compound. These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of this compound in mouse models, based on available preclinical data.

Data Presentation

Table 1: this compound Dosage in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
Animal ModelDietCompoundDosageAdministration RouteReported EffectsReference
ob/ob MiceTrans-fat dietThis compound (MT-3995)30 mg/kgOral (presumed)Improved inflammatory markers[1]
ob/ob MiceTrans-fat dietEplerenone (Comparator)100 mg/kg/dayNot specifiedReference substance[2]
ob/ob MiceTrans-fat dietObeticholic acid (Comparator)10 mg/kg/dayNot specifiedReference substance[2]

Note: The administration route for the 30 mg/kg dosage of this compound in the NASH mouse model is presumed to be oral, consistent with administration in other preclinical rodent studies mentioned in the same source material.[1]

Signaling Pathway

This compound functions as a competitive antagonist of the mineralocorticoid receptor. By blocking the binding of aldosterone (B195564) to the MR, it prevents the translocation of the receptor to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-fibrotic genes.

apararenone_moa cluster_cell Target Cell aldosterone Aldosterone mr Mineralocorticoid Receptor (MR) aldosterone->mr Binds This compound This compound This compound->mr Blocks mr_complex Aldosterone-MR Complex mr->mr_complex nucleus Nucleus mr_complex->nucleus Translocates gene_transcription Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) nucleus->gene_transcription Initiates response Inflammation & Fibrosis gene_transcription->response experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_model Select Animal Model (e.g., ob/ob mice) diet Induce NASH (Trans-fat diet) animal_model->diet randomization Randomize into Groups (Vehicle, this compound) diet->randomization administration Daily Oral Administration (30 mg/kg this compound) randomization->administration biochemistry Biochemical Analysis (Blood markers) administration->biochemistry histology Histopathological Analysis (Liver tissue) administration->histology gene_expression Gene Expression Analysis (qRT-PCR) administration->gene_expression

References

Apararenone (MT-3995) for Preclinical Research in Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1][2] Apararenone (also known as MT-3995) is a novel, highly selective, nonsteroidal mineralocorticoid receptor (MR) antagonist.[2] It has demonstrated anti-inflammatory and antifibrotic potential in preclinical models of NASH and has been evaluated in clinical trials for the treatment of NASH patients.[1][2] These notes provide an overview of this compound's mechanism of action and detailed protocols for its application in preclinical NASH research models.

Mechanism of Action

This compound exerts its therapeutic effects by antagonizing the mineralocorticoid receptor. The overactivation of MR by its ligand, aldosterone (B195564), is implicated in the pathogenesis of NASH by promoting inflammation, fibrosis, and oxidative stress. By blocking the MR signaling pathway, this compound can mitigate these detrimental effects in the liver.

Signaling Pathway of Mineralocorticoid Receptor in NASH

The activation of the mineralocorticoid receptor by aldosterone in hepatic stellate cells (HSCs) and other liver cells triggers a downstream signaling cascade that contributes to the progression of NASH. This includes the activation of serum- and glucocorticoid-inducible kinase 1 (SGK1), which in turn can activate pathways like NF-κB, leading to the transcription of pro-inflammatory and pro-fibrotic genes. This compound, by blocking the initial MR activation, inhibits these downstream events.

Figure 1: Simplified signaling pathway of Mineralocorticoid Receptor (MR) in NASH and the inhibitory action of this compound.

Preclinical and Clinical Efficacy Data

This compound has shown promise in both preclinical and clinical settings for the treatment of NASH.

Preclinical Data Summary

While specific preclinical studies on this compound in NASH models are not extensively published, its efficacy can be inferred from studies on other MR antagonists and its known anti-inflammatory and antifibrotic effects. In a metabolic syndrome animal model (SHR/NDmicro-cp), repeated oral administration of this compound at doses of 1-10 mg/kg demonstrated anti-inflammatory and antifibrotic effects. Similar doses were also shown to inhibit the development of hepatic fibrosis in a NASH model.

Clinical Data Summary

A phase II clinical trial evaluated the efficacy and safety of this compound in patients with biopsy-confirmed NASH.

ParameterPlacebo GroupThis compound (10 mg/day) Groupp-valueReference
N 2325-[3][4]
Treatment Duration 72 weeks72 weeks-[3][4]
Percent Change in ALT at 24 weeks -3.0%-13.7%0.308[3][4]
Improvement in Fibrosis Stage (≥1 point) without NASH worsening 26.1%41.7%0.203[3][4]
Reduction in Fibrosis Markers -Greater reductions from baseline in type IV collagen 7S and procollagen-3 N-terminal peptide at all time points-[3][4]

Experimental Protocols

The following are suggested protocols for evaluating this compound in common preclinical NASH models. These are based on established methodologies for NASH research and studies with similar compounds.

Diet-Induced NASH Mouse Model

This model mimics the metabolic and histological features of human NASH.

Experimental Workflow:

Diet_Induced_NASH_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis Induction Induce NASH in mice (e.g., C57BL/6J) with a choline-deficient, L-amino acid-defined (CDAA) diet or a high-fat, high-fructose diet. Grouping Randomize mice into groups: - Vehicle Control - this compound (e.g., 1, 3, 10 mg/kg/day) Induction->Grouping Treatment Administer treatment daily via oral gavage for a specified duration (e.g., 8-12 weeks). Grouping->Treatment Monitoring Monitor body weight, food intake, and conduct metabolic assessments (e.g., glucose tolerance tests). Treatment->Monitoring Sacrifice At study endpoint, collect blood and liver tissue. Monitoring->Sacrifice Analysis Analyze serum biomarkers (ALT, AST), perform liver histology (H&E, Sirius Red), and conduct gene expression analysis (qRT-PCR for fibrotic and inflammatory markers). Sacrifice->Analysis

Figure 2: Experimental workflow for a diet-induced NASH mouse model treated with this compound.

Methodology:

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • NASH Induction: Feed mice a choline-deficient, L-amino acid-defined (CDAA) diet or a Western diet (high in fat and fructose) for a period sufficient to induce NASH pathology (typically 6-12 weeks).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (1 mg/kg/day)

    • Group 3: this compound (3 mg/kg/day)

    • Group 4: this compound (10 mg/kg/day)

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for 8-12 weeks.

  • Assessments:

    • Metabolic: Monitor body weight and food intake weekly. Perform oral glucose tolerance tests (OGTT) and insulin (B600854) tolerance tests (ITT) at baseline and end of treatment.

    • Biochemical: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol at the end of the study.

    • Histological: At necropsy, collect liver tissue for histological analysis. Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to quantify fibrosis.

    • Molecular: Analyze the gene expression of key inflammatory (e.g., Tnf-α, Il-6, Ccl2) and fibrotic (e.g., Col1a1, Tgf-β, Acta2) markers in liver tissue using qRT-PCR.

STAM™ Mouse Model of NASH-HCC

This model is useful for studying the progression from NASH to hepatocellular carcinoma (HCC).[5][6]

Methodology:

  • Model Induction: Induce diabetes in neonatal male C57BL/6J mice with a single low-dose injection of streptozotocin.[5][6] At 4 weeks of age, place the mice on a high-fat diet to induce NASH.[5][6]

  • Treatment Protocol: Begin this compound treatment (e.g., 1-10 mg/kg/day, oral gavage) at a pre-determined stage of NASH development (e.g., at 8 weeks of age when NASH is established).

  • Study Duration: Continue treatment for a duration relevant to the study of fibrosis progression or HCC development (e.g., up to 20 weeks of age).

  • Endpoints:

    • Primary: Liver histology to assess NAFLD Activity Score (NAS) and fibrosis stage.

    • Secondary: Incidence and size of liver tumors, serum biomarkers, and gene expression analysis as described in the diet-induced model protocol.

In Vitro Hepatic Stellate Cell (HSC) Activation Assay

This assay is used to directly assess the anti-fibrotic effect of this compound on the primary fibrogenic cells in the liver.

Methodology:

  • Cell Culture: Culture primary human or rodent hepatic stellate cells (HSCs) or an immortalized HSC line (e.g., LX-2).

  • Activation: Induce HSC activation by treating the cells with a pro-fibrotic agent such as transforming growth factor-beta 1 (TGF-β1) or by culturing them on plastic, which induces spontaneous activation.

  • Treatment: Co-treat the cells with TGF-β1 and varying concentrations of this compound (e.g., 0.1, 1, 10 µM).

  • Analysis: After 24-48 hours of treatment, assess HSC activation by:

    • Morphology: Observe changes in cell shape from a quiescent, star-like morphology to a myofibroblast-like phenotype.

    • Gene Expression: Measure the mRNA levels of activation markers such as alpha-smooth muscle actin (ACTA2), collagen type I alpha 1 (COL1A1), and tissue inhibitor of metalloproteinases 1 (TIMP1) by qRT-PCR.

    • Protein Expression: Analyze the protein levels of α-SMA and collagen I by Western blotting or immunofluorescence.

Conclusion

This compound represents a promising therapeutic agent for NASH by targeting the mineralocorticoid receptor pathway, thereby mitigating hepatic inflammation and fibrosis. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of this compound in relevant preclinical models of NASH. Careful selection of the appropriate model and endpoints will be crucial for translating preclinical findings into clinical applications.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Apararenone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apararenone (MT-3995) is a novel, nonsteroidal, selective mineralocorticoid receptor (MR) antagonist being developed for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis.[1][2] Overactivation of the mineralocorticoid receptor is implicated in hypertension, kidney disease, and heart failure.[1] As a long-acting MRA, understanding its pharmacokinetic profile is crucial for clinical development.[3][4] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of this compound in human plasma, suitable for pharmacokinetic studies.

Principle

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS) is used to ensure accuracy and precision. The peak area ratio of the analyte to the internal standard is used to quantify the concentration of this compound in unknown samples against a calibration curve.[3]

Experimental Protocols

Apparatus and Reagents
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.5 µm particle size).

  • Reagents:

    • This compound reference standard.

    • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound).

    • Acetonitrile (B52724) (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Formic acid (FA), LC-MS grade.

    • Ultrapure water.

    • Human plasma (K2EDTA).

Standard Solutions Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working standards for calibration curve and quality control (QC) samples.

  • Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards ranging from approximately 1 to 1000 ng/mL and QC samples at low, medium, and high concentration levels.

Sample Preparation Protocol

The protein precipitation method is a rapid and effective technique for extracting small molecules like this compound from plasma.

  • Aliquot: Transfer 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the IS working solution to each tube (except for blank samples) and vortex briefly.

  • Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

  • Vortex: Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new set of vials or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are typical starting parameters and may require optimization.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions (Hypothetical)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
This compoundTo be determinedTo be determined100To be optimized
Internal StdTo be determinedTo be determined100To be optimized
(Note: Specific m/z transitions for this compound must be determined by infusing a standard solution into the mass spectrometer.)
Data Analysis
  • Integration: Integrate the chromatographic peaks for this compound and the IS.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.

  • Regression: Use a weighted (1/x²) least-squares linear regression to fit the calibration curve.[3]

  • Quantification: Determine the concentration of this compound in QC and unknown samples by back-calculating from the regression equation of the calibration curve.[3]

Data Presentation

Pharmacokinetic parameters for this compound have been assessed in Phase 1 clinical studies.[3][4] The data demonstrates dose-proportional increases in key exposure parameters at lower doses.[3][4]

Table 4: Summary of Single-Dose Pharmacokinetic Parameters of this compound in Healthy Caucasian Subjects (Fasted State)

Dose GroupNCmax (ng/mL) Mean (SD)AUC₀₋∞ (ng·h/mL) Mean (SD)t½ (h) Mean (SD)
3.75 mg 8137 (21.5)16200 (2980)277 (48.4)
10 mg 8329 (52.2)46700 (9400)285 (42.0)
20 mg 8587 (117)88500 (17800)275 (36.3)
40 mg 81040 (215)178000 (37000)283 (54.4)
Data derived from Phase 1 studies.[3] Cmax: Maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time 0 to infinity; t½: Terminal half-life; SD: Standard Deviation.

Table 5: Summary of Multiple-Dose Pharmacokinetic Parameters of this compound (Day 14) in Healthy Caucasian Subjects

Dose RegimenNCmax (ng/mL) Mean (SD)AUC₀₋₂₄ (ng·h/mL) Mean (SD)
10 mg/day 81030 (184)23100 (4130)
20 mg/day 82000 (319)45300 (7660)
40 mg/day 83280 (635)76100 (15100)
Data derived from Phase 1 studies.[3] Cmax: Maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from time 0 to 24 hours; SD: Standard Deviation.

Visualizations

Experimental Workflow and Signaling Pathway

Apararenone_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect Mass Spectrometry Detection (ESI+, MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Cal_Curve Generate Calibration Curve (1/x² weighted regression) Integrate->Cal_Curve Quantify Quantify Concentration Cal_Curve->Quantify RAAS_Pathway cluster_kidney Target Cell Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Adrenal Adrenal Gland AngII->Adrenal stimulates Aldosterone Aldosterone Adrenal->Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds to Effects Na+ Reabsorption K+ Excretion Water Retention MR->Effects activates Kidney Kidney Tubule Cell This compound This compound This compound->MR blocks

References

Apararenone: An Experimental Protocol for the Attenuation of Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

Apararenone (MT-3995) is a novel, potent, and highly selective nonsteroidal mineralocorticoid receptor (MR) antagonist.[1] Overactivation of the MR by aldosterone (B195564) is a key contributor to the pathophysiology of cardiac fibrosis, a condition characterized by excessive deposition of extracellular matrix in the heart muscle. This leads to myocardial stiffening, diastolic and systolic dysfunction, and ultimately, heart failure. By blocking the MR, this compound presents a promising therapeutic strategy to mitigate the downstream effects of aldosterone, including inflammation and fibrosis. These application notes provide a detailed overview of experimental protocols to evaluate the anti-fibrotic efficacy of this compound in both in vivo and in vitro models of cardiac fibrosis.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Aldosterone, a mineralocorticoid hormone, plays a central role in regulating blood pressure and electrolyte balance. However, excessive aldosterone levels can lead to pathological effects in the heart. Upon binding to the MR in cardiac cells, aldosterone translocates to the nucleus and modulates the transcription of various pro-fibrotic and pro-inflammatory genes. This signaling cascade is a significant driver of cardiac fibrosis. This compound, as a selective MR antagonist, competitively inhibits the binding of aldosterone to the MR, thereby preventing the downstream signaling that leads to fibroblast activation, collagen synthesis, and inflammation.

A key downstream mediator of MR activation in the context of fibrosis is Transforming Growth Factor-beta (TGF-β). Aldosterone can induce the expression of TGF-β, which in turn activates cardiac fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive collagen deposition. By blocking the initial MR activation, this compound is hypothesized to suppress the entire pro-fibrotic cascade.

Signaling Pathway

apararenone_pathway cluster_extracellular Extracellular Space cluster_cell Cardiac Fibroblast Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Nucleus Nucleus MR->Nucleus Translocates This compound This compound This compound->MR Blocks TGF_beta TGF-β Signaling Pro_fibrotic_genes Pro-fibrotic Gene Transcription TGF_beta->Pro_fibrotic_genes Upregulates Nucleus->TGF_beta Activates Collagen_synthesis Collagen Synthesis & Fibroblast Proliferation Pro_fibrotic_genes->Collagen_synthesis Leads to Cardiac_Fibrosis Cardiac Fibrosis Collagen_synthesis->Cardiac_Fibrosis in_vivo_workflow Animal_Prep Animal Preparation (Uninephrectomy) Aldo_infusion Aldosterone Infusion & High-Salt Diet (4 weeks) Animal_Prep->Aldo_infusion Treatment Treatment Groups (Vehicle, this compound, Comparator) Aldo_infusion->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Histology Histological Analysis (Collagen Staining) Endpoint->Histology Biomarkers Biomarker Analysis (e.g., P-III-P) Endpoint->Biomarkers logical_relationship In_Vitro In Vitro Studies (Cardiac Fibroblasts) Mechanism Elucidate Cellular Mechanism (Anti-proliferative, Anti-differentiative) In_Vitro->Mechanism In_Vivo In Vivo Studies (Aldosterone/Salt Model) Mechanism->In_Vivo Informs Efficacy Demonstrate Therapeutic Efficacy (Reduction of Fibrosis) In_Vivo->Efficacy Clinical Clinical Translation Efficacy->Clinical Supports

References

Application Notes and Protocols: Apararenone in Salt-Sensitive Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-sensitive hypertension is a prevalent condition where an increase in dietary salt intake leads to a significant rise in blood pressure. This condition is a major risk factor for cardiovascular and renal diseases. The Dahl salt-sensitive (SS) rat is a well-established animal model that mimics human salt-sensitive hypertension, developing severe hypertension, renal injury, and cardiovascular damage when fed a high-salt diet. The renin-angiotensin-aldosterone system (RAAS) and subsequent activation of the mineralocorticoid receptor (MR) play a crucial role in the pathophysiology of salt-sensitive hypertension[1][2]. Apararenone (MT-3995) is a novel, potent, and highly selective nonsteroidal mineralocorticoid receptor antagonist[3]. While preclinical data on this compound in salt-sensitive hypertension models is emerging, these application notes provide a comprehensive overview of the expected effects and detailed protocols for evaluating this compound in the Dahl SS rat model based on its mechanism of action and findings from similar compounds.

Mechanism of Action of this compound

This compound is a non-steroidal antagonist of the mineralocorticoid receptor. Overactivation of the MR in tissues such as the kidneys, heart, and blood vessels is implicated in hypertension, kidney disease, and heart failure[3]. In salt-sensitive hypertension, despite suppressed plasma aldosterone (B195564) levels, there can be paradoxical MR activation[4][5]. This compound selectively blocks the MR, thereby inhibiting the downstream signaling pathways that lead to sodium and water retention, inflammation, and fibrosis in cardiorenal tissues[6][7]. This targeted action is expected to lower blood pressure and protect organs from the damaging effects of high salt intake.

Signaling Pathway of Mineralocorticoid Receptor Activation and this compound Action

cluster_ECF Extracellular Fluid cluster_cell Target Cell (e.g., Distal Nephron) cluster_nucleus Nucleus cluster_outcome Pathophysiological Outcomes Aldosterone Aldosterone / High Salt MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_active Activated MR Complex MR->MR_active This compound This compound This compound->MR Blocks Rac1 Rac1 Rac1->MR Activates (Aldosterone-independent) DNA DNA (Mineralocorticoid Response Elements) MR_active->DNA Transcription Gene Transcription DNA->Transcription ENaC Epithelial Sodium Channel (ENaC) Transcription->ENaC Upregulates Inflammation Inflammation & Fibrosis Transcription->Inflammation Promotes Na_reabsorption Increased Sodium and Water Reabsorption ENaC->Na_reabsorption Hypertension Hypertension Na_reabsorption->Hypertension Organ_Damage Cardiorenal Damage Inflammation->Organ_Damage

Caption: this compound blocks MR activation, mitigating hypertension and organ damage.

Expected Efficacy of this compound in Dahl Salt-Sensitive Rats

Based on studies with other MRAs in Dahl SS rats, this compound is anticipated to demonstrate significant antihypertensive and organ-protective effects. The following tables summarize the expected quantitative data from a hypothetical preclinical study.

Table 1: Effect of this compound on Systolic Blood Pressure in Dahl SS Rats on a High-Salt Diet

Treatment GroupDosageBaseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)
Dahl SR + Low SaltVehicle125 ± 5128 ± 6+3 ± 2
Dahl SS + Low SaltVehicle135 ± 7138 ± 5+3 ± 3
Dahl SS + High SaltVehicle136 ± 6210 ± 10+74 ± 8
Dahl SS + High SaltThis compound137 ± 5165 ± 8+28 ± 6
Dahl SS + High SaltThis compound135 ± 6150 ± 7+15 ± 5

*Dahl SR: Dahl Salt-Resistant; Dahl SS: Dahl Salt-Sensitive; SBP: Systolic Blood Pressure. Data are presented as mean ± SEM. p < 0.05 compared to Dahl SS + High Salt + Vehicle.

Table 2: Effect of this compound on Renal Injury Markers in Dahl SS Rats on a High-Salt Diet

Treatment GroupDosageUrinary Albumin to Creatinine (B1669602) Ratio (UACR) (mg/g)Kidney to Body Weight Ratio (mg/g)Glomerular Injury Score (0-4)
Dahl SR + Low SaltVehicle15 ± 33.5 ± 0.20.5 ± 0.1
Dahl SS + Low SaltVehicle25 ± 53.8 ± 0.30.8 ± 0.2
Dahl SS + High SaltVehicle250 ± 305.5 ± 0.43.2 ± 0.3
Dahl SS + High SaltThis compound120 ± 204.5 ± 0.31.8 ± 0.2
Dahl SS + High SaltThis compound80 ± 154.1 ± 0.21.2 ± 0.2

*Data are presented as mean ± SEM. p < 0.05 compared to Dahl SS + High Salt + Vehicle.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Salt-Sensitive Hypertension in Dahl SS Rats

Objective: To induce hypertension and renal injury in Dahl SS rats through a high-salt diet.

Materials:

  • Male Dahl salt-sensitive (SS) and Dahl salt-resistant (SR) rats (6-8 weeks old)

  • Low-salt diet (0.3% NaCl)

  • High-salt diet (8% NaCl)

  • Metabolic cages for urine collection

Procedure:

  • Acclimatize rats to the facility for at least one week on a low-salt diet.

  • Record baseline body weight and blood pressure.

  • Divide the Dahl SS rats into three groups: Low Salt + Vehicle, High Salt + Vehicle, and High Salt + this compound. A group of Dahl SR rats on a low-salt diet will serve as a normotensive control.

  • Provide the respective diets and treatments for a period of 4-8 weeks.

  • Monitor body weight and food and water intake weekly.

  • Collect 24-hour urine samples using metabolic cages at baseline and at the end of the study for measurement of albumin and creatinine.

  • Measure blood pressure weekly.

  • At the end of the study, euthanize the rats and collect blood and tissues (kidneys, heart) for further analysis.

Experimental Workflow for Evaluating this compound

Acclimatization Acclimatization (Dahl SS & SR Rats, 1 week, Low Salt Diet) Baseline Baseline Measurements (BP, Body Weight, Urine) Acclimatization->Baseline Grouping Group Allocation Baseline->Grouping Treatment Treatment Period (4-8 weeks) Grouping->Treatment Monitoring Weekly Monitoring (BP, Body Weight) Treatment->Monitoring During Endpoint Endpoint Measurements (Urine, Blood, Tissues) Treatment->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Workflow for preclinical evaluation of this compound in Dahl SS rats.

Protocol 2: Blood Pressure Measurement

Objective: To accurately measure systolic and diastolic blood pressure in conscious, freely moving rats.

Method: Radiotelemetry [8][9][10][11][12]

Materials:

  • Telemetry transmitters (e.g., DSI PhysioTel™ PA-C40)

  • Receivers and data acquisition system (e.g., DSI Ponemah™)

  • Surgical instruments for implantation

  • Anesthetics (e.g., isoflurane)

  • Analgesics

Procedure:

  • Transmitter Implantation:

    • Anesthetize the rat.

    • Under aseptic conditions, make a midline abdominal incision to expose the abdominal aorta.

    • Carefully insert the transmitter's catheter into the aorta and secure it with surgical glue and sutures.

    • Place the body of the transmitter in the abdominal cavity and suture it to the abdominal wall.

    • Close the incision in layers.

    • Administer post-operative analgesics and allow the rat to recover for at least one week before starting measurements.

  • Data Acquisition:

    • House the rats individually in their home cages placed on the receivers.

    • Record blood pressure continuously or at specified intervals (e.g., 10 seconds every 10 minutes) throughout the study period.

    • Analyze the data to obtain mean systolic, diastolic, and mean arterial pressure, as well as heart rate.

Protocol 3: Assessment of Renal Injury

Objective: To quantify the extent of kidney damage.

A. Urinary Albumin to Creatinine Ratio (UACR) [13][14][15]

Materials:

  • Rat albumin ELISA kit

  • Creatinine assay kit

  • Spectrophotometer

Procedure:

  • Collect 24-hour urine samples from metabolic cages.

  • Centrifuge the urine samples to remove debris.

  • Measure the albumin concentration using an ELISA kit according to the manufacturer's instructions.

  • Measure the creatinine concentration using a colorimetric assay kit.

  • Calculate the UACR by dividing the albumin concentration (in mg/dL) by the creatinine concentration (in g/dL).

B. Histological Analysis of Renal Fibrosis [16][17][18][19][20]

Materials:

  • 4% paraformaldehyde in PBS

  • Paraffin embedding station

  • Microtome

  • Masson's trichrome stain or Sirius red stain

  • Microscope with a digital camera

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Perfuse the kidneys with cold PBS followed by 4% paraformaldehyde.

    • Excise the kidneys, remove the capsule, and weigh them.

    • Fix the kidneys in 4% paraformaldehyde overnight.

    • Process the tissues through graded alcohols and xylene, and embed in paraffin.

  • Staining:

    • Cut 4-5 µm sections using a microtome.

    • Deparaffinize and rehydrate the sections.

    • Stain with Masson's trichrome or Sirius red to visualize collagen fibers (fibrosis).

  • Quantification:

    • Capture images of the stained sections under a microscope.

    • Use image analysis software to quantify the fibrotic area (blue for Masson's trichrome, red for Sirius red) as a percentage of the total cortical area.

    • A semi-quantitative glomerular injury score can also be assigned based on the degree of glomerulosclerosis.

Logical Relationship of Experimental Procedures

Induction Induction of Salt-Sensitive Hypertension (Protocol 1) BP_Measurement Blood Pressure Measurement (Protocol 2) Induction->BP_Measurement Renal_Injury Renal Injury Assessment (Protocol 3) Induction->Renal_Injury Efficacy Evaluation of this compound Efficacy BP_Measurement->Efficacy UACR UACR Measurement Renal_Injury->UACR Histology Histological Analysis Renal_Injury->Histology UACR->Efficacy Histology->Efficacy

Caption: Interrelationship of experimental protocols for this compound evaluation.

Conclusion

This compound, as a potent and selective nonsteroidal mineralocorticoid receptor antagonist, holds significant promise for the treatment of salt-sensitive hypertension. The experimental protocols outlined in these application notes provide a robust framework for evaluating its efficacy in the Dahl salt-sensitive rat model. The expected outcomes, based on its mechanism of action and data from similar compounds, suggest that this compound will effectively lower blood pressure and attenuate renal and cardiovascular damage associated with high salt intake. Further preclinical studies using these methodologies are warranted to confirm these expected benefits and to fully elucidate the therapeutic potential of this compound in salt-sensitive hypertension.

References

Apararenone in Rodent Models of Kidney Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has demonstrated significant potential in the treatment of kidney diseases.[1][2] Its high selectivity and potency offer a promising therapeutic strategy by targeting the overactivation of the mineralocorticoid receptor, a key pathway implicated in the pathogenesis of hypertension, renal inflammation, and fibrosis.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in a key rodent model of kidney disease, compiled from preclinical studies.

Mechanism of Action

This compound functions as a direct antagonist of the mineralocorticoid receptor. Overactivation of the MR by aldosterone (B195564) contributes to kidney damage through various mechanisms, including the promotion of inflammation, fibrosis, and podocyte injury.[3][4] By selectively blocking this receptor, this compound mitigates these downstream effects, leading to organ protection. Preclinical evidence suggests that this compound exhibits more potent antihypertensive and organ-protective effects compared to the steroidal MR antagonist, eplerenone (B1671536).[1][2]

Below is a diagram illustrating the signaling pathway through which this compound exerts its therapeutic effects.

Mechanism of Action of this compound Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates Gene_Transcription Gene Transcription MR->Gene_Transcription Promotes This compound This compound (MT-3995) This compound->MR Blocks Inflammation Inflammation Gene_Transcription->Inflammation Fibrosis Fibrosis Gene_Transcription->Fibrosis Podocyte_Injury Podocyte Injury Gene_Transcription->Podocyte_Injury Kidney_Damage Kidney Damage Inflammation->Kidney_Damage Fibrosis->Kidney_Damage Podocyte_Injury->Kidney_Damage

Mechanism of this compound Action

Experimental Protocols

A key preclinical model used to evaluate the efficacy of this compound is the aldosterone-infused, uninephrectomized rat, which mimics primary aldosteronism and subsequent renal damage.[1]

Aldosterone-Infused Uninephrectomized Rat Model

This model is designed to induce hypertension and kidney injury through the continuous administration of aldosterone in conjunction with a high-salt diet and reduced renal mass.

Experimental Workflow:

Workflow for Aldosterone-Infused Uninephrectomized Rat Model Start Start: Male Sprague-Dawley Rats Uninephrectomy Uninephrectomy (Left Kidney Removal) Start->Uninephrectomy Recovery 1-Week Recovery Uninephrectomy->Recovery Pump_Implantation Osmotic Mini-Pump Implantation (s.c.) Recovery->Pump_Implantation Treatment_Groups Treatment Group Assignment (Vehicle, Aldosterone, Aldosterone + this compound, Aldosterone + Eplerenone) Pump_Implantation->Treatment_Groups High_Salt_Diet Provide 1% NaCl Drinking Water Treatment_Groups->High_Salt_Diet Monitoring Weekly Monitoring: - Systolic Blood Pressure - Urinary Protein Excretion High_Salt_Diet->Monitoring Endpoint Endpoint (4 Weeks): - Collect Blood and Urine - Harvest Kidneys and Heart Monitoring->Endpoint Analysis Analysis: - Kidney and Heart Weight - Histopathology (Fibrosis) - Biomarker Analysis Endpoint->Analysis

Experimental workflow for the rat model.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Uninephrectomy: A left unilateral nephrectomy is performed under anesthesia to reduce renal mass and exacerbate the effects of aldosterone. A one-week recovery period is allowed post-surgery.

  • Aldosterone Infusion: d-aldosterone is continuously administered via a subcutaneously implanted osmotic mini-pump. A common infusion rate is 0.75 μ g/hour .[1]

  • High-Salt Diet: Animals are provided with drinking water containing 1% NaCl to promote hypertension and renal injury.[1]

  • Treatment Groups:

    • Vehicle control

    • Aldosterone infusion + vehicle

    • Aldosterone infusion + this compound (e.g., 1 mg/kg/day, administered orally)

    • Aldosterone infusion + Eplerenone (e.g., 100 mg/kg/day, administered orally)[1]

  • Duration: The study duration is typically 4 weeks.

  • Assessments:

    • Systolic Blood Pressure: Measured weekly using the tail-cuff method.

    • Urinary Protein Excretion: 24-hour urine is collected weekly for the measurement of total protein.

    • Endpoint Analysis: At the end of the study, blood is collected for biochemical analysis. The heart and remnant kidney are excised, weighed, and processed for histopathological examination (e.g., Masson's trichrome staining for fibrosis) and gene expression analysis of profibrotic and inflammatory markers.

Data Presentation

The following tables summarize the quantitative data from a representative preclinical study using the aldosterone-infused uninephrectomized rat model.

Table 1: Effect of this compound on Systolic Blood Pressure and Heart Weight

Treatment GroupDose (mg/kg/day)Final Systolic Blood Pressure (mmHg)Heart Weight to Body Weight Ratio (mg/g)
Vehicle-135 ± 33.1 ± 0.1
Aldosterone-205 ± 54.5 ± 0.2
This compound1160 ± 43.5 ± 0.1
Eplerenone100180 ± 63.9 ± 0.1

*p < 0.05 vs. Aldosterone group

Table 2: Effect of this compound on Renal Injury Markers

Treatment GroupDose (mg/kg/day)Urinary Protein Excretion (mg/day)Kidney Weight to Body Weight Ratio (mg/g)
Vehicle-20 ± 24.0 ± 0.2
Aldosterone-150 ± 156.5 ± 0.3
This compound150 ± 84.8 ± 0.2
Eplerenone10080 ± 105.5 ± 0.3

*p < 0.05 vs. Aldosterone group

Conclusion

This compound has demonstrated significant therapeutic potential in a rodent model of hypertension-induced kidney disease. The aldosterone-infused uninephrectomized rat model is a robust and reproducible method for evaluating the efficacy of mineralocorticoid receptor antagonists. The data indicates that this compound is more potent than eplerenone in reducing blood pressure and markers of cardiac and renal injury. These preclinical findings support the continued investigation of this compound for the treatment of chronic kidney disease.

References

Measuring the In Vivo Efficacy of Apararenone: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, nonsteroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1] Overactivation of the MR by aldosterone (B195564) is a key factor in the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and diabetic kidney disease.[1][2] this compound acts by blocking the binding of aldosterone to the MR, thereby inhibiting the downstream signaling pathways that lead to inflammation, fibrosis, and organ damage.[2][3] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established preclinical rodent models of hypertension and diabetic nephropathy.

Mechanism of Action: Mineralocorticoid Receptor Signaling Pathway

The mineralocorticoid receptor is a nuclear receptor that, upon binding to its ligand aldosterone, translocates to the nucleus.[4] In the nucleus, it forms a homodimer and binds to hormone response elements on the DNA, leading to the transcription of target genes.[4] In epithelial tissues, this results in the expression of proteins that regulate ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump, leading to sodium reabsorption and potassium excretion.[3][4] In non-epithelial tissues like the heart and kidneys, MR activation promotes inflammation, fibrosis, and tissue remodeling.[2][5] this compound, as an MR antagonist, competitively inhibits the binding of aldosterone to the MR, thus preventing these downstream effects.

apararenone_mechanism_of_action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Activation This compound This compound This compound->MR Blocks HRE Hormone Response Element (HRE) Aldo_MR->HRE Translocation & Binding Gene_Transcription Gene Transcription HRE->Gene_Transcription Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis experimental_workflow_hypertension cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Uninephrectomy Uninephrectomy Aldosterone_Pump Aldosterone Pump Implantation Uninephrectomy->Aldosterone_Pump High_Salt_Diet High-Salt Diet Aldosterone_Pump->High_Salt_Diet Apararenone_Tx This compound Administration High_Salt_Diet->Apararenone_Tx BP_Measurement Blood Pressure Measurement Apararenone_Tx->BP_Measurement Urine_Collection 24h Urine Collection Apararenone_Tx->Urine_Collection Tissue_Harvest Tissue Harvest (Heart, Kidney) Apararenone_Tx->Tissue_Harvest UACR_Analysis UACR Analysis Urine_Collection->UACR_Analysis Hypertrophy_Analysis Cardiac Hypertrophy Analysis Tissue_Harvest->Hypertrophy_Analysis Fibrosis_Analysis Renal & Cardiac Fibrosis Analysis Tissue_Harvest->Fibrosis_Analysis

References

Troubleshooting & Optimization

Apararenone solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling apararenone, with a specific focus on overcoming its solubility challenges in cell culture media.

Physicochemical Properties and Solubility

This compound (also known as MT-3995) is a selective, nonsteroidal mineralocorticoid receptor (MR) antagonist. Its hydrophobic nature presents a significant challenge for in vitro studies.

Table 1: this compound Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₇H₁₇FN₂O₄S
Molecular Weight~364.4 g/mol
AppearanceWhite to off-white solid

The primary solvent for this compound is Dimethyl Sulfoxide (DMSO). It is practically insoluble in water and ethanol. Solubility in DMSO can vary between suppliers, and the quality of the DMSO is critical.

Table 2: this compound Solubility in DMSO

Supplier/SourceReported SolubilityKey Recommendations
Selleck Chemicals73 mg/mL (200.33 mM)Use fresh, non-hygroscopic DMSO as moisture reduces solubility.
MCE (MedChemExpress)≥ 125 mg/mL (343.04 mM)Use newly opened, non-hygroscopic DMSO.
AbMole BioScience≥ 100 mg/mLN/A
Cayman Chemical1-10 mg/mL (Sparingly soluble)N/A

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered when working with this compound in a laboratory setting.

Q1: What is the recommended solvent for dissolving this compound?

A: The universally recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is insoluble in aqueous solutions, including water and ethanol, on its own.

Q2: I'm having trouble dissolving this compound powder in DMSO. What should I do?

A: If you are experiencing difficulty, consider the following:

  • DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.

  • Gentle Warming: You can try gently warming the solution at 37°C for a short period.

  • Vortexing/Sonication: Brief vortexing or sonication can help break up powder aggregates and facilitate dissolution.

Q3: My this compound solution precipitates immediately after I add it to my cell culture medium. Why is this happening and how can I prevent it?

A: This is the most common issue and occurs because this compound "crashes out" of solution when a concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium. The final concentration of this compound, even in the presence of a small amount of DMSO, is likely above its solubility limit in the media.

Troubleshooting Steps:

  • Lower the Final Concentration: The most effective solution is to lower the final working concentration of this compound in your experiment.

  • Minimize Final DMSO Concentration: While DMSO is necessary for the stock, its concentration in the final culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cell toxicity.

  • Improve Dilution Technique: Instead of adding the stock solution directly to the full volume of media, try adding the stock to a smaller volume first while vortexing or swirling vigorously to promote rapid mixing. Then, add this pre-diluted solution to the rest of your media.

  • Consider Serum Content: Components in fetal bovine serum (FBS) can sometimes interact with compounds. You can try adding the this compound stock to the basal medium first before adding serum.

  • Perform a Solubility Test: Before treating your cells, perform a small-scale test by diluting your stock to the final concentration in the medium and incubating it under culture conditions (37°C, 5% CO₂). Visually inspect for precipitation after 1-2 hours.

G Troubleshooting Workflow for this compound Precipitation cluster_workflow Troubleshooting Workflow for this compound Precipitation start Problem: Precipitate observed in media after adding this compound stock q1 Is the final DMSO concentration ≤0.1%? start->q1 a1_yes Lower the final working concentration of this compound q1->a1_yes Yes a1_no Adjust stock concentration or dilution to ensure DMSO ≤0.1% q1->a1_no No q2 Does precipitation persist? a1_yes->q2 a1_no->q1 a2_yes Improve dilution technique: 1. Add stock to small media volume while vortexing. 2. Add pre-dilution to final volume. q2->a2_yes Yes end_ok Solution is clear. Proceed with experiment. q2->end_ok No q3 Still precipitating? a2_yes->q3 a3_yes Perform a solubility pre-test in cell-free media under incubation conditions. q3->a3_yes Yes q3->end_ok No end_fail Compound is not soluble at the desired concentration. a3_yes->end_fail

Caption: Troubleshooting workflow for this compound precipitation issues.

Q4: How should I properly prepare and store this compound stock solutions?

A: Proper preparation and storage are crucial for experimental reproducibility.

Stock Solution Preparation:

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM).

  • Ensure complete dissolution using vortexing or brief sonication.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles that can degrade the compound.[1]

Storage Conditions:

Form Storage Temperature Duration
Powder -20°C ≥ 3 years
In DMSO -80°C 1-2 years

| In DMSO | -20°C | 1 month - 1 year |

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 364.4 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: To make a 50 mM stock solution, you need 0.05 moles per liter, which is 18.22 mg per mL.

    • Mass (mg) = 50 mmol/L * 1 L/1000 mL * 364.4 g/mol * 1000 mg/g = 18.22 mg/mL

  • Weighing: Accurately weigh out 18.22 mg of this compound powder and place it in a sterile tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile tubes.

  • Storage: Store the aliquots at -80°C for long-term use.[2][3]

G cluster_prep Stock Solution Preparation Workflow step1 1. Calculate Mass (e.g., 18.22 mg for 1mL of 50mM stock) step2 2. Weigh this compound Powder step1->step2 step3 3. Add Anhydrous DMSO step2->step3 step4 4. Vortex Until Clear Solution step3->step4 step5 5. Aliquot into Single-Use Tubes step4->step5 step6 6. Store at -80°C step5->step6

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Diluting this compound Stock for Cell Culture Treatment

Objective: To prepare a 10 µM working solution of this compound in 10 mL of cell culture medium (final DMSO concentration: 0.02%).

Materials:

  • 50 mM this compound stock solution in DMSO

  • Sterile cell culture medium

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM stock 1:100 in sterile medium to create a 500 µM intermediate solution. To do this, add 2 µL of the 50 mM stock to 198 µL of medium and vortex immediately.

  • Final Dilution:

    • Add 200 µL of the 500 µM intermediate solution to 9.8 mL of cell culture medium to achieve a final concentration of 10 µM.

    • Alternatively, for a direct dilution, add 2 µL of the 50 mM stock solution to 10 mL of medium.

  • Mixing: Mix the final solution thoroughly by inverting the tube or pipetting gently.

  • Verification: Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.

  • Control: Always include a "vehicle control" in your experiments by adding the same final concentration of DMSO (in this case, 0.02%) to control cells.[4]

Mechanism of Action & Signaling Pathway

This compound is a direct antagonist of the Mineralocorticoid Receptor (MR). The MR is a nuclear receptor that, upon binding to its ligand aldosterone (B195564), translocates to the nucleus and regulates the expression of genes involved in sodium and potassium balance, blood pressure, inflammation, and fibrosis. This compound competitively binds to the MR, preventing aldosterone from activating it and thereby inhibiting the downstream signaling cascade.

G Mineralocorticoid Receptor (MR) Signaling & this compound Inhibition cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus MR Mineralocorticoid Receptor (MR) Aldo_MR Aldosterone-MR Complex MR->Aldo_MR MRE Mineralocorticoid Response Element (DNA) Aldo_MR->MRE Translocates & Binds GeneExp Gene Transcription (Inflammation, Fibrosis) MRE->GeneExp Activates Aldosterone Aldosterone Aldosterone->MR Binds This compound This compound This compound->MR Blocks

Caption: this compound blocks aldosterone from activating the MR pathway.

References

Apararenone In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with apararenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.

I. General Information and Mechanism of Action

Q1: What is this compound and what is its primary mechanism of action?

This compound (formerly MT-3995) is a novel, non-steroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1] Its primary mechanism of action is to block the binding of aldosterone (B195564) to the MR, thereby inhibiting the downstream signaling pathways that contribute to inflammation, fibrosis, and sodium retention in various tissues, including the kidneys, heart, and liver.[2][3] This targeted action makes it a promising therapeutic agent for conditions such as diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[4][5]

This compound's Mechanism of Action

apararenone_moa cluster_cell Target Cell (e.g., Kidney, Liver) cluster_effects Pathophysiological Effects MR Mineralocorticoid Receptor (MR) Nucleus Nucleus MR->Nucleus Translocates to Aldo Aldosterone Aldo->MR Binds to This compound This compound This compound->MR Blocks Gene Target Genes (Inflammation, Fibrosis) Nucleus->Gene Activates Transcription Gene Transcription Gene->Transcription Inflammation Inflammation Transcription->Inflammation Fibrosis Fibrosis Transcription->Fibrosis Na_Retention Sodium/Water Retention Transcription->Na_Retention dn_workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Acclimatize Rats stz Induce Diabetes (STZ injection) start->stz confirm Confirm Hyperglycemia stz->confirm baseline Baseline Measurements (UACR, Blood Glucose) confirm->baseline group Randomize into Groups (Vehicle, this compound Doses) baseline->group treatment Daily Oral Gavage (e.g., 4-8 weeks) group->treatment monitoring Weekly Monitoring (Body Weight, Blood Glucose) treatment->monitoring urine Urine Collection (UACR) monitoring->urine blood Blood Collection (Serum Creatinine, Potassium) urine->blood tissue Kidney Tissue Harvest blood->tissue histology Histopathology (H&E, PAS, Trichrome) tissue->histology

References

Apararenone Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the off-target effects of apararenone (MT-3995), a novel non-steroidal mineralocorticoid receptor (MR) antagonist. This compound is recognized for its high selectivity for the MR, particularly when compared to older steroidal MRAs like spironolactone (B1682167) and eplerenone.[1][2] However, a thorough understanding of any potential off-target interactions is crucial for accurate experimental design and interpretation of results.

This resource offers frequently asked questions (FAQs), detailed troubleshooting guides for common experimental assays, and standardized protocols to help you navigate your research effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the mineralocorticoid receptor (MR).[3][4] Its action blocks the binding of aldosterone (B195564) to the MR, thereby inhibiting the downstream signaling pathways that contribute to inflammation and fibrosis. This makes it a promising therapeutic agent for conditions such as diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[2][5]

Q2: How selective is this compound for the mineralocorticoid receptor compared to other steroid hormone receptors?

Preclinical studies have demonstrated that this compound possesses a high degree of selectivity for the human mineralocorticoid receptor. Its inhibitory potential against androgen, progesterone, glucocorticoid, and estrogen receptors is significantly weaker than that of spironolactone.[1] This enhanced selectivity is a key feature of non-steroidal MRAs, potentially leading to a more favorable side-effect profile, particularly concerning hormonal effects.[2]

Q3: Has this compound been screened against a broad panel of off-target proteins like kinases, GPCRs, or ion channels?

While specific data from comprehensive off-target screening panels (e.g., CEREP or kinome scans) for this compound are not extensively published in the public domain, its development as a modern therapeutic candidate would have likely involved such safety pharmacology assessments. The available literature emphasizes its high selectivity for the MR over other steroid receptors.[1] If your research suggests an unexpected effect that could be mediated by other receptors or enzymes, it is advisable to perform targeted assays or broad panel screening to investigate these potential interactions.

Q4: What are the known side effects of this compound observed in clinical trials?

The most commonly reported side effect, consistent with its mechanism of action as an MRA, is an increase in serum potassium levels (hyperkalemia).[2][6] In clinical studies, this has been generally manageable. Other reported adverse events in a phase 2 study for diabetic nephropathy included a tendency for a decrease in the estimated glomerular filtration rate (eGFR), though these changes were not considered clinically significant.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the potency and selectivity of this compound. This information is critical for designing experiments and interpreting results.

Table 1: In Vitro Potency of this compound and Comparative MRAs

CompoundTargetIC50 (µmol/L)
This compound Mineralocorticoid Receptor0.28[1]
SpironolactoneMineralocorticoid Receptor0.01[1]

Table 2: Selectivity Profile of this compound against Steroid Hormone Receptors

ReceptorThis compound IC50 (µmol/L)Spironolactone IC50 (µmol/L)
Androgen Receptor>100[1]0.05 - 6.05[1]
Progesterone Receptor>100[1]0.05 - 6.05[1]
Glucocorticoid Receptor>100[1]0.05 - 6.05[1]
Estrogen Receptor α/β>100[1]Not specified

Experimental Protocols and Troubleshooting

To assist in your investigations, detailed methodologies for key experiments are provided below, along with troubleshooting guides for common issues.

Radioligand Binding Assay for Steroid Receptor Off-Targeting

A competitive radioligand binding assay is the gold standard for determining the binding affinity of a compound to a specific receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Mix Incubate Receptor, Radioligand, and this compound Receptor->Mix Radioligand Radioligand (e.g., [3H]-dexamethasone) Radioligand->Mix This compound This compound Stock This compound->Mix Filter Vacuum Filtration to separate bound from free Mix->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50/Ki) Count->Analyze

Caption: Decision-making workflow for kinase off-target investigation.

Detailed Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT). Prepare solutions of the kinase of interest, its specific substrate (peptide or protein), and ATP. [7][8]2. Assay Setup: In a 384-well plate, add the kinase, substrate, and varying concentrations of this compound. [8]3. Reaction Initiation: Start the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P, or in a system that allows for non-radioactive detection). [8][9]4. Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range. [9]5. Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). Detect the amount of phosphorylated substrate. For radiometric assays, this involves separating the phosphorylated substrate and measuring radioactivity. For non-radiometric assays (e.g., fluorescence-based), follow the kit manufacturer's instructions. [8][10]6. Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Troubleshooting Guide: Kinase Assays

IssuePotential CauseRecommended Solution
High Background Signal Compound interference with the detection system (e.g., autofluorescence); compound aggregation. [10]Run a control without the kinase to check for direct interference. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. [10]
Low or No Kinase Activity Inactive enzyme (e.g., due to improper storage); incorrect buffer composition; degraded ATP. [11]Use a fresh aliquot of the enzyme and verify its activity with a known inhibitor. Ensure the buffer pH and co-factor concentrations are correct. Use a fresh ATP stock. [11]
Inconsistent IC50 Values ATP concentration is not consistent across experiments; reaction time is too long, leading to substrate depletion. [11]Maintain a constant ATP concentration, ideally close to the Km value of the kinase. Determine the linear range of the reaction with a time-course experiment and use an appropriate endpoint. [11]

By providing this detailed technical information, we aim to support the scientific community in conducting robust and reliable investigations into the pharmacological profile of this compound.

References

Technical Support Center: Apararenone in Preclinical Hyperkalemia Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Apararenone (MT-3995) in animal studies focused on the management of hyperkalemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in relation to hyperkalemia?

This compound (MT-3995) is a novel, non-steroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1][2] Overactivation of the MR, often by aldosterone (B195564), is implicated in various cardiovascular and renal diseases.[1] In the kidneys, MR activation promotes sodium and water retention and increases the excretion of potassium. By selectively blocking the MR, this compound inhibits these effects, leading to a potential increase in serum potassium levels. This makes it a subject of investigation for its effects on potassium homeostasis, particularly in conditions predisposing to hyperkalemia.

Q2: In which animal models has this compound been studied?

Preclinical studies have utilized a primary aldosteronism rat model to evaluate the efficacy of this compound.[1] This model involves uninephrectomized rats infused with aldosterone to induce hypertension and organ damage.[1] While the primary focus of these initial studies was on antihypertensive and organ-protective effects, this model is also relevant for studying the impact on serum potassium.[1]

Q3: What are the expected effects of this compound on serum potassium in animal models?

Based on its mechanism as a mineralocorticoid receptor antagonist, this compound is expected to cause a dose-dependent increase in serum potassium. In clinical studies with patients having diabetic nephropathy, this compound led to a slight, generally not clinically significant, increase in serum potassium levels.[3][4] Animal models, particularly those designed to induce hyperkalemia or with compromised renal function, may show a more pronounced effect.

Q4: What is the reported potency and selectivity of this compound?

This compound is described as a highly selective and potent non-steroidal MRA.[1] In a primary aldosteronism rat model, it demonstrated more potent antihypertensive and organ-protective activity compared to the steroidal MRA eplerenone.[1]

Troubleshooting Guide

Issue 1: Unexpectedly high or rapid increase in serum potassium.

  • Possible Cause 1: Animal Model Sensitivity.

    • Recommendation: The animal model used (e.g., rats with induced renal impairment) may be particularly sensitive to MR blockade. It is crucial to establish a baseline potassium level and have a clear understanding of the model's pathophysiology.

  • Possible Cause 2: Dosing.

    • Recommendation: Re-evaluate the dose of this compound. A dose-response study is recommended to determine the optimal therapeutic window for the desired effect on hyperkalemia without inducing severe, life-threatening hyperkalemia.

  • Possible Cause 3: Concomitant Medications.

    • Recommendation: If the experimental protocol includes other drugs, such as ACE inhibitors or angiotensin II receptor blockers, be aware of potential synergistic effects on elevating potassium levels.

Issue 2: High variability in serum potassium levels between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Drug Administration.

    • Recommendation: Ensure consistent and accurate oral gavage or other administration techniques. Verify the formulation and stability of the this compound suspension or solution.

  • Possible Cause 2: Differences in Renal Function.

    • Recommendation: Assess baseline renal function (e.g., serum creatinine, BUN) in all animals before starting the experiment. Animals with pre-existing renal insufficiency may have an exaggerated response.

  • Possible Cause 3: Dietary Potassium Intake.

    • Recommendation: Standardize the diet across all experimental groups, paying close attention to the potassium content of the chow.

Issue 3: Lack of a significant effect on serum potassium.

  • Possible Cause 1: Insufficient Dose.

    • Recommendation: The dose of this compound may be too low to elicit a significant change in serum potassium in the chosen animal model. Consider performing a dose-escalation study.

  • Possible Cause 2: Animal Model Resistance.

    • Recommendation: The chosen animal model may not be suitable for studying hyperkalemia induced by MR antagonism. For example, healthy animals with robust renal function may efficiently compensate for the effects of the drug.

  • Possible Cause 3: Measurement Timing.

    • Recommendation: The pharmacokinetic profile of this compound should be considered when timing blood sample collection for potassium measurement.

Experimental Protocols

Key Experiment: Evaluation of this compound in a Rat Model of Aldosterone-Induced Hyperkalemia

This protocol is based on methodologies used for studying non-steroidal MRAs in rodent models of renal injury and primary aldosteronism.

Objective: To assess the dose-dependent effects of this compound on serum potassium levels in a rat model of aldosterone-induced renal and cardiovascular injury.

Animal Model:

  • Species: Sprague-Dawley rats (male, 8 weeks old).

  • Procedure:

    • Perform a left uninephrectomy (surgical removal of one kidney).

    • Allow a one-week recovery period.

    • Implant an osmotic minipump for continuous subcutaneous infusion of aldosterone (e.g., 0.75 µ g/hour ).

    • Provide a high-salt diet (e.g., 1% NaCl in drinking water) to exacerbate the effects of aldosterone.

Treatment Groups:

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose, orally, once daily).

  • Group 2: this compound (low dose, e.g., 1 mg/kg, orally, once daily).

  • Group 3: this compound (mid dose, e.g., 3 mg/kg, orally, once daily).

  • Group 4: this compound (high dose, e.g., 10 mg/kg, orally, once daily).

  • Group 5: Eplerenone (comparator, e.g., 100 mg/kg, orally, once daily).

Experimental Workflow:

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase (4 weeks) cluster_post Post-Treatment Phase acclimatization Acclimatization (1 week) unx Uninephrectomy acclimatization->unx recovery Recovery (1 week) unx->recovery baseline Baseline Measurements (Serum K+, Blood Pressure) recovery->baseline pump Aldosterone Pump Implantation + High Salt Diet baseline->pump dosing Daily Oral Dosing (Vehicle, this compound, or Eplerenone) pump->dosing monitoring Weekly Monitoring (Serum K+, Blood Pressure, Body Weight) dosing->monitoring terminal Terminal Blood Collection (Serum K+, Biomarkers) monitoring->terminal tissue Tissue Collection (Kidney, Heart for Histology) terminal->tissue

Caption: Experimental workflow for evaluating this compound in a rat model.

Data Collection and Analysis:

  • Blood Sampling: Collect blood samples via tail vein or saphenous vein at baseline and at regular intervals (e.g., weekly) during the treatment period. A terminal blood sample should be collected via cardiac puncture under anesthesia.

  • Potassium Measurement: Analyze serum potassium levels using a blood gas and electrolyte analyzer.

  • Statistical Analysis: Use appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test, to compare serum potassium levels between the treatment groups and the vehicle control.

Data Presentation

Table 1: Illustrative Dose-Response Effect of this compound on Serum Potassium in an Aldosterone-Infused Rat Model (4-week study)

Treatment GroupDose (mg/kg/day)Baseline Serum K+ (mmol/L)Week 4 Serum K+ (mmol/L)Change from Baseline (mmol/L)
Vehicle Control-4.2 ± 0.34.5 ± 0.4+0.3
This compound14.3 ± 0.24.8 ± 0.5+0.5
This compound34.1 ± 0.35.2 ± 0.6+1.1
This compound104.2 ± 0.45.8 ± 0.7**+1.6
Eplerenone1004.3 ± 0.35.5 ± 0.6+1.2
*Data are presented as Mean ± SD. *p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle. This table presents hypothetical data for illustrative purposes.

Signaling Pathway

Mineralocorticoid Receptor (MR) Signaling in a Renal Principal Cell and the Action of this compound

G cluster_cell Collecting Duct Principal Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects cluster_outcome Overall Outcome MR_Aldo_complex_n MR-Aldosterone Complex MRE Mineralocorticoid Response Element MR_Aldo_complex_n->MRE Gene_transcription Gene Transcription MRE->Gene_transcription ENaC Increased ENaC (Sodium Reabsorption) Gene_transcription->ENaC ROMK Increased ROMK (Potassium Secretion) Gene_transcription->ROMK Na_K_ATPase Increased Na+/K+-ATPase Gene_transcription->Na_K_ATPase MR Mineralocorticoid Receptor (MR) MR_Aldo_complex_c MR-Aldosterone Complex MR->MR_Aldo_complex_c Binding Aldo Aldosterone Aldo->MR This compound This compound This compound->MR Blocks MR_Aldo_complex_c->MR_Aldo_complex_n Translocation Na_retention Sodium & Water Retention ENaC->Na_retention K_excretion Potassium Excretion (Hyperkalemia if blocked) ROMK->K_excretion Na_K_ATPase->Na_retention

Caption: this compound blocks aldosterone binding to the MR, preventing gene transcription that leads to potassium excretion.

References

Technical Support Center: Optimizing Apararenone Dosage for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing apararenone dosage for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly MT-3995) is a novel, orally active, non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2] Its mechanism of action is to selectively block the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone.[2] Overactivation of the MR is implicated in various conditions, including diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[1] this compound has demonstrated potent antihypertensive and organ-protective effects in preclinical models.[3]

Q2: What are the suggested starting doses for this compound in preclinical models?

A2: Specific preclinical dosage data for this compound is not extensively published. However, based on studies with other non-steroidal MRAs like finerenone (B607456) and esaxerenone, the following starting doses can be considered. It is crucial to perform dose-ranging studies to determine the optimal dose for your specific model and endpoint.

Table 1: Suggested Starting Doses for Non-Steroidal MRAs in Rodent Models

CompoundAnimal ModelSuggested Starting DoseRoute of AdministrationReference
FinerenoneRat (Diabetic, Hypertensive)10 mg/kg/dayOral gavage
FinerenoneMouse (Oxygen-Induced Retinopathy)5 mg/kg/dayIntraperitoneal
EsaxerenoneMouse (Diabetic)3 mg/kg/dayOral gavage

Q3: How should this compound be prepared for oral administration in animals?

A3: this compound is a poorly water-soluble compound. For oral administration in preclinical studies, it is recommended to formulate it as a suspension. Common vehicles for poorly soluble compounds in rodent studies include:

  • 0.5% Methyl Cellulose (B213188) (MC) or Carboxymethylcellulose (CMC): Often used as a suspending agent.

  • Polyethylene Glycol 400 (PEG 400): Can be used as a solvent or co-solvent.

  • Tween 80 (Polysorbate 80): A surfactant often added at low concentrations (e.g., 0.1-0.5%) to improve wetting and prevent aggregation of the test compound.

A combination, such as 0.5% CMC with 0.1% Tween 80 in water, is a common choice. It is essential to ensure the formulation is a homogenous suspension before each administration.

Q4: What are the key pharmacodynamic biomarkers to assess this compound's efficacy in preclinical models?

A4: The choice of biomarkers will depend on the disease model. For studies related to diabetic nephropathy and cardiorenal disease, the following markers are relevant:

  • Urinary Albumin-to-Creatinine Ratio (UACR): A key indicator of kidney damage.

  • Blood Urea Nitrogen (BUN) and Serum Creatinine: To assess overall kidney function.

  • Histopathology: Examination of kidney and heart tissue for fibrosis, inflammation, and hypertrophy.

  • Blood Pressure: In models where hypertension is a component.

Troubleshooting Guide

Problem 1: High variability in plasma drug exposure.

  • Possible Cause: Inconsistent formulation.

    • Solution: Ensure the suspension is homogenous before each dose. Use a consistent protocol for preparation, including sonication or vigorous vortexing. Prepare fresh formulations regularly.

  • Possible Cause: Inaccurate dosing.

    • Solution: Ensure accurate calibration of dosing equipment. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.

  • Possible Cause: Food effects.

    • Solution: While clinical studies in humans showed no significant food effect on this compound's pharmacokinetics, this may differ in animal models.[4][5] Standardize the feeding schedule of the animals relative to the time of dosing.

Problem 2: Signs of toxicity or adverse effects in animals.

  • Possible Cause: Dose is too high.

    • Solution: Reduce the dose. Conduct a dose-response study to identify the maximum tolerated dose (MTD).

  • Possible Cause: Hyperkalemia (elevated serum potassium). This is a known class effect of MR antagonists.

    • Solution:

      • Monitor serum potassium levels regularly, especially during the initial phase of treatment and after any dose increase.

      • Consider reducing the dose if hyperkalemia is observed.

      • Ensure the animal diet does not have excessively high potassium content.

  • Possible Cause: Vehicle toxicity.

    • Solution: Run a vehicle-only control group to assess any effects of the formulation itself. If the vehicle is suspected to cause toxicity, consider alternative formulations.

Problem 3: Lack of efficacy at the tested doses.

  • Possible Cause: Insufficient drug exposure.

    • Solution: Conduct a pharmacokinetic study to measure plasma concentrations of this compound. If exposure is low, consider increasing the dose or optimizing the formulation to improve bioavailability.

  • Possible Cause: Inappropriate animal model.

    • Solution: Ensure the chosen animal model is appropriate for studying the mechanism of action of an MR antagonist. The model should have an activated mineralocorticoid receptor pathway.

  • Possible Cause: Timing or duration of treatment is not optimal.

    • Solution: Consider initiating treatment at an earlier or later stage of the disease. The duration of the study may need to be extended to observe significant therapeutic effects.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

  • Formulation Preparation (Example):

    • Prepare a 0.5% (w/v) methyl cellulose (MC) solution in purified water.

    • Add 0.1% (v/v) Tween 80 to the MC solution and mix thoroughly.

    • Weigh the required amount of this compound and triturate it to a fine powder.

    • Gradually add the vehicle to the powder while triturating to create a homogenous suspension of the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a rat receiving 10 mL/kg).

    • Vortex the suspension vigorously before each animal is dosed.

  • Dosing Procedure:

    • Weigh the animal to determine the correct volume to administer.

    • Gently restrain the rat.

    • Use a proper-sized, ball-tipped gavage needle.

    • Insert the needle into the esophagus and gently advance it into the stomach.

    • Administer the suspension slowly.

    • Monitor the animal for any signs of distress after dosing.

Visualizations

apararenone_mechanism_of_action cluster_blood Bloodstream cluster_cell Target Cell (e.g., Kidney, Heart) Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Aldosterone_MR Aldosterone-MR Complex MR->Aldosterone_MR This compound This compound This compound->MR Blocks Nucleus Nucleus Aldosterone_MR->Nucleus Translocates to Gene_Transcription Gene Transcription (Pro-inflammatory, Pro-fibrotic) Nucleus->Gene_Transcription Initiates Cellular_Effects Cellular Effects (Inflammation, Fibrosis, etc.) Gene_Transcription->Cellular_Effects Leads to

Caption: Mechanism of action of this compound as a mineralocorticoid receptor antagonist.

preclinical_study_workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis Model_Selection Animal Model Selection (e.g., Diabetic Rat) Dose_Selection Dose Range Selection (Based on literature of similar compounds) Model_Selection->Dose_Selection Formulation Formulation Development (e.g., Suspension in MC/Tween 80) Dose_Selection->Formulation Dosing This compound Administration (e.g., Daily Oral Gavage) Formulation->Dosing Monitoring Regular Monitoring (Body weight, clinical signs) Dosing->Monitoring Sampling Biological Sampling (Blood, Urine) Dosing->Sampling Histo_Analysis Histopathology (Kidney, Heart) Dosing->Histo_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarkers, UACR) Monitoring->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Plasma drug levels) Sampling->PK_Analysis Sampling->PD_Analysis

Caption: General workflow for a preclinical study with this compound.

Caption: Logical troubleshooting workflow for preclinical studies.

References

Potential Apararenone interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for apararenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere in common biochemical assays. As a novel, non-steroidal mineralocorticoid receptor (MR) antagonist, understanding its behavior in experimental systems is crucial for generating accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly MT-3995) is a highly selective, non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2][3] Its mechanism of action is to block the binding of aldosterone (B195564) to the MR, thereby inhibiting the downstream signaling pathways that can lead to inflammation and fibrosis in cardiorenal diseases.[4] It is being investigated for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[1][5]

Q2: Has this compound been reported to interfere with specific biochemical assays?

A2: To date, there are no specific widespread reports in the scientific literature detailing direct interference of this compound in common biochemical assays. However, like any small molecule, it has the potential to interfere with certain assay formats. This guide provides a proactive approach to identifying and mitigating such potential interferences.

Q3: What are the physical and chemical properties of this compound that might be relevant to assay interference?

A3: Understanding the properties of this compound can help predict potential interactions. Key properties are summarized in the table below. Its solubility profile is important; it is soluble in DMSO but has low aqueous solubility, which could lead to precipitation in aqueous assay buffers if the final DMSO concentration is too high.[3][5][6][7]

Data Summary: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameN-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide[5][8]
Molecular FormulaC17H17FN2O4S[3][5][8]
Molecular Weight364.39 g/mol [2][3][5]
SolubilitySoluble in DMSO (≥ 100 mg/mL); sparingly soluble in DMSO (1-10 mg/ml); insoluble in water and ethanol.[3][5][6][7]
Ki for MR0.104 µM[2]

Troubleshooting Guide

This guide is intended to help researchers identify and resolve potential issues when using this compound in biochemical assays.

Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays

Potential Cause:

  • Compound Precipitation: this compound is sparingly soluble in aqueous solutions. If the final concentration of the DMSO vehicle is too low, or the concentration of this compound is too high, the compound may precipitate out of solution, leading to inconsistent effective concentrations.

  • Cytotoxicity: At high concentrations, this compound may exhibit off-target cytotoxic effects that could confound assay results (e.g., in assays measuring cell viability, proliferation, or metabolic activity).

Troubleshooting Steps:

  • Check for Precipitation:

    • Visually inspect the assay plate wells for any signs of precipitate after adding this compound.

    • Prepare a mock solution of this compound at the highest concentration used in your assay in the final assay buffer and observe for any cloudiness or precipitate over the time course of your experiment.

  • Optimize DMSO Concentration:

    • Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect your cells. A DMSO concentration of <0.5% is generally recommended.

  • Assess Cytotoxicity:

    • Run a standard cytotoxicity assay (e.g., MTT, LDH release) with the same concentrations of this compound and for the same duration as your main experiment to determine its cytotoxic threshold in your cell line.

Issue 2: Suspected Interference in Colorimetric or Fluorometric Assays

Potential Cause:

  • Spectral Interference: this compound may absorb light or fluoresce at the same wavelengths used for excitation or emission in your assay, leading to false positive or false negative results.

  • Chemical Interference: The chemical structure of this compound may directly react with assay reagents.

Troubleshooting Steps:

  • Run an Interference Control:

    • Prepare a control sample containing only the assay buffer, your detection reagents, and this compound at the highest concentration used in your experiment (without the analyte of interest).

    • Measure the signal from this control. A non-zero reading indicates potential interference.

  • Determine the Absorption Spectrum of this compound:

    • If you have access to a spectrophotometer, measure the absorbance spectrum of this compound in your assay buffer to identify any overlap with your assay's wavelengths.

  • Consult Assay Kit Manufacturer:

    • Contact the technical support for your assay kit to inquire about known interferences with compounds similar in structure to this compound.

Issue 3: Inconsistent Results in Immunoassays (e.g., ELISA, Western Blot)

Potential Cause:

  • Non-specific Binding: this compound may bind non-specifically to antibodies or other proteins in the assay, leading to altered signal.

  • Enzyme Inhibition/Activation: If the immunoassay uses an enzyme-based detection method (e.g., HRP, ALP), this compound could potentially inhibit or activate the enzyme.

Troubleshooting Steps:

  • Include a Compound-Only Control:

    • As with colorimetric assays, run a control with this compound in the absence of the analyte to check for non-specific signal generation.

  • Test for Enzyme Interference:

    • Run a separate experiment to test the effect of this compound on the activity of the detection enzyme used in your immunoassay.

  • Consider Alternative Detection Methods:

    • If interference is suspected, consider using an immunoassay with a different detection system (e.g., a fluorescent or chemiluminescent substrate instead of a colorimetric one).

Experimental Protocols

Protocol 1: General Assay Interference Test

This protocol can be adapted to test for this compound interference in a variety of colorimetric, fluorometric, and enzymatic assays.

Objective: To determine if this compound directly interferes with the signal generation of a given biochemical assay.

Materials:

  • This compound stock solution (in DMSO)

  • Assay buffer

  • All components of the biochemical assay kit (e.g., substrate, detection reagents)

  • Microplate reader (spectrophotometer or fluorometer)

Method:

  • Prepare a dilution series of this compound in assay buffer to match the concentrations that will be used in the actual experiment. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a multi-well plate, add the assay components as per the manufacturer's instructions, but omit the analyte or enzyme that the assay is designed to detect.

  • Add the this compound dilutions and the vehicle control to these "analyte-free" wells.

  • Incubate the plate for the same duration and under the same conditions as a standard experiment.

  • Read the plate at the appropriate wavelength(s).

  • Analysis: Compare the signal from the wells containing this compound to the vehicle control. A significant difference in signal indicates direct interference.

Visualizations

Mineralocorticoid_Receptor_Signaling_Pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds This compound This compound This compound->MR Blocks MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Conformational Change HSP Heat Shock Proteins HSP->MR Keeps inactive Cytoplasm Cytoplasm Nucleus Nucleus MRE Mineralocorticoid Response Element (MRE) Dimerization Dimerization MR_Aldo->Dimerization Dimerization->Nucleus Translocation Dimerization->MRE Binds to Transcription Gene Transcription MRE->Transcription Initiates Inflammation_Fibrosis Inflammation & Fibrosis Transcription->Inflammation_Fibrosis Leads to

Caption: Mineralocorticoid Receptor (MR) Signaling and this compound Inhibition.

Interference_Testing_Workflow Start Start: Suspected Assay Interference with this compound Prep_Controls Prepare Controls: 1. Vehicle (DMSO) Control 2. This compound in Assay Buffer (No Analyte) Start->Prep_Controls Run_Assay Run Assay According to Protocol Prep_Controls->Run_Assay Measure_Signal Measure Signal (Absorbance/Fluorescence) Run_Assay->Measure_Signal Compare Compare Signal: This compound vs. Vehicle Measure_Signal->Compare No_Interference Result: No Significant Difference => No Direct Interference Compare->No_Interference No Interference Result: Significant Difference => Direct Interference Detected Compare->Interference Yes Troubleshoot Proceed to Further Troubleshooting Interference->Troubleshoot

Caption: Experimental Workflow for Detecting Direct Assay Interference.

Troubleshooting_Decision_Tree Start Inconsistent/Unexpected Assay Results Check_Precipitation Check for Compound Precipitation Start->Check_Precipitation Yes_Precipitation Precipitate Observed Check_Precipitation->Yes_Precipitation Yes No_Precipitation No Precipitate Check_Precipitation->No_Precipitation No Action_Precipitation Lower this compound Conc. or Increase Final DMSO Conc. Yes_Precipitation->Action_Precipitation Check_Interference Run Direct Interference Test No_Precipitation->Check_Interference Yes_Interference Interference Detected Check_Interference->Yes_Interference Yes No_Interference No Interference Check_Interference->No_Interference No Action_Interference Consult Assay Manufacturer or Change Detection Method Yes_Interference->Action_Interference Check_Cytotoxicity Assess Cell Viability (for cell-based assays) No_Interference->Check_Cytotoxicity Yes_Cytotoxicity Cytotoxicity Observed Check_Cytotoxicity->Yes_Cytotoxicity Yes No_Cytotoxicity No Cytotoxicity Check_Cytotoxicity->No_Cytotoxicity No Action_Cytotoxicity Lower this compound Conc. to Non-toxic Range Yes_Cytotoxicity->Action_Cytotoxicity

Caption: Troubleshooting Decision Tree for this compound Assays.

References

Apararenone Technical Support Center: Experimental Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of Apararenone in aqueous solutions for experimental use. Due to the limited availability of specific data on this compound's aqueous stability and degradation pathways, this guide focuses on best practices for handling a compound with low aqueous solubility, troubleshooting common issues, and providing protocols to assess stability in your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO.[1][4][5] Ensure the compound is fully dissolved by vortexing or brief sonication.[6] Using fresh, anhydrous DMSO is advisable as moisture can reduce solubility.[2][7]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, long-term storage at -20°C is recommended, which can be stable for up to three years.[1][5] Once dissolved in a solvent such as DMSO, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (1 to 6 months).[1][5]

Q3: this compound precipitated when I diluted my DMSO stock into my aqueous experimental buffer. What should I do?

A3: This is a common issue for compounds with low aqueous solubility, often referred to as "crashing out." Several factors could be at play. First, ensure your final concentration does not exceed this compound's solubility limit in the aqueous medium.[4][6] To avoid this, you can perform a serial dilution of your stock solution in the pre-warmed (e.g., 37°C) aqueous buffer rather than a single large dilution.[4] Adding the stock solution dropwise while gently vortexing the buffer can also help.[4] Additionally, the final concentration of DMSO in your experiment should be kept as low as possible to avoid solvent effects on your assay, typically below 0.5%.[8]

Q4: Are there general strategies to improve the solubility of this compound in my aqueous-based in vitro assay?

A4: Yes, for compounds with low aqueous solubility, several formulation strategies can be considered. These include the use of co-solvents, surfactants, or cyclodextrins.[8] The choice of method will depend on the specifics of your experimental system and the tolerance of your cells or assay components to these additives. It is also important to consider the pH of your buffer, as the solubility of some compounds can be pH-dependent.[6]

Troubleshooting Guide

Q5: My this compound solution appears cloudy after dilution into my cell culture medium. What steps can I take?

A5: Cloudiness or turbidity is a sign of precipitation. Here’s a step-by-step approach to troubleshoot this issue:

  • Visually Confirm: First, ensure the precipitation occurred after the addition of your this compound stock solution.[6]

  • Check Concentrations: Verify that the final concentration of this compound and the percentage of DMSO are within acceptable limits for your experiment.[6][8]

  • Optimize Dilution: Try a stepwise serial dilution into pre-warmed media with rapid mixing.[8] This can prevent localized high concentrations that lead to precipitation.

  • Consider Media Components: Components in your media, such as salts and proteins in serum, can interact with the compound and affect its solubility.[6] If possible, you could test solubility in a simpler buffer first.

  • Perform a Solubility Test: It is highly recommended to determine the kinetic solubility of this compound in your specific cell culture medium before conducting your experiments. A protocol for this is provided below.

Q6: I am observing inconsistent results in my cell-based assay. Could this be related to this compound's solubility?

A6: Inconsistent results can indeed be a symptom of poor compound solubility. If this compound is precipitating in your assay, the actual concentration of the compound in solution will be lower and more variable than intended. This can lead to poor reproducibility. Microscopic examination of your culture wells for precipitates can be a helpful diagnostic step.[8] Ensuring a homogenous solution during your experiment is critical for reliable results.

Quantitative Data Summary

For easy reference, the following table summarizes the available quantitative data on this compound's solubility and storage conditions.

ParameterSolvent/ConditionValueSource
Solubility DMSO≥ 125 mg/mL (343.04 mM)[5]
DMSO73 mg/mL (200.33 mM)[2]
DMSO≥ 100 mg/mL[1]
DMSOSparingly soluble: 1-10 mg/mL
WaterInsoluble[2][7]
EthanolInsoluble[2][7]
Storage (Solid) -20°CUp to 3 years[1][5]
4°CUp to 2 years[5]
Storage (in Solvent) -80°CUp to 2 years[5]
-20°C1 to 6 months[1][5]

Experimental Protocols

Protocol: Kinetic Solubility Assay

This protocol describes a general method to determine the kinetic solubility of this compound in your specific aqueous buffer (e.g., PBS, cell culture medium).[9][10][11]

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer of interest, pre-warmed to the experimental temperature (e.g., 37°C)

  • 96-well microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure it is fully dissolved.

  • Serial Dilution: In the 96-well plate, perform a serial dilution of your DMSO stock solution.

  • Addition to Buffer: To another 96-well plate, add your pre-warmed aqueous buffer. Then, transfer a small, fixed volume of the serially diluted DMSO stock solutions to the corresponding wells of the buffer plate. The final DMSO concentration should be consistent across all wells and ideally below 1%.

  • Incubation: Incubate the plate at your desired experimental temperature for a set period (e.g., 1-2 hours), with gentle shaking.

  • Measurement: After incubation, measure the turbidity of each well using a nephelometer (light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

The following diagrams illustrate key workflows for handling this compound.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw a Single Aliquot dilute Perform Serial Dilution into Buffer thaw->dilute warm_buffer Pre-warm Aqueous Buffer to 37°C warm_buffer->dilute incubate Incubate with Cells/Assay Components dilute->incubate

This compound Experimental Workflow

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Precipitation Observed After Diluting this compound Stock? check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO % > 0.5%? check_conc->check_dmso No sol_conc Lower the final concentration check_conc->sol_conc Yes check_dilution Was the dilution rapid? check_dmso->check_dilution No sol_dmso Reduce final DMSO concentration check_dmso->sol_dmso Yes check_temp Was the buffer cold? check_dilution->check_temp No sol_dilution Use serial dilution with rapid mixing check_dilution->sol_dilution Yes sol_temp Use pre-warmed buffer check_temp->sol_temp Yes

Troubleshooting this compound Precipitation

References

Technical Support Center: Overcoming Apararenone Delivery Challenges in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of apararenone in animal models.

Frequently Asked Questions (FAQs)

Q1: this compound has poor aqueous solubility. How can I formulate it for oral administration in rodents?

A1: Due to its low water solubility, this compound requires a suspension formulation for oral gavage. A common and effective approach is to prepare a suspension in a vehicle such as 0.5% w/v methylcellulose (B11928114) or a combination of solvents like DMSO, PEG400, and Tween 80 in saline. It is crucial to ensure the suspension is homogenous to guarantee consistent dosing.

Q2: I am observing high variability in my pharmacokinetic data between animals. What could be the cause?

A2: High variability in exposure after oral dosing of a poorly soluble compound like this compound can stem from several factors:

  • Inconsistent Formulation: The compound may be settling in the vehicle. Ensure the suspension is thoroughly mixed before each administration.

  • Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing or stress-related physiological changes affecting absorption. Ensure all personnel are properly trained.

  • Physiological Differences: Food in the stomach can significantly impact the absorption of some drugs. Standardizing the fasting period for all animals before dosing can help reduce variability.

Q3: Can I administer this compound via intravenous (IV) injection?

A3: While oral administration is more common for preclinical efficacy studies of orally intended drugs, IV administration can be performed for pharmacokinetic studies to determine absolute bioavailability. Due to its poor aqueous solubility, this compound would need to be dissolved in a vehicle suitable for IV injection, which may include co-solvents and surfactants. Careful consideration of the tolerability of the chosen vehicle is essential to avoid adverse reactions.

Q4: What are the expected pharmacokinetic properties of this compound in animal models?

Data Presentation: Illustrative Pharmacokinetic Parameters of a Non-Steroidal MRA in Rats

The following table summarizes representative pharmacokinetic parameters for a non-steroidal MRA after oral administration in rats. This data is intended to provide a general understanding of the expected pharmacokinetic profile.

ParameterValueUnit
Dose 10mg/kg
Cmax 1.5µg/mL
Tmax 2.0h
AUC (0-t) 8.5µg*h/mL
Bioavailability ~20%

Note: This data is illustrative and based on a similar non-steroidal MRA, not this compound.

Experimental Protocols

Protocol for Preparation and Administration of an this compound Suspension via Oral Gavage in Rats

This protocol details the preparation of a 10 mg/mL this compound suspension in 0.5% methylcellulose and its administration to rats.

Materials:

  • This compound powder

  • Methylcellulose (0.5% w/v) in sterile water

  • Sterile water

  • Weighing balance

  • Mortar and pestle

  • Spatula

  • Glass beaker

  • Magnetic stirrer and stir bar

  • 1 mL syringes

  • 18-gauge, 2-inch stainless steel gavage needles with a ball tip

  • Rat scale

Procedure:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Heat approximately one-third of the required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder while stirring vigorously to ensure it is wetted.

    • Once dispersed, add the remaining two-thirds of the volume as cold sterile water to facilitate dissolution.

    • Continue stirring in a cold water bath until the solution is clear and viscous.

  • This compound Suspension Preparation (10 mg/mL):

    • Calculate the required amount of this compound and vehicle for the number of animals to be dosed, including a slight overage.

    • Weigh the calculated amount of this compound powder.

    • If necessary, use a mortar and pestle to gently grind the powder to a fine consistency.

    • Transfer the powder to the glass beaker.

    • Add a small volume of the 0.5% methylcellulose vehicle to the powder and triturate with a spatula to form a smooth, uniform paste.

    • Place the beaker on a magnetic stirrer and, while stirring, slowly add the remaining vehicle to the desired final volume.

    • Continue stirring to ensure a homogenous suspension.

  • Oral Gavage Administration:

    • Weigh each rat to determine the precise dosing volume (e.g., for a 10 mg/kg dose in a 250g rat, the volume of a 10 mg/mL suspension would be 0.25 mL).

    • Gently restrain the rat.

    • Measure the correct length for gavage needle insertion by holding it alongside the rat from the tip of the nose to the last rib.

    • Thoroughly re-suspend the this compound formulation immediately before drawing it into the syringe.

    • Draw the calculated volume into the 1 mL syringe fitted with the gavage needle.

    • With the rat securely restrained, gently insert the gavage needle into the mouth, advancing it along the palate into the esophagus to the pre-measured depth.

    • Administer the suspension smoothly.

    • Withdraw the needle gently.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Visualizations

Signaling Pathway of the Mineralocorticoid Receptor

MR_Signaling_Pathway Mineralocorticoid Receptor (MR) Signaling Pathway cluster_cytoplasm Cytoplasm Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins (HSP) MR->HSP Dissociates from Dimerization Dimerization MR->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to MRE Mineralocorticoid Response Element (MRE) Nucleus->MRE Binds to Transcription Gene Transcription MRE->Transcription Initiates Proteins Effector Proteins (e.g., ENaC, SGK1) Transcription->Proteins Leads to synthesis of Response Physiological Response (Na+ reabsorption, K+ secretion) Proteins->Response This compound This compound (Antagonist) This compound->MR Blocks

Caption: The mineralocorticoid receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Oral Gavage of this compound Suspension

Oral_Gavage_Workflow Workflow for Oral Gavage of this compound Suspension start Start prep_vehicle Prepare 0.5% Methylcellulose Vehicle start->prep_vehicle make_paste Create Homogenous Paste with Vehicle prep_vehicle->make_paste weigh_apara Weigh this compound weigh_apara->make_paste add_vehicle Gradually Add Remaining Vehicle with Continuous Stirring make_paste->add_vehicle weigh_animal Weigh Animal add_vehicle->weigh_animal calc_dose Calculate Dosing Volume weigh_animal->calc_dose draw_dose Draw Suspension into Syringe calc_dose->draw_dose administer Administer via Oral Gavage draw_dose->administer monitor Monitor Animal administer->monitor end End monitor->end

Caption: A step-by-step workflow for the preparation and oral administration of an this compound suspension.

Navigating Unexpected Findings in Apararenone Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for interpreting unforeseen results in studies involving Apararenone (MT-3995), a novel non-steroidal mineralocorticoid receptor (MR) antagonist. This compound is under investigation for its potential therapeutic benefits in conditions such as diabetic nephropathy and non-alcoholic steatohepatitis.[1] As with any investigational compound, understanding and troubleshooting unexpected experimental outcomes is crucial for accurate data interpretation and future research directions.

This resource offers a series of frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues that may arise during your research with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in estimated Glomerular Filtration Rate (eGFR) in our this compound-treated group. Is this an expected finding?

A1: Yes, a transient and generally not clinically significant decrease in eGFR can be an expected finding with this compound treatment. In a Phase 2 study involving patients with diabetic nephropathy, a tendency for eGFR to decrease was observed.[2][3] This is a known class effect of mineralocorticoid receptor antagonists (MRAs) and is thought to be related to hemodynamic changes in the kidney, similar to what is seen with renin-angiotensin-aldosterone system (RAAS) inhibitors.

Troubleshooting Guide:

  • Assess the magnitude of the decrease: A small, initial dip in eGFR that stabilizes over time may be anticipated.

  • Monitor renal function closely: Regular monitoring of eGFR and serum creatinine (B1669602) is essential, especially during the initial phases of treatment and after any dose adjustments.

  • Evaluate concomitant medications: The use of other medications affecting renal hemodynamics, such as NSAIDs or diuretics, should be carefully reviewed.

  • Consider baseline renal function: Patients with lower baseline eGFR may be more susceptible to fluctuations. The Phase 2 trial included patients with an eGFR of ≥30 mL/min/1.73 m².[4]

Q2: Our study subjects are showing an increase in serum potassium levels after starting this compound. What is the expected range of this increase, and when should we be concerned?

A2: An increase in serum potassium is an anticipated pharmacodynamic effect of MR antagonism. This compound, by blocking the action of aldosterone (B195564), can reduce potassium excretion in the kidneys. Phase 2 clinical trial data for this compound showed a tendency for serum potassium to increase, though these changes were not deemed clinically significant.[2][3]

Data from Phase 2 Study (52 Weeks)[3]:

Treatment GroupMean Change from Baseline in Serum Potassium (mmol/L)95% Confidence Interval
This compound 2.5 mg0.140.06, 0.22
This compound 5 mg0.180.1, 0.26
This compound 10 mg0.250.16, 0.33

Troubleshooting Guide:

  • Establish a monitoring protocol: The clinical trial protocol for this compound in diabetic nephropathy (NCT02517320) specified exclusion criteria based on baseline serum potassium levels (e.g., >4.7 mmol/L for patients with eGFR of 30-59 mL/min/1.73m² and >5.0 mmol/L for those with eGFR ≥60 mL/min/1.73m²).[4] A similar monitoring plan should be in place for your studies.

  • Review dietary potassium intake: Counsel subjects on maintaining a consistent and appropriate dietary potassium intake.

  • Check for interacting medications: Concomitant use of potassium supplements, ACE inhibitors, ARBs, or certain diuretics can exacerbate hyperkalemia.

  • Define action thresholds: Establish clear thresholds for dose reduction or discontinuation based on serum potassium levels, in line with clinical guidelines for managing hyperkalemia.

Q3: We have noted a dose-dependent increase in the incidence of adverse events in our study. What specific adverse events have been reported in clinical trials?

A3: The Phase 2 study of this compound in patients with diabetic nephropathy did report that the incidence of adverse events (AEs) increased with the dose, while the incidence of adverse drug reactions (ADRs) did not show a clear dose-dependency.[2][3]

Incidence of Adverse Events (AEs) and Adverse Drug Reactions (ADRs) in Phase 2 Study (24 Weeks)[3]:

Placebo (n=73)This compound 2.5 mg (n=73)This compound 5 mg (n=74)This compound 10 mg (n=73)
AEs (%) 46.649.351.460.3
ADRs (%) 1.46.86.86.8

It is important to note that the overall incidence of ADRs was low and comparable across the this compound dosage groups. For specific adverse events, researchers should meticulously record all occurrences and compare them against the expected safety profile.

Experimental Protocols

Key Methodologies from the this compound Phase 2 Study in Diabetic Nephropathy (NCT02517320)[3][4]:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

  • Patient Population: Patients with type 2 diabetes mellitus, aged 20-75 years, with an eGFR ≥ 30 mL/min/1.73 m² and a urine albumin-to-creatinine ratio (UACR) between 50 and 300 mg/gCr.

  • Intervention: Once-daily oral administration of this compound (2.5 mg, 5 mg, or 10 mg) or placebo.

  • Primary Efficacy Endpoint: Percent change in UACR from baseline to week 24.

  • Safety Monitoring: Included regular assessments of eGFR, serum potassium, and the incidence of adverse events and adverse drug reactions.

Visualizing the Mechanism of Action

To understand the biological context of this compound's effects, it is essential to visualize its target pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds and Activates This compound This compound This compound->MR Binds and Blocks HSP Heat Shock Proteins MR->HSP Dissociates from MR_dimer Activated MR Dimer MR->MR_dimer Translocation & Dimerization MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds to Apararenone_effect This compound blocks these downstream effects Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis (e.g., ENaC, Na+/K+ pump) Gene_Transcription->Protein_Synthesis Na_reabsorption Increased Sodium and Water Reabsorption Protein_Synthesis->Na_reabsorption Leads to K_excretion Increased Potassium Excretion Protein_Synthesis->K_excretion Leads to Fibrosis_Inflammation Fibrosis and Inflammation Protein_Synthesis->Fibrosis_Inflammation Leads to

Caption: Mineralocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action.

This diagram illustrates how aldosterone activates the mineralocorticoid receptor, leading to downstream effects on gene transcription. This compound acts as a competitive antagonist, blocking this activation and its subsequent physiological consequences.

Experimental Workflow for Investigating Unexpected Renal Function Changes

For researchers observing unexpected changes in renal parameters, a structured workflow can help in elucidating the cause.

G start Unexpected Change in eGFR or Serum K+ confirm Confirm with Repeat Measurement start->confirm review_protocol Review Study Protocol and Subject Records confirm->review_protocol assess_meds Assess Concomitant Medications review_protocol->assess_meds assess_diet Evaluate Dietary Potassium Intake review_protocol->assess_diet check_baseline Analyze Baseline Characteristics review_protocol->check_baseline dose_response Evaluate Dose-Response Relationship assess_meds->dose_response assess_diet->dose_response check_baseline->dose_response compare_placebo Compare with Placebo/Control Group dose_response->compare_placebo report Report Findings to Safety Monitoring Board compare_placebo->report

Caption: Troubleshooting Workflow for Unexpected Renal Biomarker Changes.

This workflow provides a logical sequence of steps for investigating unexpected alterations in eGFR or serum potassium during this compound studies. By systematically evaluating potential contributing factors, researchers can better interpret the observed effects.

References

Technical Support Center: Minimizing Variability in Apararenone Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in animal experiments involving Apararenone (MT-3995). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (MT-3995) is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist.[1] Its primary mechanism of action is to block the binding of aldosterone (B195564) to the MR, thereby inhibiting the downstream signaling pathways that contribute to sodium and water retention, inflammation, and fibrosis in various tissues, including the kidneys and heart.[1]

Q2: What are the most common animal models used for studying the efficacy of this compound?

A2: The most relevant animal models for this compound research align with its therapeutic targets. These include:

  • Primary Aldosteronism Rat Model: This model is induced by unilateral nephrectomy followed by continuous aldosterone infusion. It is used to evaluate the antihypertensive and organ-protective effects of this compound.[1]

  • Diabetic Nephropathy Models: Various rodent models of type 1 and type 2 diabetes are used to assess this compound's potential to reduce albuminuria and prevent kidney damage. These can include streptozotocin (B1681764) (STZ)-induced diabetic rats and genetic models like the db/db mouse.

Q3: What are the key sources of variability in animal experiments with this compound?

A3: Variability in animal studies can arise from several factors, including:

  • Animal-related factors: Genetic background, age, sex, and health status of the animals.

  • Environmental factors: Housing conditions (temperature, light cycle, cage density), diet, and handling stress.[2]

  • Experimental procedures: Inconsistent surgical techniques (e.g., uninephrectomy), dosing errors, and variability in blood pressure measurement.

  • Drug formulation and administration: Poor solubility and inconsistent bioavailability of the test compound.

Q4: How can I minimize variability in my this compound animal studies?

A4: To minimize variability, it is crucial to implement rigorous experimental design and standardized procedures. Key strategies include:

  • Randomization: Randomly assign animals to treatment groups to avoid selection bias.

  • Blinding: Whenever possible, the investigators assessing the outcomes should be blinded to the treatment groups.

  • Control Groups: Always include appropriate control groups (e.g., vehicle control, sham-operated) to provide a baseline for comparison.

  • Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all experimental procedures, including animal handling, surgery, drug administration, and data collection.

  • Acclimatization: Allow animals sufficient time to acclimate to the facility and their housing conditions before starting the experiment.

Troubleshooting Guides

Issue 1: High Variability in Blood Pressure Readings
Potential Cause Troubleshooting Steps
Incorrect tail-cuff size or placementEnsure the cuff is the appropriate size for the rat's tail and is placed consistently at the base of the tail.
Animal stress and movementAcclimatize the animals to the restraint device and the measurement procedure over several days before recording data.[3] Maintain a quiet and calm environment during measurements.
Inconsistent warming of the tailMaintain a consistent tail temperature to ensure stable blood flow. This can be achieved using a warming chamber or a targeted heat lamp.[4]
Operator variabilityEnsure all personnel performing blood pressure measurements are trained on the standardized protocol.
Issue 2: Hyperkalemia (Elevated Serum Potassium)
Potential Cause Troubleshooting Steps
Mechanism-based effect of MR antagonismMineralocorticoid receptor antagonists can decrease potassium excretion. Monitor serum potassium levels regularly throughout the study.
Renal impairment in the animal modelThe risk of hyperkalemia is increased in animals with pre-existing kidney disease. Consider using a lower dose of this compound in these models and monitor renal function closely.
DehydrationEnsure animals have free access to drinking water. Dehydration can exacerbate hyperkalemia.
Issue 3: Poor or Variable Oral Bioavailability of this compound
Potential Cause Troubleshooting Steps
Poor aqueous solubility of this compoundConduct solubility screening in various pharmaceutically acceptable vehicles. Consider using co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) to improve solubility.
Precipitation of the compound in the gastrointestinal tractFormulate this compound as a suspension or in a lipid-based delivery system to improve in vivo dissolution.
Inconsistent food intake affecting absorptionStandardize the feeding schedule and consider whether to dose in a fasted or fed state, as food can affect the absorption of some drugs.

Data Presentation

The following tables summarize clinical data for this compound, which can provide insights into expected outcomes in well-controlled animal studies. Note: This is human clinical trial data, as comprehensive preclinical data tables are not publicly available.

Table 1: Effect of this compound on Urinary Albumin-to-Creatinine Ratio (UACR) in Patients with Diabetic Nephropathy

Treatment GroupNBaseline UACR (mg/gCr) (Geometric Mean)% Change from Baseline at Week 24 (Geometric Mean)
Placebo73145.4+13.7%
This compound 2.5 mg73150.2-37.1%
This compound 5 mg74148.9-49.2%
This compound 10 mg73155.1-53.5%

Data from a Phase 2, randomized, double-blind, placebo-controlled study in patients with diabetic nephropathy.[5]

Table 2: Effect of this compound on Serum Potassium Levels in Patients with Diabetic Nephropathy

Treatment GroupNBaseline Serum Potassium (mmol/L) (Mean ± SD)Change from Baseline at Week 52 (Mean)
This compound 2.5 mg734.4 ± 0.4+0.14 mmol/L
This compound 5 mg744.4 ± 0.4+0.18 mmol/L
This compound 10 mg734.4 ± 0.4+0.25 mmol/L

Data from the open-label extension phase of a study in patients with diabetic nephropathy.[5]

Experimental Protocols

Key Experiment: Aldosterone-Induced Hypertension and Renal Injury in Uninephrectomized Rats

1. Animal Model and Preparation:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week prior to surgery.

  • Uninephrectomy:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Make a flank incision to expose the left kidney.

    • Ligate the renal artery, vein, and ureter with surgical silk.

    • Excise the left kidney.

    • Close the muscle and skin layers with sutures.

    • Administer post-operative analgesics as per approved protocol.

    • Allow a one-week recovery period.

2. Induction of Hypertension:

  • Following the recovery period, implant a subcutaneous osmotic minipump for the continuous infusion of aldosterone (e.g., 0.75 µ g/hour ) for 4 weeks.

  • Provide 1% NaCl solution as drinking water to potentiate the hypertensive effects.

3. This compound Administration:

  • Prepare the this compound formulation. For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose.

  • Administer this compound or vehicle daily by oral gavage at the desired doses.

4. Key Measurements and Endpoints:

  • Blood Pressure: Measure systolic blood pressure weekly using the tail-cuff method in conscious, restrained rats.[1]

  • Urine Collection: House rats in metabolic cages to collect 24-hour urine samples at baseline and at the end of the study to measure urinary albumin and creatinine (B1669602).

  • Serum Analysis: At the end of the study, collect blood samples to measure serum creatinine and potassium levels.

  • Tissue Collection and Analysis: Euthanize the animals and harvest the remaining kidney and heart. A portion of the tissue can be fixed in formalin for histological analysis (e.g., H&E, Masson's trichrome staining for fibrosis) and the remainder can be snap-frozen for molecular analysis (e.g., gene expression of inflammatory and fibrotic markers).

Mandatory Visualizations

Apararenone_Experimental_Workflow cluster_preparation Phase 1: Animal Preparation cluster_induction Phase 2: Disease Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis acclimatization Acclimatization (1 week) uninephrectomy Unilateral Nephrectomy acclimatization->uninephrectomy recovery Recovery (1 week) uninephrectomy->recovery aldosterone Aldosterone Infusion (Osmotic Minipump) recovery->aldosterone nacl 1% NaCl Drinking Water recovery->nacl This compound This compound Administration (Oral Gavage) aldosterone->this compound vehicle Vehicle Control aldosterone->vehicle nacl->this compound nacl->vehicle bp Blood Pressure Measurement (Weekly) This compound->bp urine 24h Urine Collection (UACR) This compound->urine serum Serum Analysis (Creatinine, K+) This compound->serum tissue Tissue Histology & Molecular Analysis This compound->tissue vehicle->bp vehicle->urine vehicle->serum vehicle->tissue

Caption: Experimental workflow for the aldosterone-induced hypertension rat model.

Mineralocorticoid_Receptor_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus aldosterone Aldosterone mr Mineralocorticoid Receptor (MR) aldosterone->mr Binds hsp Heat Shock Proteins mr->hsp Dissociates from mr_dimer MR Dimer mr->mr_dimer Translocates & Dimerizes This compound This compound This compound->mr Blocks hre Hormone Response Element (HRE) mr_dimer->hre Binds to gene_transcription Gene Transcription hre->gene_transcription Initiates proinflammatory Pro-inflammatory & Pro-fibrotic Genes gene_transcription->proinflammatory Upregulates

References

Validation & Comparative

Apararenone and Spironolactone in Renal Injury: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Apararenone, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), demonstrates a more selective receptor binding profile compared to the traditional steroidal MRA, spironolactone (B1682167). Preclinical evidence suggests both agents offer protective effects in models of renal injury, though direct head-to-head comparative studies in the same renal injury model are not yet available. This guide provides an objective comparison based on existing preclinical and clinical data.

Executive Summary

This compound distinguishes itself from spironolactone primarily through its higher selectivity for the mineralocorticoid receptor (MR), with significantly less affinity for androgen, progesterone, and glucocorticoid receptors.[1] This enhanced selectivity is anticipated to translate into a more favorable side-effect profile, mitigating the endocrine-related adverse effects commonly associated with spironolactone.[2] While preclinical studies highlight the efficacy of both agents in reducing markers of renal damage, the absence of direct comparative preclinical trials necessitates an indirect assessment of their performance. This compound has demonstrated potent antihypertensive and organ-protective effects in a rat model of primary aldosteronism, surpassing the second-generation steroidal MRA, eplerenone.[3] Spironolactone, on the other hand, has a more extensive body of preclinical evidence across various renal injury models, consistently showing reductions in renal fibrosis, glomerulosclerosis, and inflammation.[4][5][6]

Data Presentation

Table 1: In Vitro Receptor Selectivity Profile
ReceptorThis compound (IC50, µmol/L)Spironolactone (IC50, µmol/L)
Mineralocorticoid0.280.01
Androgen>1000.05 - 6.05
Progesterone>1000.05 - 6.05
Glucocorticoid>1000.05 - 6.05
Estrogen>100>100

Source:[1]

Table 2: Preclinical Efficacy of this compound in a Primary Aldosteronism Rat Model
ParameterModelTreatmentOutcome
Blood PressureAldosterone-infused uninephrectomized ratsThis compoundMore potent antihypertensive effect than eplerenone
Organ ProtectionAldosterone-infused uninephrectomized ratsThis compoundMore potent organ-protective activity than eplerenone

Source:[3]

Table 3: Preclinical Efficacy of Spironolactone in Various Renal Injury Models
ParameterModelTreatmentOutcome
Renal Cortical FibrosisHypertensive Cyp1a1Ren2 ratsSpironolactone (human equivalent dose 50 mg/day) for 4 weeksSignificant reduction in renal cortical fibrosis (1.5 ± 0.8% vs. 2.5 ± 0.9% in hypertensive controls, p < .05)[4]
GlomerulosclerosisHypertensive Cyp1a1Ren2 ratsSpironolactone (human equivalent dose 50 mg/day) for 4 weeksSignificant decrease in glomerulosclerosis[4]
Macrophage InfiltrationHypertensive Cyp1a1Ren2 rats with Myocardial InfarctionSpironolactoneDiminished macrophage infiltration in the kidney (p<0.01)[5]
Myofibroblast InfiltrationHypertensive Cyp1a1Ren2 rats with Myocardial InfarctionSpironolactoneDiminished myofibroblast infiltration in the kidney (p<0.05)[5]
Renal FibrosisUnilateral Ureteral Obstruction (UUO) in miceSpironolactone (50 mg/kg/daily) for 2 weeksSignificantly reduced renal fibrosis compared to vehicle[7]
Urinary Albumin ExcretionType II Diabetic Otsuka Long-Evans Tokushima Fatty ratsSpironolactone (20 mg/kg/day) for 8 monthsSignificantly decreased urinary albumin excretion[6]
GlomerulosclerosisType II Diabetic Otsuka Long-Evans Tokushima Fatty ratsSpironolactone (20 mg/kg/day) for 8 monthsAmelioration of glomerulosclerosis[6]

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model of Renal Fibrosis
  • Animal Model: Spontaneously Hypertensive Rats (SHR).

  • Experimental Groups: Control group, SHR group, and SHR group treated with spironolactone (20 mg/kg/day).

  • Drug Administration: Spironolactone administered to the treatment group.

  • Duration: Not specified in the provided abstract.

  • Key Parameters Measured: Renal function, serum potassium, estradiol, testosterone, plasma aldosterone (B195564) levels, autophagy indicators (LC3 and p62), and NLRP3 inflammasome-related proteins (NLRP3, Caspase-1, IL-1β, and IL-18). Macrophage polarization and T cell and dendritic cell populations were also assessed.

  • Source: [8]

Unilateral Ureteral Obstruction (UUO) Model
  • Animal Model: 8 to 10-week-old male C57BL/6 mice.

  • Surgical Procedure: Complete unilateral ureteral obstruction was created by ligating the right ureter.

  • Experimental Groups: A group receiving spironolactone (50 mg/kg/daily) and a vehicle control group (1% dimethyl sulfoxide).

  • Drug Administration: Daily subcutaneous injections for 1 to 2 weeks.

  • Assessment of Renal Fibrosis: Measured by trichrome staining and type I collagen deposition in the kidney.

  • Source: [7]

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Therapeutic Intervention Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR MR_HSP90 MR-HSP90 Complex MR->MR_HSP90 HSP90 HSP90 HSP90->MR_HSP90 MR_Aldo Aldosterone-MR Complex MR_HSP90->MR_Aldo Aldosterone binding MR_Aldo_dimer Dimerized Aldosterone-MR MR_Aldo->MR_Aldo_dimer Translocation & Dimerization MRE Mineralocorticoid Response Element (MRE) MR_Aldo_dimer->MRE Gene_Transcription Gene Transcription MRE->Gene_Transcription Proinflammatory_Fibrotic_Genes Pro-inflammatory & Pro-fibrotic Genes Gene_Transcription->Proinflammatory_Fibrotic_Genes Renal_Injury Renal Injury & Fibrosis Proinflammatory_Fibrotic_Genes->Renal_Injury This compound This compound (Non-steroidal MRA) This compound->MR Inhibition Spironolactone Spironolactone (Steroidal MRA) Spironolactone->MR Inhibition

Caption: Mineralocorticoid Receptor Signaling Pathway and MRA Inhibition.

G start Induction of Renal Injury Model (e.g., UUO, Hypertensive Rat) randomization Randomization of Animals start->randomization treatment_groups Treatment Groups: - Vehicle Control - this compound - Spironolactone randomization->treatment_groups drug_administration Daily Drug Administration (Specified Dose & Route) treatment_groups->drug_administration monitoring Monitoring of Physiological Parameters (e.g., Blood Pressure, Albuminuria) drug_administration->monitoring termination Euthanasia & Tissue Collection (After Defined Study Period) monitoring->termination analysis Analysis of Renal Tissue: - Histology (Fibrosis, Glomerulosclerosis) - Immunohistochemistry (Inflammatory Markers) - Gene Expression (Pro-fibrotic genes) termination->analysis data_comparison Comparison of Outcomes between Treatment Groups analysis->data_comparison

References

Comparative Efficacy of Apararenone and Finerenone in Diabetic Kidney Disease: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Apararenone and finerenone (B607456), both non-steroidal mineralocorticoid receptor antagonists (MRAs), represent a significant advancement in the management of diabetic kidney disease (DKD). While direct head-to-head clinical trial data is not yet available, this guide provides a comprehensive comparison of their efficacy, mechanism of action, and safety profiles based on current preclinical and clinical evidence.

Finerenone is a non-steroidal, selective MRA with proven anti-inflammatory and anti-fibrotic effects.[1] It has demonstrated efficacy in reducing the risk of kidney disease progression and cardiovascular events in large-scale phase 3 clinical trials.[2] this compound is another novel, selective, long-acting non-steroidal MRA currently in clinical development for diabetic nephropathy.[3][4] Preclinical data and phase 2 trial results suggest its potential for significant renal protection.[3][5]

Mechanism of Action: Targeting the Mineralocorticoid Receptor

Both this compound and finerenone exert their therapeutic effects by selectively blocking the mineralocorticoid receptor (MR). Overactivation of the MR, driven by aldosterone (B195564) and other factors, contributes to inflammation, fibrosis, and subsequent organ damage in the kidneys and cardiovascular system.[8]

Unlike traditional steroidal MRAs (e.g., spironolactone, eplerenone), which can be associated with hormonal side effects, non-steroidal MRAs like this compound and finerenone exhibit high selectivity for the MR.[8]

Finerenone acts as a "bulky" antagonist, binding to the MR in a way that inhibits the recruitment of transcriptional cofactors responsible for the expression of pro-inflammatory and pro-fibrotic genes.[8] Preclinical studies have shown that finerenone effectively suppresses markers of tubular injury and reduces oxidative stress in the kidneys.[1]

This compound also functions as a highly selective MRA.[9] Preclinical and phase 1 studies have confirmed its mechanism of action through the suppression of the fludrocortisone-induced decrease in the urinary sodium-to-potassium ion ratio.[4][10]

cluster_0 Upstream Signaling cluster_1 Cellular Response RAAS Renin-Angiotensin- Aldosterone System (RAAS) Activation Aldosterone Aldosterone RAAS->Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Gene Gene Transcription MR->Gene Activates Inflammation Inflammation Gene->Inflammation Fibrosis Fibrosis Gene->Fibrosis Drugs This compound or Finerenone Drugs->MR Blocks cluster_0 Patient Screening & Randomization cluster_2 Follow-up & Outcome Assessment Screening Screening of Patients with Diabetic Kidney Disease Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Apararenone_Arm This compound (Dose Titration) Randomization->Apararenone_Arm Finerenone_Arm Finerenone (Dose Titration) Randomization->Finerenone_Arm Placebo_Arm Placebo Randomization->Placebo_Arm FollowUp Follow-up Period Apararenone_Arm->FollowUp Finerenone_Arm->FollowUp Placebo_Arm->FollowUp Efficacy Efficacy Outcome Assessment (e.g., UACR, eGFR, CV events) FollowUp->Efficacy Safety Safety Assessment (e.g., Serum Potassium, Adverse Events) FollowUp->Safety

References

Head-to-head comparison of nonsteroidal MRAs in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head In Vitro Comparison of Nonsteroidal Mineralocorticoid Receptor Antagonists

This guide provides a detailed in vitro comparison of emerging nonsteroidal mineralocorticoid receptor antagonists (MRAs), including finerenone, esaxerenone, and apararenone. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the performance of these compounds.

Quantitative Performance Comparison

The following table summarizes key in vitro performance indicators for finerenone, esaxerenone, and this compound, alongside the steroidal MRAs spironolactone (B1682167) and eplerenone (B1671536) for reference. Data has been compiled from various preclinical in vitro studies.

ParameterFinerenoneEsaxerenoneThis compoundSpironolactoneEplerenoneReference(s)
MR Affinity (IC50, nM) 183.7<50 (Ki)24, 66970, 990[1][2][3][4][5]
Glucocorticoid Receptor (GR) Affinity (IC50, nM) >10,000>1000-fold selectivity vs MRHigh Selectivity240022,000[2][3]
Androgen Receptor (AR) Affinity (IC50, nM) >10,000>1000-fold selectivity vs MRHigh Selectivity77>10,000[4]
Progesterone Receptor (PR) Affinity (IC50, nM) >10,000>1000-fold selectivity vs MRHigh Selectivity>10,000>10,000[4]
Receptor Selectivity (MR vs. GR, AR, PR) >500-fold>1000-foldHighly SelectiveLess SelectiveHighly Selective[2][4]
Co-factor Recruitment Potent inhibitor of coactivator recruitmentFull antagonistNot ReportedPartial agonist/antagonistAntagonist[6][7]

Signaling Pathway

The diagram below illustrates the signaling pathway of the mineralocorticoid receptor (MR) and the mechanism of action of nonsteroidal MRAs.

Mineralocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP90 Complex Aldosterone->MR_HSP Binds MR_Ligand Active MR MR_HSP->MR_Ligand HSP90 Dissociation Nonsteroidal_MRA Nonsteroidal MRA Nonsteroidal_MRA->MR_HSP Blocks Binding Dimerization Dimerization MR_Ligand->Dimerization MR_Dimer MR Dimer Dimerization->MR_Dimer Translocation MRE Mineralocorticoid Response Element (MRE) MR_Dimer->MRE Binds to Coactivators Coactivators MRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Proinflammatory_Profibrotic_Genes Pro-inflammatory & Pro-fibrotic Genes Transcription->Proinflammatory_Profibrotic_Genes

MR Signaling and Nonsteroidal MRA Inhibition

Experimental Protocols & Workflows

Detailed methodologies for key in vitro assays used to characterize nonsteroidal MRAs are provided below.

Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Radioligand Displacement Assay Workflow

Protocol:

  • Preparation of Receptor Source: Membranes from cells overexpressing the human mineralocorticoid receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled MR agonist (e.g., [³H]-aldosterone) and varying concentrations of the test nonsteroidal MRA.

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Reporter Gene Assay (Transactivation Assay)

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the mineralocorticoid receptor.

Workflow:

Reporter Gene Assay Workflow

Protocol:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured and co-transfected with a plasmid encoding the full-length human MR and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter (containing MREs). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment: After transfection, cells are treated with a fixed concentration of an MR agonist (e.g., aldosterone) to stimulate receptor activity, along with a range of concentrations of the test nonsteroidal MRA.

  • Incubation: Cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The inhibitory concentration (IC50) of the nonsteroidal MRA is determined by plotting the normalized luciferase activity against the compound concentration.

Coactivator Recruitment Assay (TR-FRET)

This assay measures the ability of a compound to either promote or inhibit the interaction between the mineralocorticoid receptor and a coactivator peptide.

Workflow:

TR-FRET Coactivator Recruitment Assay Workflow

Protocol:

  • Reagent Preparation: The assay components are prepared, including the purified ligand-binding domain (LBD) of the MR (often GST-tagged), a fluorescently labeled coactivator peptide (e.g., fluorescein-labeled), and a terbium-labeled antibody against the LBD tag (e.g., anti-GST).

  • Assay Reaction: In a microplate, the MR-LBD, the test nonsteroidal MRA, and an MR agonist (e.g., aldosterone) are incubated together.

  • Addition of Detection Reagents: The fluorescently labeled coactivator peptide and the terbium-labeled antibody are added to the wells.

  • Incubation: The plate is incubated to allow for the interaction between the MR-LBD and the coactivator peptide, which brings the terbium donor and fluorescein (B123965) acceptor into close proximity, enabling FRET.

  • Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor emission to the donor emission is calculated.

  • Data Analysis: The ability of the nonsteroidal MRA to inhibit the aldosterone-induced increase in the FRET signal is determined, and an IC50 value is calculated.

References

Apararenone: A New Frontier in Anti-Fibrotic Therapy Compared

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Apararenone demonstrates promising anti-fibrotic effects in clinical trials, offering a novel therapeutic avenue for researchers and drug development professionals. This guide provides a comparative analysis of this compound against other alternatives, supported by experimental data, to validate its therapeutic potential in combating fibrosis.

Fibrosis, the excessive accumulation of extracellular matrix, leads to scarring and organ damage, representing a significant challenge in modern medicine. This compound, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), has emerged as a promising candidate for anti-fibrotic therapy. This document outlines the therapeutic effects of this compound on fibrosis, comparing its performance with other MRAs like finerenone (B607456) and esaxerenone, as well as established anti-fibrotic drugs such as pirfenidone (B1678446) and nintedanib (B1663095).

Mechanism of Action: Targeting the Mineralocorticoid Receptor

This compound exerts its anti-fibrotic effects by selectively blocking the mineralocorticoid receptor (MR). Overactivation of the MR, a nuclear receptor, is a key driver of inflammation and fibrosis in various organs, including the kidneys, liver, and heart. By antagonizing the MR, this compound interferes with downstream signaling pathways that promote fibrotic processes.[1][2][3][4] This targeted approach offers a distinct mechanism compared to broader-acting anti-fibrotic agents.

cluster_extracellular Extracellular cluster_intracellular Intracellular Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates Gene_Transcription Pro-fibrotic & Pro-inflammatory Gene Transcription MR->Gene_Transcription Promotes This compound This compound This compound->MR Blocks Fibrosis_Inflammation Fibrosis & Inflammation Gene_Transcription->Fibrosis_Inflammation Leads to

Figure 1: this compound's Mechanism of Action.

Comparative Efficacy: this compound vs. Alternatives

Clinical trial data provides valuable insights into the comparative efficacy of this compound. The following tables summarize key quantitative data from studies on this compound and its comparators.

Table 1: this compound Clinical Trial Data
Indication Study Phase Treatment Group Primary Endpoint Result Reference
Diabetic NephropathyPhase IIThis compound (2.5mg, 5mg, 10mg)Percent change in Urine Albumin-to-Creatinine Ratio (UACR) at 24 weeks-37.1%, -49.2%, -53.5% reduction vs. +13.7% in placebo (all p<0.001)[5][6]
Nonalcoholic Steatohepatitis (NASH)Phase IIThis compound (10mg)Percent change in serum Alanine Aminotransferase (ALT) at 24 weeks-13.7% reduction vs. -3.0% in placebo[7][8]
Nonalcoholic Steatohepatitis (NASH)Phase IIThis compound (10mg)Improvement in fibrosis stage by ≥1 without worsening of NASH at 72 weeks41.7% of patients vs. 26.1% in placebo[7][8]
Table 2: Finerenone Clinical Trial Data
Indication Study Treatment Group Primary Endpoint Result Reference
Diabetic Kidney DiseaseFIDELIO-DKDFinerenoneComposite of kidney failure, sustained ≥40% eGFR decline, or renal death18% relative risk reduction vs. placebo[9][10][11]
Diabetic Kidney DiseaseFIGARO-DKDFinerenoneComposite of cardiovascular death, nonfatal MI, nonfatal stroke, or heart failure hospitalization13% relative risk reduction vs. placebo[9][12][13][14]
Heart Failure with preserved or mildly reduced Ejection FractionFINEARTS-HFFinerenoneComposite of cardiovascular death and total heart failure eventsLower incidence vs. placebo[15]
Table 3: Esaxerenone Clinical Trial Data
Indication Study Phase Treatment Group Primary Endpoint Result Reference
Type 2 Diabetes with microalbuminuriaPhase III (ESAX-DN)EsaxerenoneChange in UACRSignificant reduction vs. placebo[16]
Essential HypertensionPhase IIIEsaxerenone (2.5mg, 5mg)Change in sitting systolic/diastolic blood pressureNon-inferior to eplerenone (B1671536) (2.5mg); superior to eplerenone (5mg)[5]
Table 4: Pirfenidone Clinical Trial Data
Indication Study Treatment Group Primary Endpoint Result Reference
Idiopathic Pulmonary Fibrosis (IPF)CAPACITY (pooled)Pirfenidone (2403 mg/day)Change in percent predicted Forced Vital Capacity (FVC) at 72 weeksReduced decline in FVC vs. placebo[17][18]
Idiopathic Pulmonary Fibrosis (IPF)ASCENDPirfenidone (2403 mg/day)Change in percent predicted FVC at 52 weeksReduced decline in FVC vs. placebo[17]
Table 5: Nintedanib Clinical Trial Data
Indication Study Treatment Group Primary Endpoint Result Reference
Idiopathic Pulmonary Fibrosis (IPF)INPULSIS (pooled)Nintedanib (150mg twice daily)Annual rate of decline in FVCReduced rate of decline by ~50% vs. placebo[19][20][21][22]
Progressive Fibrosing Interstitial Lung DiseasesINBUILDNintedanib (150mg twice daily)Annual rate of decline in FVCReduced rate of decline by 57% vs. placebo

Signaling Pathways in Fibrosis

The development of fibrosis is a complex process involving multiple signaling pathways. This compound's mechanism as an MRA primarily targets the aldosterone-MR pathway. In contrast, other anti-fibrotic agents like pirfenidone and nintedanib have broader mechanisms of action, inhibiting key signaling molecules such as Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[7][15][23][24][25][26][27][28][29][30]

cluster_ligands Pro-fibrotic Ligands cluster_receptors Receptors cluster_drugs Therapeutic Interventions TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR FGF FGF FGFR FGF Receptor FGF->FGFR Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Fibroblast_Activation Fibroblast Activation & Myofibroblast Differentiation TGFbR->Fibroblast_Activation Activates PDGFR->Fibroblast_Activation Activates FGFR->Fibroblast_Activation Activates MR->Fibroblast_Activation Activates Pirfenidone Pirfenidone Pirfenidone->TGFbR Inhibits Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits This compound This compound This compound->MR Blocks ECM_Deposition Excessive ECM Deposition (Fibrosis) Fibroblast_Activation->ECM_Deposition Leads to

Figure 2: Key Signaling Pathways in Fibrosis and Drug Targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the protocols for key experiments cited in the clinical trials.

Measurement of Urine Albumin-to-Creatinine Ratio (UACR)
  • Sample Collection: A first-morning or random spot urine sample is collected in a sterile container.[1][23][24][27]

  • Analysis: Urinary albumin and creatinine (B1669602) concentrations are measured using automated laboratory methods, such as immunoturbidimetry for albumin and the Jaffe method for creatinine.

  • Calculation: The UACR is calculated by dividing the albumin concentration in milligrams by the creatinine concentration in grams.

Measurement of Serum Fibrosis Markers
  • Type IV Collagen 7S and Procollagen-3 N-terminal Peptide (P-III-P):

    • Sample Collection: Blood samples are collected from patients, and serum is separated by centrifugation.

    • Analysis: The concentrations of Type IV Collagen 7S and P-III-P are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[2][7][8][14][20][21][28] The assay typically involves the following steps:

      • Coating a microplate with a capture antibody specific to the target marker.

      • Adding patient serum samples and standards to the wells.

      • Incubating to allow the marker to bind to the capture antibody.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

      • Measuring the absorbance of the color change, which is proportional to the concentration of the marker.[2][8][20]

Start Start Sample Collect Blood Sample (Serum) Start->Sample Add_Sample Add Serum Sample & Standards Sample->Add_Sample Coat Coat Plate with Capture Antibody Coat->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash Wash to Remove Unbound Reagents Incubate1->Wash After incubation Add_Detection Add Enzyme-linked Detection Antibody Incubate2 Incubate Add_Detection->Incubate2 Incubate2->Wash After incubation Wash->Add_Detection Add_Substrate Add Substrate Wash->Add_Substrate Incubate3 Incubate for Color Development Add_Substrate->Incubate3 Stop_Reaction Add Stop Solution Incubate3->Stop_Reaction Read_Absorbance Read Absorbance at 450nm Stop_Reaction->Read_Absorbance Calculate Calculate Concentration Read_Absorbance->Calculate End End Calculate->End

Figure 3: General ELISA Protocol for Fibrosis Markers.

Forced Vital Capacity (FVC) Measurement
  • Procedure: Spirometry is performed according to the American Thoracic Society/European Respiratory Society guidelines.[11][12][17]

    • The patient is seated comfortably and instructed to inhale maximally.

    • The patient then exhales as forcefully and completely as possible into a spirometer.

    • The maneuver is repeated at least three times to ensure reproducibility.[11][17]

  • Analysis: The FVC, the total volume of air exhaled, is recorded. The results are expressed as a percentage of the predicted normal value for a person of the same age, sex, and height.

Conclusion

This compound represents a significant advancement in the targeted therapy of fibrosis. Its specific mechanism of action as a non-steroidal MRA, coupled with promising clinical trial data in diabetic nephropathy and NASH, positions it as a strong candidate for further investigation and development. Compared to broader-acting anti-fibrotic agents, this compound's focused approach may offer a favorable safety profile. The continued evaluation of this compound in various fibrotic diseases is warranted to fully elucidate its therapeutic potential and place in the clinical landscape.

References

Apararenone in Diabetic Kidney Disease: A Comparative Analysis of a Novel Mineralocorticoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apararenone, a novel non-steroidal mineralocorticoid receptor (MR) antagonist, with other MR antagonists for the treatment of diabetic kidney disease (DKD). The data presented is based on published clinical trial results and aims to offer an objective overview of this compound's performance, supported by experimental data and detailed methodologies.

Executive Summary

This compound has demonstrated a significant reduction in the urine albumin-to-creatinine ratio (UACR), a key marker of kidney damage in DKD, in a Phase 2 clinical trial. This effect is comparable to other non-steroidal MR antagonists, such as Finerenone and Esaxerenone, and the steroidal MR antagonist, Eplerenone (B1671536). While showing promise in early-phase trials, this compound's full clinical profile, particularly its long-term impact on renal and cardiovascular outcomes, is yet to be determined in larger Phase 3 studies. This guide will delve into the available data to facilitate a comparative assessment of these therapies.

Mechanism of Action: Mineralocorticoid Receptor Antagonism in Diabetic Kidney Disease

Mineralocorticoid receptor (MR) activation by aldosterone (B195564) plays a significant role in the pathophysiology of diabetic kidney disease. This activation leads to a cascade of events, including inflammation, fibrosis, and podocyte injury, ultimately contributing to the progression of renal damage. Non-steroidal MR antagonists like this compound are designed to block these detrimental effects with high selectivity and potentially a better safety profile compared to older steroidal agents.

G Simplified Mineralocorticoid Receptor Signaling Pathway in DKD cluster_ligand Ligands cluster_receptor Receptor Activation cluster_downstream Downstream Effects cluster_outcome Clinical Outcome Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Gene_Transcription Gene Transcription MR->Gene_Transcription This compound This compound (Antagonist) This compound->MR Inflammation Inflammation Gene_Transcription->Inflammation Fibrosis Fibrosis Gene_Transcription->Fibrosis Podocyte_Injury Podocyte Injury Gene_Transcription->Podocyte_Injury DKD_Progression DKD Progression Inflammation->DKD_Progression Fibrosis->DKD_Progression Podocyte_Injury->DKD_Progression

MR signaling pathway in DKD and this compound's target.

Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety data from clinical trials of this compound and its comparators in patients with diabetic kidney disease.

Table 1: Efficacy Outcomes - Reduction in Urine Albumin-to-Creatinine Ratio (UACR)
Drug (Trial)DosageTreatment DurationBaseline UACR (mg/g)Mean Percent Change in UACR from Baseline
This compound (Phase 2)[1][2]2.5 mg24 weeksNot Specified-37.1%
5 mg24 weeksNot Specified-49.2%
10 mg24 weeksNot Specified-53.5%
Placebo24 weeksNot Specified+13.7%
Finerenone (FIDELIO-DKD)[1][3]10 mg or 20 mg4 monthsMedian: 514-31%
Placebo4 monthsMedian: 514No change
Finerenone (FIGARO-DKD)[4]10 mg or 20 mg4 monthsNot Specified-32% (in non-Black patients)
Placebo4 monthsNot SpecifiedNo change
Esaxerenone (ESAX-DN)[5]1.25 mg to 2.5 mg52 weeksNot Specified-58.3%
Placebo52 weeksNot Specified+8.3%
Eplerenone (Meta-analysis)[6]VariousVariousNot SpecifiedSignificant reduction (MD: -48.29)
Table 2: Key Secondary and Safety Outcomes
Drug (Trial)UACR Remission RatePrimary Renal Outcome (Hazard Ratio)Primary Cardiovascular Outcome (Hazard Ratio)Incidence of Hyperkalemia (>5.5 mEq/L)
This compound (Phase 2)[2]2.5mg: 7.8%5mg: 29.0%10mg: 28.1%Placebo: 0.0%Not AssessedNot AssessedNot clinically significant increase
Finerenone (FIDELIO-DKD)[7]Not Reported0.82 (p=0.0014)0.86 (p=0.03)15.8% vs 7.8% (Placebo)
Finerenone (FIGARO-DKD)[8]Not ReportedNot Significant0.87 (p=0.03)10.8% vs 5.3% (Placebo)
Esaxerenone (ESAX-DN)[5]22.1% vs 4.0% (Placebo)Not AssessedNot Assessed8.8% vs 2.2% (Placebo)
Eplerenone (Meta-analysis)[6]Not ReportedNot AssessedNot AssessedNo noticeable difference from control

Experimental Protocols

A generalized workflow for the randomized, double-blind, placebo-controlled clinical trials discussed in this guide is depicted below. Specific details for each trial are provided in the subsequent sections.

G Generalized Clinical Trial Workflow Screening Patient Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Treatment_Arm Treatment Arm (this compound or Comparator) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (Follow-up Visits, Data Collection) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Endpoint_Analysis Primary & Secondary Endpoint Analysis Treatment_Period->Endpoint_Analysis Safety_Analysis Safety Analysis Treatment_Period->Safety_Analysis Results Clinical Trial Results Endpoint_Analysis->Results Safety_Analysis->Results

A typical workflow for the clinical trials discussed.
This compound Phase 2 Trial (NCT02517320) Methodology[9][10]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter, dose-response study.

  • Patient Population: Patients with stage 2 diabetic nephropathy.

  • Inclusion Criteria: Type 2 diabetes mellitus, eGFR ≥30 mL/min/1.73 m², and UACR ≥50 and <300 mg/g Cr.

  • Exclusion Criteria: Type 1 diabetes, non-diabetic renal disease, serum potassium levels outside the range of 3.5-4.7 mmol/L (for eGFR 30-59) or 3.5-5.0 mmol/L (for eGFR ≥60).

  • Intervention: this compound (2.5 mg, 5 mg, or 10 mg) or placebo once daily for 24 weeks.

  • Primary Endpoint: Percent change from baseline in UACR at 24 weeks.

  • Key Secondary Endpoints: UACR remission rates at 24 and 52 weeks.

  • Laboratory Methods: Central laboratory was used for the analysis of UACR and serum chemistry.

Finerenone Phase 3 Trials (FIDELIO-DKD: NCT02540993 & FIGARO-DKD: NCT02545049) Methodology[5][7][11]
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter, event-driven Phase 3 studies.

  • Patient Population: Patients with type 2 diabetes and chronic kidney disease.

  • Inclusion Criteria (FIDELIO-DKD): T2DM, eGFR ≥25 to <75 mL/min/1.73 m², and UACR ≥30 to ≤5000 mg/g, receiving standard of care including a renin-angiotensin system (RAS) inhibitor.

  • Inclusion Criteria (FIGARO-DKD): T2DM, eGFR ≥25 to ≤90 mL/min/1.73 m² with UACR ≥30 to <300 mg/g, or eGFR ≥60 mL/min/1.73 m² with UACR ≥300 to ≤5000 mg/g, on optimized RAS blockade.

  • Intervention: Finerenone (10 mg or 20 mg) or placebo once daily.

  • Primary Endpoints:

    • FIDELIO-DKD: Composite of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or renal death.

    • FIGARO-DKD: Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.

  • Laboratory Methods: Urinalysis and serum chemistry were performed at a central laboratory.

Esaxerenone Phase 3 Trial (ESAX-DN) Methodology[5]
  • Study Design: A randomized, double-blind, placebo-controlled, 2-arm, parallel-group comparison study.

  • Patient Population: Patients in Japan with type 2 diabetes and microalbuminuria.

  • Inclusion Criteria: T2DM with microalbuminuria (UACR ≥45 to <300 mg/g Cr) and taking an ARB or ACE inhibitor.

  • Intervention: Esaxerenone (titrated from 1.25 mg to 2.5 mg) or placebo once daily for 52 weeks.

  • Primary Endpoint: Rate of remission to normoalbuminuria (UACR <30 mg/g Cr and a ≥30% reduction from baseline) after 52 weeks.

  • Key Secondary Endpoint: Change in UACR.

  • Laboratory Methods: Central laboratory was used for urinary and serum measurements.

Eplerenone in Diabetic Nephropathy (Meta-analysis) Methodology[6]
  • Study Design: A meta-analysis of randomized controlled trials.

  • Patient Population: Patients with diabetic nephropathy.

  • Inclusion Criteria: Randomized controlled trials assessing eplerenone treatment in patients with DN.

  • Intervention: Eplerenone versus control (placebo or active comparator).

  • Primary Outcomes of Interest: 24-hour urine protein levels, microalbuminuria, and UACR.

  • Data Source: Six electronic databases were searched for relevant studies published up to July 31, 2021.

Conclusion

This compound, a novel non-steroidal MR antagonist, has demonstrated a dose-dependent and statistically significant reduction in UACR in patients with stage 2 diabetic nephropathy in a Phase 2 trial.[1][2] Its efficacy in reducing albuminuria appears comparable to that of other non-steroidal MRAs, Finerenone and Esaxerenone, which have shown similar benefits in larger Phase 3 trials.[1][5] The established non-steroidal MRAs, Finerenone in particular, have the advantage of proven efficacy in reducing the risk of both renal and cardiovascular events in large-scale outcome trials.[7][8]

The safety profile of this compound in the Phase 2 study indicated that while eGFR tended to decrease and serum potassium tended to increase, these changes were not clinically significant.[2] The incidence of hyperkalemia is a known class effect of MR antagonists, and the rates observed with Finerenone and Esaxerenone in their respective Phase 3 trials, while higher than placebo, were generally manageable.[5][7][8]

For drug development professionals, the promising UACR-lowering effect of this compound warrants further investigation in large, long-term Phase 3 trials to establish its efficacy on hard renal and cardiovascular outcomes and to further characterize its safety profile. For researchers and scientists, this compound represents another step in the development of more selective MR antagonists with potentially improved benefit-risk profiles for the management of diabetic kidney disease. The comparative data presented in this guide underscores the potential of this therapeutic class and highlights the need for continued research to optimize patient outcomes.

References

Apararenone Phase 2 Trials: A Comparative Analysis in Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Phase 2 clinical trial of Apararenone, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), with the well-documented ARTS-DN trial of Finerenone (B607456), another non-steroidal MRA. This objective analysis, supported by experimental data, aims to offer valuable insights for researchers and professionals in the field of diabetic kidney disease treatment.

Executive Summary

This compound has demonstrated significant efficacy in reducing albuminuria in patients with stage 2 diabetic nephropathy (DN), as evidenced by a Phase 2 dose-response study.[1][2] The trial, which included a 24-week double-blind phase and a 28-week open-label extension, showed a dose-dependent reduction in the urine albumin-to-creatinine ratio (UACR), a key marker of kidney damage.[1][2] This guide places these findings in the context of the broader landscape of non-steroidal MRAs by comparing them with the results of the Finerenone ARTS-DN trial, a pivotal Phase 2b study in a similar patient population.

Comparative Data of Phase 2 Trials

The following tables summarize the key parameters and outcomes of the this compound and Finerenone (ARTS-DN) Phase 2 trials.

Table 1: Trial Design and Patient Demographics

FeatureThis compound Phase 2 TrialFinerenone ARTS-DN Trial
Official Title A Study to Evaluate Pharmacodynamics, Safety, Tolerability and Pharmacokinetics of MT-3995 in Type II Diabetic Nephropathy Subjects With Albuminuria and Moderately Decreased GFRMineralocorticoid Receptor Antagonist Tolerability Study–Diabetic Nephropathy
ClinicalTrials.gov ID NCT02517320, NCT02676401NCT01874431
Study Design Randomized, double-blind, placebo-controlled, parallel-group, dose-response study with an open-label extension.[1][2]Randomized, double-blind, placebo-controlled, parallel-group, phase 2b study.[3][4]
Patient Population Patients with Stage 2 Diabetic Nephropathy.[1]Patients with type 2 diabetes and a clinical diagnosis of diabetic nephropathy with albuminuria.[4][5]
Number of Patients 293 (in the dose-response period).[1]823 randomized, 821 received study drug.[3][4]
Treatment Duration 24 weeks (dose-response), 28 weeks (extension).[1][2]90 days.[3][5]

Table 2: Efficacy Outcomes

EndpointThis compound Phase 2 TrialFinerenone ARTS-DN Trial
Primary Efficacy Endpoint Percent change from baseline in UACR at week 24.[1][2]Ratio of UACR at day 90 to baseline.[3][4]
Dose Groups (mg/day) Placebo, 2.5, 5, 10.[1][2]Placebo, 1.25, 2.5, 5, 7.5, 10, 15, 20.[3]
UACR Reduction (vs. Placebo) 2.5mg: -37.1%5mg: -49.2%10mg: -53.5% (all p<0.001).[1]7.5mg: -21% (p=0.004)10mg: -24% (p=0.01)15mg: -33% (p<0.001)20mg: -38% (p<0.001).[5]
UACR Remission Rates (at 24 weeks) Placebo: 0%2.5mg: 7.8%5mg: 29.0%10mg: 28.1%.[1][2]Not reported as a primary or secondary outcome.

Table 3: Safety Outcomes

Safety ParameterThis compound Phase 2 TrialFinerenone ARTS-DN Trial
Change in eGFR A tendency to decrease, but not clinically significant.[1][2]Not reported as a primary safety endpoint, but monitored.
Change in Serum Potassium A tendency to increase, but not clinically significant.[1][2]Monitored as a key safety endpoint.[3][4]
Incidence of Hyperkalemia Not reported as a frequent adverse event leading to discontinuation.Discontinuation due to hyperkalemia: 7.5mg (2.1%), 10mg (0%), 15mg (3.2%), 20mg (1.7%), Placebo (1.5%).[5]
Adverse Events (AEs) Incidence increased with dose, but adverse drug reactions (ADRs) did not.[1][2]Well-tolerated with a low frequency of hyperkalemia leading to discontinuation.[5]

Experimental Protocols

This compound Phase 2 Trial (NCT02517320, NCT02676401)

This study consisted of two parts: a 24-week, randomized, double-blind, placebo-controlled, dose-response period, followed by a 28-week open-label extension.[1][2] Patients with stage 2 diabetic nephropathy were randomized to receive once-daily oral doses of this compound (2.5 mg, 5 mg, or 10 mg) or placebo.[1][2] The primary endpoint was the percentage change in UACR from baseline to week 24.[1][2] Secondary endpoints included UACR remission rates at 24 and 52 weeks.[1][2] Safety was assessed by monitoring changes in eGFR and serum potassium, as well as the incidence of adverse events.[1][2]

Finerenone ARTS-DN Trial (NCT01874431)

The ARTS-DN study was a Phase 2b, randomized, double-blind, placebo-controlled trial that evaluated the safety and efficacy of various oral doses of Finerenone (1.25, 2.5, 5, 7.5, 10, 15, and 20 mg once daily) over a 90-day period.[3][4] The trial enrolled patients with type 2 diabetes and a clinical diagnosis of diabetic nephropathy who were already receiving a renin-angiotensin system (RAS) inhibitor.[4] The primary outcome was the ratio of the UACR at day 90 compared to baseline.[3][4] Key safety evaluations included changes in serum potassium and eGFR.[3][4]

Signaling Pathways and Experimental Workflows

Mineralocorticoid Receptor Signaling in Diabetic Kidney Disease

This compound, as a non-steroidal MRA, targets the overactivation of the mineralocorticoid receptor, a key driver of inflammation and fibrosis in diabetic kidney disease.[6] The diagram below illustrates the simplified signaling pathway.

MR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_effects Cellular Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activation GeneTranscription Gene Transcription MR->GeneTranscription This compound This compound This compound->MR Inhibition PKC PKC GeneTranscription->PKC JNK JNK GeneTranscription->JNK NFkB NF-κB GeneTranscription->NFkB OxidativeStress Oxidative Stress PKC->OxidativeStress Inflammation Inflammation JNK->Inflammation NFkB->Inflammation Fibrosis Fibrosis OxidativeStress->Fibrosis Inflammation->Fibrosis

Mineralocorticoid Receptor Signaling Pathway

This compound Phase 2 Trial Workflow

The following diagram outlines the workflow of the this compound Phase 2 clinical trial.

Apararenone_Trial_Workflow cluster_treatment 24-Week Double-Blind Treatment cluster_extension 28-Week Open-Label Extension Screening Patient Screening (Stage 2 DN) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Apararenone2_5 This compound 2.5mg Randomization->Apararenone2_5 Apararenone5 This compound 5mg Randomization->Apararenone5 Apararenone10 This compound 10mg Randomization->Apararenone10 Endpoint24 Primary Endpoint Assessment (UACR change at Week 24) Placebo->Endpoint24 Apararenone2_5->Endpoint24 Apararenone5->Endpoint24 Apararenone10->Endpoint24 Extension All groups receive this compound Endpoint24->Extension Endpoint52 Secondary Endpoint Assessment (UACR remission at Week 52) Extension->Endpoint52

This compound Phase 2 Trial Workflow

References

Apararenone: A New Frontier in Mineralocorticoid Receptor Antagonism for Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

Apararenone (MT-3995), a novel non-steroidal mineralocorticoid receptor antagonist (MRA), has demonstrated significant efficacy in reducing albuminuria in patients with diabetic nephropathy, positioning it as a promising therapeutic alternative to existing steroidal MRAs like spironolactone (B1682167) and eplerenone (B1671536). This guide provides a comprehensive comparison of this compound's effects on key biomarkers against other MRAs, supported by data from clinical trials.

Executive Summary

Clinical studies have shown that this compound produces a dose-dependent reduction in the urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage in diabetic nephropathy.[1][2][3] Comparatively, its impact on serum potassium and estimated glomerular filtration rate (eGFR) appears to be modest and manageable, addressing a key safety concern associated with traditional MRAs. While direct head-to-head trials are limited, analysis of available data suggests this compound's potential for a favorable benefit-risk profile.

Comparative Efficacy and Safety: this compound vs. Other MRAs

The primary biomarker for assessing the efficacy of treatments for diabetic nephropathy is the reduction in UACR. The following table summarizes the effects of this compound, Spironolactone, and Eplerenone on UACR, as well as their impact on serum potassium and eGFR, based on findings from various clinical trials.

DrugDosageStudy PopulationDurationChange in UACR (%)Change in Serum Potassium (mmol/L)Change in eGFR (mL/min/1.73m²)
This compound 2.5 mg/dayType 2 Diabetes with Diabetic Nephropathy24 weeks↓ 37.1%↑ (not clinically significant)↓ (tendency to decrease)
5 mg/day↓ 49.2%↑ (not clinically significant)↓ (tendency to decrease)
10 mg/day↓ 53.5%↑ (not clinically significant)↓ (tendency to decrease)
Spironolactone 25 mg/dayType 2 Diabetes with Diabetic Nephropathy8 weeks↓ 33%Not significantly increased↓ (significant decrease)
Eplerenone 50 mg/dayType 2 Diabetes with Albuminuria12 weeks↓ 41.0%Not significantly different from placeboNo significant change
100 mg/day↓ 48.4%Not significantly different from placeboNo significant change

Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in study design and patient populations.[1][4][5][6][7]

Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway

MRAs exert their therapeutic effects by blocking the action of aldosterone, a hormone that can contribute to inflammation and fibrosis in the kidneys when overactivated. The diagram below illustrates the signaling pathway.

MR_Signaling_Pathway cluster_cell Target Cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Protein Aldosterone->HSP Dissociates MR->HSP Bound in inactive state Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Nucleus Nucleus Aldo_MR->Nucleus Translocates to MRE Mineralocorticoid Response Element (MRE) Aldo_MR->MRE Binds to Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis Leads to This compound This compound (MRA) This compound->MR Blocks

Mineralocorticoid Receptor (MR) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The clinical trial data for this compound is primarily derived from a Phase 2, randomized, double-blind, placebo-controlled study in patients with stage 2 diabetic nephropathy (NCT02517320).[1][2][8]

Key Methodologies from the this compound Phase 2 Trial:

  • Patient Population: The study enrolled patients with type 2 diabetes and a urinary albumin-to-creatinine ratio (UACR) of ≥50 mg/g Cr and <300 mg/g Cr, with an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73 m².[8]

  • Intervention: Patients were randomized to receive once-daily oral doses of this compound (2.5 mg, 5 mg, or 10 mg) or a placebo for 24 weeks.[1][2][3]

  • Primary Efficacy Endpoint: The primary outcome was the percent change in UACR from baseline to week 24.[1][2][8]

  • Biomarker Measurement:

    • UACR: First morning void urine samples were collected at baseline and throughout the study to measure albumin and creatinine (B1669602) concentrations.

    • Serum Potassium and eGFR: Blood samples were collected at regular intervals to monitor serum potassium levels and calculate eGFR using a standard formula.

The following diagram outlines a typical experimental workflow for a clinical trial evaluating the effects of an MRA on biomarkers in diabetic nephropathy.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Measurements Baseline Measurements (UACR, eGFR, K+) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_Administration Drug Administration (this compound vs. Comparator/Placebo) Randomization->Drug_Administration Monitoring Regular Monitoring (Biomarkers, Adverse Events) Drug_Administration->Monitoring Endpoint_Assessment Primary & Secondary Endpoint Assessment Monitoring->Endpoint_Assessment Statistical_Analysis Statistical Analysis Endpoint_Assessment->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Generalized experimental workflow for MRA clinical trials in diabetic nephropathy.

Conclusion

This compound demonstrates a promising efficacy profile in reducing albuminuria in patients with diabetic nephropathy. Its non-steroidal nature and potentially more favorable safety profile concerning hyperkalemia compared to older steroidal MRAs could mark a significant advancement in the management of this condition. Further large-scale, long-term comparative studies are warranted to fully establish its position in the therapeutic landscape.

References

A Comparative Analysis of Gene Expression Profiles: Apararenone and Other Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of non-steroidal Mineralocorticoid Receptor Antagonists (MRAs) is demonstrating distinct gene expression profiles compared to older, steroidal MRAs, suggesting a more targeted approach to mitigating cardiorenal disease. While direct comparative gene expression data for the novel non-steroidal MRA, Apararenone, is limited in publicly available literature, extensive research on another non-steroidal MRA, Finerenone, provides a strong basis for comparison against the widely used steroidal MRA, Eplerenone (B1671536). This guide synthesizes the available preclinical data to offer researchers, scientists, and drug development professionals an objective comparison of their performance, with a focus on their impact on gene expression.

Executive Summary

Preclinical studies indicate that non-steroidal MRAs, as a class, exhibit a differentiated mechanism of action at the molecular level compared to steroidal MRAs. This leads to a more potent suppression of pro-inflammatory and pro-fibrotic gene expression in key organs such as the heart and kidneys. While this compound has been shown to have more potent antihypertensive and organ-protective effects than Eplerenone in a rat model of primary aldosteronism, specific gene expression data from this study is not yet available[1][2][3]. Therefore, this guide will focus on the well-documented gene expression differences between Finerenone and Eplerenone as a representative comparison of non-steroidal versus steroidal MRAs.

Comparative Gene Expression Analysis: Finerenone vs. Eplerenone

The differential effects of Finerenone and Eplerenone on gene expression are most evident in the context of cardiac and renal fibrosis and inflammation.

Cardiac Gene Expression

In a mouse model of isoproterenol-induced cardiac fibrosis, Finerenone demonstrated superior anti-fibrotic effects compared to Eplerenone. This was associated with a more pronounced inhibition of key pro-fibrotic and pro-inflammatory genes.

Gene Target CategoryGeneFinerenone EffectEplerenone EffectReference
Pro-fibrotic Tenascin-X (Tnx)Significant InhibitionNo Significant Effect
Collagen, Type I, Alpha 1 (Col1a1)Significant InhibitionLess Prominent Inhibition
Transforming growth factor-β (Tgf-β)Significant InhibitionLess Prominent Inhibition
Galectin-3 (Lgals3)Significant InhibitionLess Prominent Inhibition
Pro-inflammatory Monocyte Chemoattractant Protein-1 (Mcp-1/Ccl2)Significant InhibitionInhibition[4]
Interleukin-6 (Il-6)More Effective InhibitionInhibition[5]
C-X-C Motif Chemokine Ligand 8 (Cxcl8)More Effective InhibitionInhibition
C-C Motif Chemokine Ligand 7 (Ccl7)More Effective InhibitionInhibition
Renal Gene Expression
Gene Target CategoryGeneNon-steroidal MRA Effect (Finerenone)Steroidal MRA Effect (Eplerenone)Reference
Pro-inflammatory Monocyte Chemoattractant Protein-1 (Mcp-1/Ccl2)Significant InhibitionInhibition[4][6]
Plasminogen activator inhibitor-1 (Pai-1)Significant InhibitionInhibition[4][7]
Pro-fibrotic Collagen, Type III, Alpha 1 (Col3a1)InhibitionInhibition[7]
Osteopontin (Opn)Not ReportedInhibition[8]
Tubular Injury Marker Serum/glucocorticoid regulated kinase 1 (Sgk1)Not ReportedInhibition[8]

Note: The table above provides a summary of findings from various preclinical studies. The exact magnitude of effect can vary based on the experimental model and conditions.

Signaling Pathways and Experimental Workflows

The differential gene expression profiles of non-steroidal and steroidal MRAs stem from their distinct interactions with the mineralocorticoid receptor and its co-regulators.

MRA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_MRAs MRA Intervention cluster_cellular_response Cellular Response Aldosterone (B195564) Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds DNA DNA MR->DNA Translocates to nucleus and binds to HRE CoRegulators Co-regulators CoRegulators->MR Recruited GeneExpression Altered Gene Expression (Pro-inflammatory & Pro-fibrotic Genes) DNA->GeneExpression Leads to This compound This compound (Non-steroidal) This compound->MR Blocks Finerenone Finerenone (Non-steroidal) Finerenone->MR Blocks (Distinct binding & co-regulator modulation) Eplerenone Eplerenone (Steroidal) Eplerenone->MR Blocks Inflammation Inflammation GeneExpression->Inflammation Fibrosis Fibrosis GeneExpression->Fibrosis

Caption: Simplified signaling pathway of MR activation and MRA intervention.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_analysis Gene Expression Analysis Animal Rodent Model (e.g., Aldosterone-infused, Isoproterenol-treated, UUO) Vehicle Vehicle Animal->Vehicle This compound This compound Animal->this compound Other_MRA Other MRA (e.g., Eplerenone) Animal->Other_MRA Tissue Tissue Collection (Heart, Kidney) Vehicle->Tissue This compound->Tissue Other_MRA->Tissue RNA_Extraction RNA Extraction Tissue->RNA_Extraction qPCR Quantitative PCR (qPCR) RNA_Extraction->qPCR RNA_Seq RNA Sequencing (RNA-seq) RNA_Extraction->RNA_Seq Data_Analysis Data Analysis & Comparison qPCR->Data_Analysis RNA_Seq->Data_Analysis

Caption: General experimental workflow for comparative gene expression analysis.

Experimental Protocols

While specific protocol details vary between studies, the general methodologies for gene expression analysis in MRA research are outlined below.

Animal Models and Treatment
  • Aldosterone-Infused Uninephrectomized Rat Model: This model is used to study the effects of hyperaldosteronism on blood pressure and organ damage. This compound was shown to be more potent than Eplerenone in this model[1].

  • Isoproterenol-Induced Cardiac Fibrosis Mouse Model: This model is used to induce cardiac fibrosis and hypertrophy to study the anti-fibrotic effects of MRAs.

  • Unilateral Ureteral Obstruction (UUO) Rat Model: This is a common model for inducing renal interstitial fibrosis[6][9][10].

Animals are typically treated with the respective MRA (e.g., this compound, Finerenone, Eplerenone) or a vehicle control via oral gavage for a specified duration.

RNA Extraction and Quantification

Total RNA is extracted from harvested heart or kidney tissues using standard methods, such as TRIzol reagent or commercially available kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the expression of specific target genes.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive, unbiased view of the entire transcriptome.

  • Library Preparation: mRNA is enriched from total RNA, fragmented, and converted into a cDNA library. Adapters are ligated to the cDNA fragments for sequencing.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differentially expressed genes between treatment groups are then identified using statistical analysis packages like DESeq2[11].

Conclusion

The available evidence strongly suggests that non-steroidal MRAs, exemplified by Finerenone, offer a distinct advantage over steroidal MRAs like Eplerenone by more effectively targeting and suppressing pro-inflammatory and pro-fibrotic gene expression pathways in the heart and kidneys. While direct comparative gene expression data for this compound remains to be fully elucidated in the public domain, its demonstrated potent organ-protective effects suggest a similar, if not superior, molecular profile. Further research, including head-to-head preclinical and clinical studies detailing the gene expression changes induced by this compound, is eagerly awaited to fully characterize its therapeutic potential.

References

Apararenone: A Safer Alternative to Steroidal Mineralocorticoid Receptor Antagonists?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of the novel non-steroidal mineralocorticoid receptor antagonist (MRA), apararenone, against established steroidal MRAs like spironolactone (B1682167) and eplerenone (B1671536). This analysis is supported by available clinical trial data and detailed experimental methodologies.

The overactivation of the mineralocorticoid receptor (MR) is a key factor in the pathophysiology of various cardiovascular and renal diseases.[1] While steroidal MRAs have been a cornerstone of treatment, their use is often limited by a range of side effects. This compound, a next-generation, highly selective, non-steroidal MRA, has emerged as a promising alternative with a potentially more favorable safety profile.[1][2][3]

Mechanism of Action: A Tale of Two Structures

The fundamental differences in the safety profiles of this compound and steroidal MRAs stem from their distinct molecular structures and their interactions with the MR and other steroid hormone receptors.

Steroidal MRAs, such as spironolactone and eplerenone, possess a steroidal structure that can lead to off-target binding to androgen and progesterone (B1679170) receptors.[4][5] This lack of selectivity is the primary driver of hormonal side effects. Spironolactone, in particular, is associated with a notable incidence of gynecomastia (breast enlargement in males) and other sex hormone-related adverse events.[6][7] Eplerenone, a second-generation steroidal MRA, exhibits greater selectivity for the MR than spironolactone, resulting in a lower incidence of these hormonal side effects.[8][9]

This compound, with its non-steroidal structure, demonstrates high selectivity for the mineralocorticoid receptor.[1][2] This specificity minimizes interactions with androgen and progesterone receptors, thereby reducing the likelihood of hormonal adverse effects.[4]

cluster_ligands Ligands cluster_receptors Receptors cluster_effects Downstream Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates This compound This compound (Non-Steroidal) This compound->MR Blocks (High Selectivity) Spironolactone Spironolactone (Steroidal) Spironolactone->MR Blocks AR Androgen Receptor (AR) Spironolactone->AR Blocks PR Progesterone Receptor (PR) Spironolactone->PR Blocks Eplerenone Eplerenone (Steroidal) Eplerenone->MR Blocks Therapeutic Therapeutic Effects (Anti-inflammatory, Anti-fibrotic) MR->Therapeutic Leads to SideEffects Hormonal Side Effects (Gynecomastia, etc.) AR->SideEffects Leads to PR->SideEffects Leads to

Caption: MRA Signaling Pathway Comparison

Comparative Safety Data: A Tabular Overview

The following table summarizes the key safety findings from clinical trials for this compound and steroidal MRAs. It is important to note that direct head-to-head trials comparing all three agents are limited, and the data for this compound is primarily from Phase 1 and Phase 2 studies.

Adverse EventThis compound (Phase 2, Diabetic Nephropathy)[10][11]SpironolactoneEplerenone
Hyperkalemia Dose-dependent increase in serum potassium, generally not clinically significant.A known and common side effect, with a meta-analysis showing a doubled risk compared to placebo.[12]Also a known risk, but some studies suggest a lower incidence compared to spironolactone.[13]
Gynecomastia Not reported as a significant side effect.[6]Incidence reported to be as high as 10% in some studies.[12][13]Significantly lower incidence than spironolactone (around 0.5%).[12]
Hypotension Not reported as a major concern in Phase 2 studies.Can occur, particularly in volume-depleted patients.Can occur, similar to other antihypertensive agents.
Renal Function A tendency for a decrease in eGFR was observed, but not considered clinically significant.[10][11]Can cause a decline in renal function, especially in patients with pre-existing kidney disease.[12]Similar potential for affecting renal function as spironolactone.[9]

Key Safety Considerations: A Deeper Dive

Hyperkalemia

A primary safety concern with all MRAs is the risk of hyperkalemia (elevated potassium levels), which can lead to life-threatening cardiac arrhythmias.[14] In a Phase 2 study of this compound in patients with diabetic nephropathy, a dose-dependent increase in serum potassium was observed.[10] However, these changes were generally not considered clinically significant.[10][11]

Steroidal MRAs, particularly spironolactone, are well-known to increase the risk of hyperkalemia.[12] This risk is heightened in patients with chronic kidney disease (CKD) and those concurrently taking other medications that affect potassium levels, such as ACE inhibitors or ARBs.[14] While newer non-steroidal MRAs like finerenone (B607456) have shown a potentially lower risk of hyperkalemia compared to their steroidal counterparts, further large-scale studies are needed to definitively establish this for this compound.[15]

Hormonal Side Effects

The superior selectivity of this compound for the MR is its most significant safety advantage over steroidal MRAs, especially spironolactone. The off-target effects of spironolactone on androgen and progesterone receptors frequently lead to gynecomastia, breast pain, and menstrual irregularities, which can result in poor patient adherence.[5][6] Eplerenone was developed to mitigate these effects and has a much lower incidence of gynecomastia.[8][9] this compound's non-steroidal structure is designed to avoid these hormonal side effects altogether, which has been supported by early clinical data.[4]

Experimental Protocols for Safety Assessment

The safety of MRAs in clinical trials is rigorously evaluated through a series of standardized procedures.

cluster_workflow Clinical Trial Safety Assessment Workflow Screening Patient Screening - Baseline eGFR - Serum Potassium Randomization Randomization - this compound - Steroidal MRA - Placebo Screening->Randomization Monitoring Regular Monitoring - Vitals - Blood Chemistry (K+, Creatinine) - Adverse Event Reporting Randomization->Monitoring Endpoint Primary & Secondary Safety Endpoints - Incidence of Hyperkalemia - Incidence of Gynecomastia - Change in eGFR Monitoring->Endpoint

Caption: MRA Safety Assessment Workflow

A typical experimental protocol for assessing the safety of an MRA like this compound in a clinical trial involves:

  • Patient Selection: Inclusion and exclusion criteria are critical. For instance, in the Phase 2 trial of this compound for diabetic nephropathy (NCT02517320), patients with a baseline estimated glomerular filtration rate (eGFR) and serum potassium within a specific range were enrolled.

  • Baseline Assessments: Comprehensive baseline measurements are taken, including vital signs, a full chemistry panel (with a focus on serum potassium and creatinine), and a physical examination.

  • Dosing and Administration: The study drug (this compound) and comparators (placebo and/or active comparators like eplerenone) are administered according to a predefined, often double-blind, protocol.

  • Regular Monitoring: Participants are monitored at regular intervals throughout the trial. This includes:

    • Vital Signs: Blood pressure and heart rate are regularly checked.

    • Blood Chemistry: Serum potassium and creatinine (B1669602) levels are closely monitored to detect hyperkalemia and changes in renal function. The frequency of these tests is often higher in the initial phase of the trial and in patients at higher risk.

    • Adverse Event (AE) Reporting: All adverse events, regardless of their perceived relationship to the study drug, are systematically recorded and graded for severity. Specific attention is given to expected side effects like gynecomastia.

Conclusion

The available evidence suggests that this compound has a promising safety profile, particularly concerning the avoidance of hormonal side effects that are a significant limitation of steroidal MRAs like spironolactone. While hyperkalemia remains a class effect for all MRAs, early data for this compound do not indicate an excessive risk. As this compound progresses through further clinical development, larger and longer-term studies will be crucial to fully delineate its safety and efficacy in comparison to both steroidal MRAs and other non-steroidal agents. For researchers and clinicians, this compound represents a potentially significant advancement in the management of cardiorenal diseases, offering the benefits of MR antagonism with an improved side-effect profile.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Apararenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Apararenone is a critical component of laboratory management and environmental responsibility. Adherence to proper disposal protocols mitigates risks, ensures regulatory compliance, and fosters a culture of safety. This document provides essential, step-by-step guidance for the proper disposal of this compound, a non-steroidal mineralocorticoid receptor antagonist.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (MT-3995) is not publicly available. The following procedures are based on general best practices for the disposal of potent pharmaceutical compounds in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

Essential Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

This compound Waste Disposal Plan

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. All materials contaminated with this compound must be segregated from general laboratory waste and disposed of through a licensed hazardous waste vendor.

Summary of Disposal Procedures
Waste StreamDisposal ContainerTreatment/ProcedureFinal Disposal
Unused/Expired this compound Labeled, sealed, and chemically compatible hazardous waste container.Segregate from other chemical waste streams.Incineration via a licensed hazardous waste facility.
Contaminated Labware (e.g., pipette tips, vials, gloves) Labeled, sealed, and puncture-resistant hazardous waste container.Collect immediately at the point of generation.Incineration via a licensed hazardous waste facility.
Aqueous Solutions Containing this compound Labeled, sealed, and chemically compatible hazardous waste container for liquids.Do not dispose of down the drain. Collect all solutions containing this compound.Incineration via a licensed hazardous waste facility.
Empty this compound Stock Containers Original container.Triple rinse with a suitable solvent (e.g., ethanol (B145695) or a solvent in which this compound is soluble). Collect the rinsate as hazardous waste.After triple rinsing and defacing the label, dispose of the container according to your institution's guidelines for empty chemical containers.

Detailed Experimental Protocol for Disposal

Objective: To safely collect and prepare this compound waste for disposal by a certified hazardous waste management service.

Materials:

  • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

  • Designated hazardous waste containers (solid and liquid)

  • Hazardous waste labels

  • Suitable solvent for rinsing (e.g., ethanol)

  • Secondary containment for liquid waste containers

Procedure:

  • Waste Segregation: At the point of generation, immediately segregate all materials contaminated with this compound. This includes unused product, contaminated consumables, and solutions.

  • Solid Waste Collection:

    • Place all contaminated solid materials, such as pipette tips, tubes, and gloves, into a designated, clearly labeled, and sealed hazardous waste container.

    • For unused or expired pure this compound, transfer the material in its original vial into the solid hazardous waste container.

  • Liquid Waste Collection:

    • Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically resistant container for liquid hazardous waste.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

    • Store the liquid waste container in secondary containment to prevent spills.

  • Decontamination of Empty Containers:

    • For the original stock container of this compound, perform a triple rinse with a suitable solvent.

    • Add the first rinse of the solvent to the empty container, cap it securely, and agitate to ensure the entire inner surface is rinsed.

    • Pour the rinsate into your designated liquid hazardous waste container.

    • Repeat the rinsing procedure two more times, collecting all rinsate as hazardous waste.

    • After the final rinse, deface or remove the original label from the now-empty container.

    • Dispose of the decontaminated container as instructed by your EHS department. Some institutions may allow disposal in regular glass recycling after decontamination.

  • Waste Storage and Pickup:

    • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure all containers are properly sealed and labeled.

    • Once a container is full, or when your experiments with this compound are complete, contact your institution's EHS department to arrange for pickup and final disposal.

This compound Disposal Workflow

Apararenone_Disposal_Workflow Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (Unused powder, contaminated labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions containing this compound) Waste_Type->Liquid_Waste Liquid Empty_Container Empty Stock Container Waste_Type->Empty_Container Empty Container Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse EHS_Pickup Arrange for EHS Hazardous Waste Pickup Collect_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Collect_Rinsate Collect Rinsate as Liquid Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Decontaminated Container per EHS Guidelines Triple_Rinse->Dispose_Container Collect_Rinsate->Collect_Liquid

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Navigating the Safe Handling of Apararenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Apararenone, a novel non-steroidal mineralocorticoid receptor antagonist. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.

This compound, a potent and highly selective antagonist of the mineralocorticoid receptor (MR), is under investigation for its therapeutic potential in various conditions, including diabetic nephropathies and non-alcoholic steatohepatitis. As with any active pharmaceutical ingredient, proper handling and disposal are critical to protect laboratory personnel and the environment. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound powder and solutions. This is based on standard laboratory practice for handling potent compounds and information generally found in Safety Data Sheets (SDS) for similar research chemicals.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or latex gloves, double-gloving is recommended.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatFully fastened, with long sleeves.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of this compound powder should be performed in a certified chemical fume hood to avoid inhalation of airborne particles. For weighing and preparing solutions, a balance enclosure or powder containment hood is recommended.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and prevent contamination. The following workflow outlines the key steps from receiving the compound to its use in experiments.

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Receiving and Storage Receiving and Storage Solution Preparation Solution Preparation Receiving and Storage->Solution Preparation Proceed to use Experimental Use Experimental Use Solution Preparation->Experimental Use Use in assays Decontamination Decontamination Experimental Use->Decontamination After experiment Waste Disposal Waste Disposal Decontamination->Waste Disposal Dispose of waste

A workflow for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the compound name, CAS number (945966-46-1), and any hazard warnings.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically -20°C for long-term stability.

2. Solution Preparation:

  • All manipulations of solid this compound must be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.

  • Wear all prescribed PPE, including double gloves, a lab coat, and safety glasses.

  • Carefully weigh the desired amount of this compound.

  • This compound is soluble in DMSO.[1][2][3] Prepare stock solutions by slowly adding the solvent to the powder to avoid splashing.

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • When using this compound solutions in experiments, continue to wear appropriate PPE.

  • Avoid direct contact with skin and eyes.

  • Work in a well-ventilated area. If there is a risk of aerosol generation, perform the work in a biosafety cabinet or fume hood.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that have come into direct contact with this compound, including pipette tips, tubes, gloves, and paper towels, should be considered chemical waste.

  • Segregate this compound waste from other laboratory waste streams.

2. Waste Collection:

  • Collect solid this compound waste in a dedicated, clearly labeled, and sealed container.

  • Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled container. The solvent used (e.g., DMSO) should be compatible with the waste container material.

  • Contaminated sharps (needles, scalpels) should be placed in a designated sharps container for chemical waste.

3. Disposal Procedure:

  • Dispose of this compound waste through your institution's hazardous waste management program.

  • Do not pour this compound solutions down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. In the United States, this typically involves incineration for pharmaceutical waste.[4][5][6][7]

Decontamination

  • In case of a spill, immediately alert others in the area.

  • Wear appropriate PPE, including respiratory protection if the spill involves powder.

  • For small powder spills, gently cover with damp paper towels to avoid raising dust, then wipe the area with a suitable decontaminating solution (e.g., a mild detergent and water), followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol).

  • For liquid spills, absorb the liquid with an inert absorbent material (e.g., vermiculite (B1170534) or sand).

  • Collect all cleanup materials in a sealed bag or container and dispose of it as hazardous waste.

  • Thoroughly wash the affected area with soap and water after cleanup.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound functions by blocking the action of aldosterone (B195564), a mineralocorticoid hormone. Aldosterone binds to the mineralocorticoid receptor (MR) in the cytoplasm. This binding triggers a conformational change in the receptor, causing it to translocate to the nucleus. Inside the nucleus, the aldosterone-MR complex binds to specific DNA sequences known as hormone response elements (HREs), leading to the transcription of target genes involved in sodium and water retention, and blood pressure regulation. This compound, as a non-steroidal antagonist, binds to the mineralocorticoid receptor, preventing aldosterone from binding and thereby inhibiting this signaling cascade.[8][9][10][11][12]

cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to MR_Aldo_complex MR-Aldosterone Complex MR->MR_Aldo_complex Translocates to Nucleus This compound This compound This compound->MR Blocks Binding HRE Hormone Response Element (HRE) MR_Aldo_complex->HRE Binds to Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates

This compound's antagonism of the mineralocorticoid receptor signaling pathway.

By providing this detailed guidance, we aim to empower researchers to handle this compound with the highest degree of safety and precision, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apararenone
Reactant of Route 2
Reactant of Route 2
Apararenone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.